Titanium(III) fluoride
Description
The exact mass of the compound Titanium trifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
13470-08-1 |
|---|---|
Molecular Formula |
F3Ti |
Molecular Weight |
104.862 g/mol |
IUPAC Name |
titanium(3+);trifluoride |
InChI |
InChI=1S/3FH.Ti/h3*1H;/q;;;+3/p-3 |
InChI Key |
NLPMQGKZYAYAFE-UHFFFAOYSA-K |
SMILES |
F[Ti](F)F |
Canonical SMILES |
[F-].[F-].[F-].[Ti+3] |
Other CAS No. |
13470-08-1 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Structure of Titanium(III) Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of Titanium(III) fluoride (B91410) (TiF3), a violet, paramagnetic solid compound. This document synthesizes crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structural arrangement. The information is tailored for professionals in research, science, and drug development who require a deep understanding of this inorganic compound.
Crystallographic Data Summary
Titanium(III) fluoride is known to crystallize in at least two different polymorphs: a trigonal (rhombohedral) phase and a cubic phase. The crystallographic data for both structures are summarized below for comparative analysis.
Table 1: Crystallographic Data for Trigonal this compound (R-3c)
| Parameter | Value | Reference |
| Crystal System | Trigonal | [1] |
| Space Group | R-3c (No. 167) | [1][2] |
| Lattice Parameters | ||
| a | 5.585 Å | [1] |
| b | 5.585 Å | [1] |
| c | 5.585 Å | [1] |
| α | 59.07° | [3] |
| β | 59.07° | [3] |
| γ | 59.07° | [3] |
| Unit Cell Volume | Not explicitly found | |
| Formula Units (Z) | 2 | [3] |
| Calculated Density | 2.98 g/cm³ | [2][4] |
| Atomic Positions | Ti: (0, 0, 0); (½, ½, ½) | [3] |
| F: (x, ½-x, ¼); (½-x, ¼, x); (¼, x, ½-x) with x = -0.183 | [3] | |
| Coordination Geometry | Octahedral for Ti | [2] |
| Bond Distances | Ti-F: 1.97 Å | [3] |
| F-F: 2.78 Å, 2.79 Å | [3] |
Table 2: Crystallographic Data for Cubic this compound (Pm-3m)
| Parameter | Value | Reference |
| Crystal System | Cubic | [5] |
| Space Group | Pm-3m (No. 221) | [5] |
| Lattice Parameters | ||
| a | 3.950 Å | [5] |
| b | 3.950 Å | [5] |
| c | 3.950 Å | [5] |
| α | 90° | [5] |
| β | 90° | [5] |
| γ | 90° | [5] |
| Structure Type | Perovskite-like | [2] |
Experimental Protocols
The determination of the crystal structure of TiF3 involves its synthesis followed by characterization using diffraction techniques.
Synthesis of this compound
A common method for the preparation of this compound is through the dissolution of titanium metal in hydrofluoric acid.[2] Another reported method involves the reduction of a titanium(IV) precursor. For instance, (NH4)2TiF6 can be reduced with aluminum. A more economical process involves the reduction of Ti(IV) to Ti(III) in an acidic solution using metals like iron, manganese, cobalt, nickel, or zinc, followed by precipitation and pyrolysis to yield TiF3.[6]
X-ray Diffraction (XRD) Analysis
The primary technique for elucidating the crystal structure of TiF3 is X-ray diffraction.
Sample Preparation: For powder XRD, the TiF3 sample is finely ground to ensure random orientation of the crystallites. To mitigate preferred orientation, the sample powder can be mixed with finely ground silica (B1680970) gel (approximately 50% by volume) as a diluent.[7]
Data Collection: Powder diffraction patterns are typically recorded using a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.54178 Å).[3][7] A crystal monochromator is often placed between the sample and the detector to reduce background noise.[7]
Structure Refinement: The collected diffraction data are processed to determine the peak positions and intensities. The crystal structure, including space group, lattice parameters, and atomic positions, is then refined using crystallographic software. The Miller indices are assigned to each diffraction peak, and the lattice constants are calculated.[7]
Visualizations
The following diagrams illustrate the crystal structure and the experimental workflow for its analysis.
Caption: Coordination of Ti in Trigonal TiF3.
Caption: Experimental Workflow for TiF3 Analysis.
Structural Details
In the rhombohedral (trigonal) modification of TiF3, each titanium atom is octahedrally coordinated to six fluorine atoms.[2] These octahedra are slightly distorted.[3] The fluorine atoms are doubly bridging, connecting the titanium centers to form a three-dimensional network. The cubic phase of TiF3 adopts a defect perovskite-like structure.[2]
Physical and Chemical Properties
This compound is a violet to purple-red powder.[2][4] It is stable in air but oxidizes to Titanium dioxide (TiO2) at temperatures above 100 °C.[2] It is reported to be insoluble in water and alcohol.[4] The compound sublimes at approximately 930°C under vacuum.[4]
References
- 1. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. alfachemic.com [alfachemic.com]
- 5. mp-246: TiF3 (cubic, Pm-3m, 221) [legacy.materialsproject.org]
- 6. ES2375236T3 - THE PRODUCTION OF TITANIUM TRIFLUORIDE. - Google Patents [patents.google.com]
- 7. govinfo.gov [govinfo.gov]
A Technical Guide to the Electronic Band Structure of Titanium Trifluoride (TiF3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the electronic band structure of Titanium Trifluoride (TiF3). The following sections detail the crystal structure, computational methodologies for band structure calculation, and relevant experimental protocols for the synthesis and characterization of this inorganic compound.
Introduction to Titanium Trifluoride (TiF3)
Titanium(III) fluoride (B91410) (TiF3) is an inorganic compound that exists as a violet, paramagnetic solid.[1] Its electronic properties are of significant interest for various applications, and understanding its electronic band structure is crucial for predicting its behavior in different environments. This guide focuses on the computational prediction of the TiF3 band structure and the experimental techniques used for its synthesis and validation.
Crystal Structure of TiF3
TiF3 crystallizes in a rhombohedral structure, which is a key input for any electronic band structure calculation. The crystallographic details are summarized in Table 1. The structure belongs to the R-3c space group.[1] In this arrangement, each titanium atom is octahedrally coordinated to six fluorine atoms.[1]
Table 1: Crystallographic Data for Rhombohedral TiF3
| Parameter | Value | Reference |
| Crystal System | Rhombohedral (Trigonal) | [1] |
| Space Group | R-3c (No. 167) | [1] |
| Lattice Parameters (a) | 5.519 Å | [1] |
| Lattice Angle (α) | 59.07° | [1] |
| Atomic Positions | Ti: (0, 0, 0)F: (x, 1/2-x, 1/4), (-x, 1/2+x, 3/4), and cyclic permutations with x ≈ -0.183 | [1] |
A visualization of the crystal structure is provided below.
Electronic Band Structure Calculations
The electronic band structure of TiF3 has been investigated using Density Functional Theory (DFT). The choice of the exchange-correlation functional is critical for obtaining accurate results, particularly for transition metal compounds.
Computational Approaches
-
Generalized Gradient Approximation (GGA): Initial calculations using GGA, such as the Perdew-Burke-Ernzerhof (PBE) functional, have been performed. These calculations often predict TiF3 to be metallic or semi-metallic, with a band gap of 0.000 eV.[2] However, it is widely recognized that standard DFT functionals like GGA tend to underestimate the band gap in many materials.[2]
A summary of the computational parameters from a representative GGA calculation is provided in Table 2.
Table 2: Representative DFT Calculation Parameters for TiF3 (GGA)
| Parameter | Value/Method | Reference |
| DFT Code | VASP (Vienna Ab initio Simulation Package) | [2] |
| Exchange-Correlation | GGA (PBE) | [2] |
| Pseudopotentials | PAW (Projector Augmented Wave) | [2] |
| Energy Cutoff | 520 eV | [2] |
| k-point mesh | Monkhorst-Pack grid | [2] |
| Calculated Band Gap | 0.000 eV | [2] |
The logical workflow for performing a DFT-based electronic band structure calculation is illustrated below.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 3. Structural, Electronic and Optical Properties of Titanium Based Fluoro-Perovskites MTiF3 (M = Rb and Cs) via Density Functional Theory Computation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural, Electronic and Optical Properties of Titanium Based Fluoro-Perovskites MTiF3 (M = Rb and Cs) via Density Functional Theory Computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Theoretical Insights into Titanium(III) Fluoride: A DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) fluoride (B91410) (TiF3), an inorganic compound with unique electronic and magnetic properties, has garnered significant interest in various fields, including materials science and catalysis. Density Functional Theory (DFT) has emerged as a powerful computational tool to investigate the fundamental properties of materials at the atomic level. This technical guide provides an in-depth overview of the theoretical understanding of TiF3 properties obtained from DFT studies. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the characteristics of this intriguing material.
Structural Properties
DFT calculations have been employed to determine the ground-state crystal structure and related properties of TiF3. The material typically crystallizes in a rhombohedral structure with the R-3c space group.[1] Key structural parameters calculated from DFT are summarized in the table below.
Table 1: Structural Properties of TiF3 from DFT Calculations
| Property | Calculated Value |
| Crystal System | Trigonal |
| Space Group | R-3c (167) |
| Lattice Constants | a = 5.43 Å, c = 13.34 Å |
| Unit Cell Volume | 344.3 ų |
| Density | 2.98 g/cm³[1] |
| Formation Energy | -3.691 eV/atom |
Electronic and Magnetic Properties
The electronic and magnetic properties of TiF3 are of particular interest due to the presence of unpaired d-electrons in the Ti³⁺ ion. DFT studies have been instrumental in elucidating the electronic band structure, density of states (DOS), and magnetic ordering of this material.
Calculations suggest that TiF3 exhibits a metallic character. The total magnetic moment is calculated to be 1.0 µB per formula unit, indicating a ferromagnetic ground state.
Table 2: Electronic and Magnetic Properties of TiF3 from DFT Calculations
| Property | Calculated Value/Description |
| Band Gap | 0.000 eV (Metallic) |
| Magnetic Ordering | Ferromagnetic (FM) |
| Total Magnetic Moment | 1.000 µB/unit cell |
Thermodynamic Properties
The thermodynamic stability of TiF3 has been assessed through DFT calculations of its formation energy. The negative formation energy indicates that the compound is thermodynamically stable with respect to its constituent elements.
Table 3: Thermodynamic Properties of TiF3 from DFT Calculations
| Property | Calculated Value |
| Formation Energy | -3.691 eV/atom |
Computational Methodology
The presented DFT calculations are typically performed using the Vienna Ab initio Simulation Package (VASP). The projector augmented wave (PAW) method is used to describe the interaction between the core and valence electrons. For the exchange-correlation functional, the Generalized Gradient Approximation (GGA) as parameterized by Perdew, Burke, and Ernzerhof (PBE) is commonly employed. To account for the strong on-site Coulomb interaction of the Ti 3d electrons, a Hubbard U correction (GGA+U) is often included.
A typical computational workflow for determining the properties of TiF3 is illustrated in the following diagram:
Experimental Protocols for Validation
Experimental validation is crucial to confirm the accuracy of DFT predictions. Standard solid-state characterization techniques are employed to synthesize and analyze the properties of TiF3.
Synthesis
High-purity TiF3 can be synthesized through various methods, including the reaction of titanium metal with anhydrous hydrogen fluoride gas at elevated temperatures or through solid-state reactions involving appropriate precursors. The synthesis is typically carried out under an inert atmosphere to prevent oxidation.
Structural Characterization
X-ray Diffraction (XRD): Powder or single-crystal XRD is the primary technique used to determine the crystal structure, lattice parameters, and phase purity of the synthesized TiF3. The experimental diffraction pattern is compared with the one simulated from the DFT-optimized structure for validation.
Electronic and Magnetic Property Measurements
Magnetic Susceptibility: The magnetic properties of TiF3 can be investigated using a SQUID (Superconducting Quantum Interference Device) magnetometer. Temperature-dependent and field-dependent magnetization measurements are performed to determine the magnetic ordering (ferromagnetic, antiferromagnetic, etc.) and the magnetic transition temperature.
Electrical Resistivity: The metallic or insulating nature of TiF3 can be confirmed by measuring its electrical resistivity as a function of temperature using a four-probe method.
Thermodynamic Property Measurements
Calorimetry: The formation enthalpy of TiF3 can be determined experimentally using solution calorimetry or bomb calorimetry. These experimental values provide a direct comparison with the DFT-calculated formation energy.
The following diagram illustrates a typical experimental workflow for the validation of DFT-calculated properties of TiF3:
References
Synthesis and Characterization of Titanium (III) Fluoride Nanoparticles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Titanium (III) Fluoride (B91410) (TiF3) nanoparticles. While the direct synthesis of TiF3 nanoparticles is an emerging area of research with limited established protocols, this document outlines plausible and scientifically grounded methodologies based on established techniques for analogous metal fluoride nanomaterials. This guide details hypothetical, yet robust, experimental protocols for solvothermal/hydrothermal synthesis routes, along with comprehensive characterization techniques essential for verifying the successful synthesis and understanding the physicochemical properties of TiF3 nanoparticles. The information is intended to serve as a foundational resource for researchers venturing into the synthesis of this novel nanomaterial.
Introduction
Titanium (III) fluoride (TiF3) is an inorganic compound with potential applications in various fields, including catalysis and as a cathode material in lithium-ion batteries.[1] The synthesis of TiF3 in nanoparticle form is of particular interest as nanomaterials often exhibit enhanced properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. This guide provides a detailed exploration of potential synthesis routes and essential characterization methods for TiF3 nanoparticles.
Proposed Synthesis Methodologies
The synthesis of metal fluoride nanoparticles can be achieved through various methods. Based on the synthesis of other transition metal fluorides, solvothermal and hydrothermal methods are proposed as promising routes for the synthesis of TiF3 nanoparticles.
Solvothermal/Hydrothermal Synthesis
Solvothermal and hydrothermal syntheses are widely used methods for the preparation of a variety of nanomaterials.[2] These methods involve a chemical reaction in a closed system (an autoclave) where the solvent is heated above its boiling point to create high-pressure conditions. If water is used as the solvent, the method is referred to as hydrothermal synthesis.
2.1.1. Proposed Experimental Protocol: Solvothermal Synthesis from Titanium (III) Chloride
This protocol describes a hypothetical solvothermal synthesis of TiF3 nanoparticles starting from a Titanium (III) precursor.
Materials:
-
Titanium (III) chloride (TiCl3)
-
Ammonium fluoride (NH4F)
-
Ethanol (B145695) (anhydrous)
-
Oleylamine (B85491) (surfactant/capping agent)
Procedure:
-
In an argon-filled glovebox, dissolve a specific molar amount of TiCl3 in anhydrous ethanol.
-
In a separate container, dissolve a threefold molar excess of NH4F in anhydrous ethanol.
-
Slowly add the NH4F solution to the TiCl3 solution under vigorous stirring.
-
Add a controlled amount of oleylamine to the reaction mixture to act as a capping agent, which will help control the particle size and prevent agglomeration.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature in the range of 150-200°C for 12-24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
The resulting precipitate should be collected by centrifugation and washed several times with ethanol and acetone (B3395972) to remove any unreacted precursors and byproducts.
-
Finally, dry the product under vacuum at a low temperature (e.g., 60°C) for several hours to obtain TiF3 nanoparticles.
2.1.2. Proposed Experimental Protocol: Hydrothermal Synthesis with In-situ Reduction
This protocol outlines a hypothetical hydrothermal synthesis route involving the in-situ reduction of a Titanium (IV) precursor.
Materials:
-
Titanium (IV) chloride (TiCl4)
-
Hydrofluoric acid (HF, 48 wt. % in H2O)
-
A suitable reducing agent (e.g., L-ascorbic acid)
-
Deionized water
Procedure:
-
Handle all reagents with appropriate safety precautions, especially hydrofluoric acid.
-
Prepare a dilute aqueous solution of TiCl4.
-
Slowly add a stoichiometric amount of hydrofluoric acid to the TiCl4 solution under constant stirring.
-
Introduce a reducing agent, such as L-ascorbic acid, to the solution to reduce Ti(IV) to Ti(III). The solution should change color, indicating the reduction.
-
Transfer the final solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to a temperature between 120-180°C for 6-12 hours.
-
After cooling to room temperature, collect the product by centrifugation.
-
Wash the precipitate thoroughly with deionized water and ethanol.
-
Dry the final product in a vacuum oven at a low temperature.
Characterization of TiF3 Nanoparticles
A suite of characterization techniques is necessary to confirm the synthesis of TiF3 nanoparticles and to determine their properties.
Structural and Morphological Characterization
3.1.1. X-ray Diffraction (XRD)
XRD is a fundamental technique used to identify the crystalline phase and determine the crystal structure of the synthesized material. The XRD pattern of the synthesized nanoparticles should be compared with the standard diffraction pattern for TiF3. Peak broadening in the XRD pattern can be used to estimate the average crystallite size using the Scherrer equation.
3.1.2. Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and size distribution of the nanoparticles. TEM, with its higher resolution, can also provide information about the crystal lattice and morphology of individual nanoparticles.[3] Selected Area Electron Diffraction (SAED) in the TEM can be used to confirm the crystal structure.
Compositional and Surface Analysis
3.2.1. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements present in the nanoparticles. For TiF3 nanoparticles, XPS would be crucial to confirm the +3 oxidation state of titanium and the presence of fluorine. The binding energies of the Ti 2p and F 1s core levels would provide this information.[4]
Electrochemical Characterization
For applications in energy storage, the electrochemical properties of the TiF3 nanoparticles would be of great interest.
3.3.1. Cyclic Voltammetry (CV) and Galvanostatic Cycling
These techniques are used to evaluate the electrochemical performance of the nanoparticles as a cathode material. A typical setup would involve fabricating a coin cell with the TiF3 nanoparticles as the active material, lithium metal as the counter and reference electrode, and a suitable electrolyte. CV provides information on the redox reactions, while galvanostatic cycling determines the specific capacity, cycling stability, and rate capability.
Quantitative Data
As the synthesis of pure TiF3 nanoparticles is a developing field, specific experimental data is scarce. The following table provides the known properties of bulk TiF3 which can serve as a reference for the characterization of synthesized nanoparticles.
| Property | Value |
| Crystal System | Trigonal |
| Space Group | R-3c (No. 167) |
| Lattice Parameters (a, c) | a = 5.585 Å, c = 5.585 Å |
| Mean Discharge Voltage (vs. Li/Li+) | 2.5 V[1] |
| Theoretical Capacity | ~215 mAh/g (for a 1-electron process) |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed experimental workflows for the synthesis and characterization of TiF3 nanoparticles.
Conclusion
The synthesis of TiF3 nanoparticles represents a promising frontier in materials science with potential applications in energy storage and catalysis. While direct synthesis routes are not yet well-established in the literature, this technical guide provides a robust framework for researchers to develop and optimize synthesis protocols based on solvothermal and hydrothermal methods. The detailed characterization workflow outlined herein is essential for confirming the successful synthesis and understanding the unique properties of these novel nanomaterials. Further research and experimental validation of the proposed methods are crucial to unlock the full potential of TiF3 nanoparticles.
References
An In-depth Technical Guide to the Paramagnetic Behavior of Titanium(III) Fluoride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium(III) fluoride (B91410) (TiF₃) is an inorganic compound recognized for its distinct paramagnetic properties. This technical guide provides a comprehensive examination of the origins, theoretical underpinnings, and experimental characterization of paramagnetism in TiF₃. The document details the electronic structure of the titanium(III) ion, its resulting magnetic moment, and the influence of its crystal lattice. Furthermore, it outlines key experimental protocols for synthesis and magnetic analysis, presents quantitative data in a structured format, and utilizes logical diagrams to illustrate core concepts and workflows. This guide serves as a foundational resource for professionals requiring a deep understanding of the magnetic behavior of this compound.
Introduction to Paramagnetism in Titanium(III) Fluoride
This compound, a violet, crystalline solid, is a well-established paramagnetic material.[1][2][3] Paramagnetism is a form of magnetism whereby a material is weakly attracted to an externally applied magnetic field.[4][5] This behavior originates from the presence of one or more unpaired electrons within the constituent atoms or ions of the material. In the case of TiF₃, the paramagnetic nature is a direct consequence of the electronic configuration of the titanium(III) cation (Ti³⁺).[6] The single unpaired electron in the Ti³⁺ ion generates a net magnetic moment, causing the bulk material to exhibit a positive magnetic susceptibility and align with an applied magnetic field.
Electronic and Crystal Structure: The Origin of Magnetism
Electronic Configuration of the Titanium(III) Ion
The magnetic properties of TiF₃ are fundamentally dictated by the electron configuration of its titanium cation. A neutral titanium atom (atomic number 22) possesses the configuration [Ar] 3d² 4s².[7] To form the Ti³⁺ cation, the atom loses three electrons. The two electrons from the highest principal quantum number shell (4s) are removed first, followed by one electron from the 3d orbital.[7][8]
This ionization process results in the final electronic configuration for the Ti³⁺ ion:
Ti³⁺: [Ar] 3d¹ [8]
The crucial feature of this configuration is the single electron residing in the 3d orbital. This lone electron is, by definition, unpaired. Its intrinsic quantum mechanical spin gives rise to a permanent spin magnetic moment, which is the primary source of paramagnetism in TiF₃.[9]
Crystal Structure of TiF₃
This compound crystallizes in a rhombohedral (trigonal) system with the space group R-3c.[1][10][11] In this structure, each Ti³⁺ ion is octahedrally coordinated to six fluoride (F⁻) ions, forming [TiF₆]³⁻ octahedra.[10][11] These octahedra are linked at their corners, creating a three-dimensional network.[10] The specific arrangement and the electrostatic field created by the fluoride ligands (the crystal field) can influence the energy levels of the d-orbital, which in turn can affect the precise magnetic moment by introducing an orbital angular momentum contribution, causing deviations from the theoretical spin-only value.
Quantitative Magnetic Properties
The paramagnetic behavior of TiF₃ can be quantified through several key parameters, including its magnetic moment and magnetic susceptibility.
Theoretical Magnetic Moment
For transition metal ions where the magnetic moment is primarily due to electron spin, the theoretical "spin-only" magnetic moment (μ_so) can be calculated using the following formula:
μ_so = √[n(n+2)]
where n is the number of unpaired electrons.[9]
For the Ti³⁺ ion, with one unpaired electron (n=1), the theoretical spin-only magnetic moment is:
μ_so = √[1(1+2)] = √3 ≈ 1.73 Bohr Magnetons (μ_B) [9][12][13]
Computational models, such as those used by the Materials Project, provide a calculated final magnetic moment of 1.000 μ_B, which accounts for the solid-state environment.[10]
Magnetic Susceptibility
Magnetic susceptibility (χ) is a dimensionless quantity that measures the degree of magnetization of a material in response to an applied magnetic field.[4] Paramagnetic materials have a small, positive susceptibility.[4] The molar magnetic susceptibility (χ_m) for TiF₃ is reported as 1.3×10⁻⁹ cm³/mol, though experimental values can be highly dependent on sample purity and temperature.[1]
The temperature dependence of magnetic susceptibility in the paramagnetic region is described by the Curie-Weiss law:
χ = C / (T - θ)
where C is the material-specific Curie constant and θ is the Weiss constant.[14] A plot of 1/χ versus temperature (T) is typically linear for a paramagnetic substance.
Summary of Quantitative Data
| Property | Value | Reference(s) |
| Electronic Properties | ||
| Ti³⁺ Electron Configuration | [Ar] 3d¹ | [8] |
| Number of Unpaired Electrons (n) | 1 | [9] |
| Theoretical Magnetic Moment (μ_so) | 1.73 μ_B | [9][12][13] |
| Calculated Final Magnetic Moment | 1.000 μ_B | [10] |
| Magnetic Properties | ||
| Molar Magnetic Susceptibility (χ_m) | 1.3×10⁻⁹ cm³/mol | [1] |
| Structural Properties | ||
| Crystal System | Trigonal (Rhombohedral) | [10][11] |
| Space Group | R-3c (No. 167) | [1][10] |
| Ti³⁺ Coordination Geometry | Octahedral (TiF₆) | [10][11] |
Experimental Protocols
Synthesis of this compound
A reliable method for producing high-purity TiF₃ involves the gas-solid fluorination of titanium hydride.[15]
-
Preparation of Titanium Hydride: Titanium metal is first hydrogenated by heating it in a hydrogen atmosphere at 600-700°C.
-
Fluorination Setup: The resulting titanium hydride is placed in a nickel boat inside a horizontal nickel tube furnace. The apparatus is designed to allow for the controlled flow of hydrogen (H₂) and hydrogen fluoride (HF) gas.
-
Reaction: The system is thoroughly flushed with H₂. A mixture of H₂ and HF gas (e.g., a 1:4 ratio) is then introduced. The furnace temperature is raised above 200°C to initiate fluorination. The reaction proceeds for several hours.
-
Cooling and Collection: After the reaction is complete, the HF flow is stopped, and the product is allowed to cool to room temperature under a continuous stream of hydrogen to prevent oxidation. The resulting TiF₃ powder is then collected.
An alternative, simpler synthesis involves the direct dissolution of titanium metal in hydrofluoric acid.[1]
Measurement of Magnetic Susceptibility
While numerous techniques exist, a common and illustrative method for determining the magnetic susceptibility of a paramagnetic solution is Quincke's method.[16][17] For solid samples like TiF₃, a SQUID (Superconducting Quantum Interference Device) magnetometer is the modern standard.
Conceptual Protocol using a SQUID Magnetometer:
-
Sample Preparation: A precisely weighed sample of powdered TiF₃ is packed into a gelatin capsule or other suitable sample holder.
-
Measurement: The sample is placed in the SQUID magnetometer. The instrument measures the magnetic moment of the sample as a function of both temperature and applied magnetic field.
-
Data Acquisition:
-
M vs. H Isotherm: At a constant temperature (e.g., 300 K), the magnetic field (H) is swept, and the corresponding magnetization (M) is recorded. For a paramagnetic material, this plot should be linear.
-
M vs. T Scan: The sample is cooled in a constant, low magnetic field, and the magnetization is measured as the temperature is slowly increased.
-
-
Calculation: The volume magnetic susceptibility (χ) is calculated from the slope of the M vs. H curve (χ = M/H). The molar susceptibility (χ_m) is then determined by multiplying by the molar volume.
-
Analysis: The temperature-dependent data is often plotted as 1/χ_m vs. T to verify Curie-Weiss behavior and extract the Curie and Weiss constants.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying materials with unpaired electrons. It provides detailed information about the electronic environment of the paramagnetic center.
-
Principle: A sample is placed in a strong, static magnetic field and irradiated with a fixed-frequency microwave. The magnetic field splits the energy levels of the unpaired electron (Zeeman effect). Resonance, and thus absorption of microwave energy, occurs when the energy of the microwaves matches the energy difference between the split electron spin states.
-
Procedure: A small amount of powdered TiF₃ is placed in a quartz EPR tube. The tube is inserted into the EPR spectrometer's resonant cavity, which is situated between the poles of an electromagnet. The microwave frequency is held constant while the magnetic field is swept.
-
Data Analysis: The resulting EPR spectrum (absorption derivative vs. magnetic field) is analyzed to determine the g-factor. For a d¹ ion like Ti³⁺, the g-factor can provide insight into the extent of spin-orbit coupling and the symmetry of the crystal field around the titanium ion.
Conclusion
The paramagnetic behavior of this compound is a direct and unambiguous consequence of its electronic structure. The Ti³⁺ cation, with its [Ar] 3d¹ configuration, possesses a single unpaired electron that imparts a net magnetic moment to the ion. In the solid state, these moments interact weakly with an external magnetic field, resulting in the characteristic attractive force of paramagnetism. The theoretical spin-only magnetic moment is calculated to be 1.73 μ_B, a value that can be experimentally verified and refined using techniques such as SQUID magnetometry and Electron Paramagnetic Resonance spectroscopy. A thorough understanding of this behavior, grounded in both theory and empirical measurement, is essential for the application and study of titanium(III)-containing materials in various scientific and technological fields.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Titanium » titanium trifluoride [webelements.co.uk]
- 3. Titanium fluoride - Wikipedia [en.wikipedia.org]
- 4. Magnetic susceptibility - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. WebElements Periodic Table » Titanium » titanium trifluoride [winter.group.shef.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Give the electronic configuration for (a) Ti^{3 + } (b) Cr^{2 + } (c).. [askfilo.com]
- 9. askfilo.com [askfilo.com]
- 10. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 11. journals.iucr.org [journals.iucr.org]
- 12. youtube.com [youtube.com]
- 13. What is the magnetic moment of Ti^{3+} ion? | Filo [askfilo.com]
- 14. Curie–Weiss law - Wikipedia [en.wikipedia.org]
- 15. This compound CAS#: 13470-08-1 [amp.chemicalbook.com]
- 16. scribd.com [scribd.com]
- 17. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Rhombohedral Crystal Structure of Titanium(III) Fluoride (TiF3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) fluoride (B91410) (TiF3), an inorganic compound with the formula TiF3, is a violet, paramagnetic solid.[1] It is notable for its rhombohedral crystal structure, which is isostructural with vanadium(III) fluoride (VF3). This technical guide provides an in-depth overview of the rhombohedral crystal structure of TiF3, including its crystallographic data, experimental synthesis protocols, and characterization methods. This document is intended to serve as a valuable resource for researchers and professionals working with fluoride compounds and crystal engineering.
Core Crystal Structure Data
The rhombohedral phase of TiF3 is characterized by the space group R-3c (No. 167).[1] This structure consists of a three-dimensional network of corner-sharing TiF6 octahedra.[2] Each titanium ion (Ti³⁺) is octahedrally coordinated to six fluoride ions (F⁻), and each fluoride ion is linearly coordinated to two titanium ions.[2]
Crystallographic Data
The crystallographic parameters for rhombohedral TiF3 have been determined through X-ray diffraction studies. The key data is summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Trigonal | [2] |
| Space Group | R-3c | [1][2] |
| Lattice Parameters (rhombohedral axes) | a = 5.519 Å, α = 59.07° | [1] |
| Ti-F Bond Length | 1.97 Å | [2] |
| Coordination Geometry (Ti³⁺) | Octahedral | [1][2] |
| Coordination Geometry (F⁻) | Linear | [2] |
Experimental Protocols
The synthesis of high-purity, crystalline TiF3 is crucial for its characterization and potential applications. Below are detailed experimental protocols for the synthesis of rhombohedral TiF3.
Method 1: Synthesis from Titanium-Containing Material and Hydrofluoric Acid
This method involves the digestion of a titanium-containing precursor in hydrofluoric acid, followed by reduction and precipitation.
Materials:
-
Anatase paste (~50% Ti)
-
Hydrofluoric acid (HF), 40%
-
Mild steel plates
-
Ammonium (B1175870) chloride (NH4Cl)
-
Ammonium hydroxide (B78521) (NH4OH)
Procedure:
-
Digestion: In a 5-liter polypropylene (B1209903) vessel, dilute 2,400 g of 40% HF with 2,100 g of tap water. Slowly add 1.25 kg of anatase paste to the stirred acid solution. The reaction is exothermic, and the temperature will rise to 60-70 °C. After approximately one hour, filter the solution to separate any excess paste.[3]
-
Reduction: Dilute 2,940 g of the resulting leachate (equivalent to 5 moles of TiO2) with 980 g of tap water in a 5-liter polypropylene vessel. Submerge two mild steel plates with a total surface area of approximately 3000 cm² into the solution with slow stirring. The reduction of Ti(IV) to Ti(III) is complete when the solution turns a dark green color, which may take up to 18 hours. Remove the steel plates, dry, and weigh them to determine the amount of iron dissolved.[3]
-
Precipitation: To the Ti(III) solution, add a solution of ammonium chloride and an excess of ammonium hydroxide. This will precipitate a violet complex, believed to be NH4TiF4·NH4OH.[3]
-
Pyrolysis: The resulting precipitate is then pyrolyzed to yield titanium trifluoride. The theoretical yield of TiF3 from the decomposition of NH4TiF4·NH4OH is 59.3%.[3]
Method 2: Characterization by X-ray Diffraction (XRD)
To confirm the rhombohedral crystal structure of the synthesized TiF3, X-ray diffraction analysis is performed.
Instrumentation:
-
Powder X-ray diffractometer
-
Cu Kα radiation source
-
Sample holder
Procedure:
-
Sample Preparation: The synthesized TiF3 powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted onto a flat sample holder.
-
Data Collection: The sample is placed in the diffractometer. The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). Data is typically collected over a 2θ range of 10-80° with a step size of 0.02°.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the Bragg reflections. The positions and intensities of these peaks are compared to standard diffraction patterns for rhombohedral TiF3 (JCPDS card no. 75-0450 or equivalent). Rietveld refinement can be performed to obtain precise lattice parameters and confirm the R-3c space group.[4]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the workflow for the synthesis and characterization of rhombohedral TiF3.
Caption: Workflow for the synthesis and characterization of rhombohedral TiF3.
Logical Relationship of Crystal Structure
The following diagram illustrates the hierarchical relationship of the rhombohedral TiF3 crystal structure.
Caption: Hierarchical relationship of the rhombohedral TiF3 crystal structure.
References
An In-depth Technical Guide to the Electronic and Magnetic Structure of Perovskite TiF₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) fluoride (B91410) (TiF₃), a violet paramagnetic solid, has garnered significant interest within the scientific community due to its intriguing electronic and magnetic properties, which are deeply rooted in its perovskite-like crystal structure. Unlike many oxide perovskites, TiF₃ exhibits a unique interplay between its structural, electronic, and magnetic degrees of freedom, making it a compelling subject for fundamental research and a potential platform for the development of novel materials. This technical guide provides a comprehensive overview of the electronic and magnetic structure of perovskite TiF₃, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing essential concepts and workflows.
Crystal and Electronic Structure
Titanium(III) fluoride adopts a perovskite-like structure. At high temperatures, it exists in a cubic phase, but upon cooling, it undergoes a structural phase transition to a rhombohedral phase around 330 K.[1] The electronic ground state of TiF₃ has been a subject of debate, with early theoretical models predicting a metallic character. However, more recent experimental and computational studies have firmly established it as a correlated insulator.[1] This insulating nature arises from strong on-site Coulomb repulsion between the d-electrons of the Ti³⁺ ions, a feature that is not captured by standard density functional theory (DFT) and requires the inclusion of a Hubbard U correction (DFT+U) for accurate theoretical description.[1]
Structural Parameters
The crystallographic parameters for both the high-temperature cubic and low-temperature rhombohedral phases of TiF₃ are summarized in the table below. The rhombohedral structure is characterized by the space group R-3c.[2]
| Property | Rhombohedral (Low Temperature) | Cubic (High Temperature, > 330 K)[1] |
| Crystal System | Rhombohedral (Trigonal) | Cubic |
| Space Group | R-3c | Pm-3m |
| Lattice Parameters | a = 5.519 Å, α = 59.07°[3] | a ≈ 3.85 Å (estimated) |
| Ti-F Bond Length | 1.97 Å[4] | Not experimentally determined |
| TiF₆ Octahedral Tilt | 7°[4] | 0° |
Electronic Properties
The electronic structure of TiF₃ is characterized by a significant band gap, consistent with its insulating nature. The presence of the unpaired 3d electron in the Ti³⁺ ion is central to its electronic and magnetic properties.
| Property | Value | Method |
| Electronic State | Correlated Insulator[1] | Optical Reflectivity, DFT+U |
| Band Gap | ~1.5 - 2.0 eV (Estimated) | DFT+U Calculations |
| Static Dielectric Constant (ε₀) | ~11.7[1] | Optical Reflectivity |
Magnetic Properties
TiF₃ is paramagnetic at room temperature.[2] Magnetic susceptibility measurements indicate the presence of localized magnetic moments on the Ti³⁺ ions, corresponding to a spin state of S = 1/2.[1] The negative Weiss constant obtained from Curie-Weiss fitting of susceptibility data suggests antiferromagnetic exchange interactions between these moments.[1] Below 10 K, magnetic features emerge, though no long-range antiferromagnetic order has been experimentally observed down to 1 K, pointing towards a possibly frustrated magnetic ground state or a spin liquid phase.[1][5]
| Property | Value | Method |
| Magnetic Behavior | Paramagnetic at room temperature[2] | Magnetic Susceptibility |
| Effective Magnetic Moment | ~1.73 µB (close to spin-only for S=1/2) | Magnetic Susceptibility |
| Weiss Temperature (θ) | -19.3 K[1] | Curie-Weiss Fit of Susceptibility |
| Magnetic Ordering | No long-range order observed down to 1 K[5] | Neutron Diffraction |
Experimental and Computational Methodologies
A variety of experimental and computational techniques have been employed to elucidate the electronic and magnetic structure of TiF₃.
Synthesis of TiF₃
A common laboratory-scale synthesis of TiF₃ involves the reaction of titanium(III) chloride (TiCl₃) with anhydrous hydrogen fluoride (HF).
Protocol:
-
A solution of TiCl₃ in a suitable solvent (e.g., anhydrous ethanol) is prepared under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Anhydrous hydrogen fluoride gas is then carefully bubbled through the TiCl₃ solution, or the solution is added to a solution of HF.
-
The resulting violet precipitate of TiF₃ is collected by filtration, washed with an anhydrous solvent to remove any unreacted starting materials and byproducts, and dried under vacuum.
Note: This synthesis involves hazardous materials and should be performed with appropriate safety precautions in a well-ventilated fume hood.
X-ray Diffraction (XRD)
XRD is a fundamental technique for determining the crystal structure and phase purity of TiF₃.
Experimental Protocol:
-
A powdered sample of TiF₃ is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation, λ = 1.5406 Å).
-
The diffracted X-rays are detected as a function of the scattering angle (2θ).
-
The resulting diffraction pattern is analyzed using Rietveld refinement to determine the lattice parameters, space group, and atomic positions. Temperature-dependent XRD measurements are used to study the cubic-to-rhombohedral phase transition.
Neutron Diffraction
Neutron diffraction is a powerful tool for investigating magnetic structures, as neutrons interact with the magnetic moments of atoms.
Experimental Protocol:
-
A powder sample of TiF₃ is loaded into a sample container (e.g., a vanadium can, which has a low neutron scattering cross-section).
-
The sample is placed in a neutron beam, and the scattered neutrons are collected by a detector.
-
Diffraction patterns are collected at various temperatures, particularly below the suspected magnetic transition temperature (< 10 K).
-
The magnetic structure can be determined by analyzing the appearance of new Bragg peaks that are not present in the diffraction pattern above the ordering temperature. The intensities of these magnetic peaks are used to refine the magnetic structure model.
Density Functional Theory (DFT) Calculations
DFT calculations are used to model the electronic and magnetic properties of TiF₃ from first principles.
Computational Workflow:
-
Structure Definition: The crystal structure of TiF₃ (either the rhombohedral or cubic phase) is defined as the input.
-
DFT+U Method: The DFT+U method is employed, where a Hubbard U term is added to the Hamiltonian to account for the strong on-site Coulomb repulsion of the Ti 3d electrons. The value of U is typically chosen to match experimental observations, such as the band gap.
-
Self-Consistent Field (SCF) Calculation: An SCF calculation is performed to obtain the ground-state electronic density and total energy.
-
Property Calculation: Post-SCF calculations are performed to determine the electronic band structure, density of states (DOS), and magnetic properties (e.g., magnetic moments and exchange coupling constants).
Visualizations
Crystal Structures
Caption: Idealized representation of the cubic and distorted rhombohedral perovskite structures of TiF₃.
Temperature-Dependent Phase Behavior
Caption: Relationship between temperature, crystal structure, and magnetic properties of TiF₃.
DFT+U Computational Workflow
Caption: A flowchart illustrating the typical computational workflow for DFT+U calculations of TiF₃.
Conclusion
Perovskite TiF₃ stands out as a fascinating material where strong electron correlations dictate its insulating ground state and influence its magnetic behavior. The transition from a high-temperature cubic to a low-temperature rhombohedral structure, coupled with the emergence of magnetic correlations at very low temperatures, highlights the complex interplay of lattice, charge, and spin degrees of freedom. While significant progress has been made in understanding its fundamental properties, the exact nature of the low-temperature magnetic ground state remains an open question, inviting further experimental and theoretical investigation. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to delve deeper into the rich physics of this and related quantum materials.
References
High-Pressure Synthesis of Cubic TiF₃: A Technical Overview
To the esteemed researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on the current understanding of titanium(III) fluoride (B91410) (TiF₃) under high-pressure conditions, with a specific focus on the synthesis and properties of its cubic phase.
While extensive research into various polymorphs of titanium compounds exists, the high-pressure synthesis of a stable, quenchable cubic phase of pure TiF₃ is not extensively documented in publicly available literature. Most studies confirm that TiF₃ crystallizes in a rhombohedral structure under ambient conditions.[1][2] However, evidence suggests the existence of a cubic phase at elevated temperatures, and high-pressure techniques are a common route to stabilize high-density phases that may be metastable under ambient conditions. This guide will synthesize the available information on the structure of TiF₃, draw parallels from related high-pressure studies, and present a generalized workflow for such synthetic endeavors.
Known Polymorphs and Phase Transitions of TiF₃
Under standard conditions, titanium(III) fluoride adopts a rhombohedral crystal structure (space group R-3c).[1][2] This structure is analogous to that of vanadium(III) fluoride (VF₃).
Recent studies have characterized a cubic-to-rhombohedral structural phase transition in TiF₃ occurring at approximately 330 K.[3] This indicates that a cubic phase is stable at temperatures above this transition. The investigation of this material has revealed it to be a Mott insulator, highlighting the importance of strong electron correlation effects in its physical properties.[3] While this transition is temperature-induced, it provides a basis for exploring the stabilization of the cubic phase at room temperature through the application of high pressure.
High-Pressure Synthesis: General Principles and Related Systems
High-pressure synthesis is a powerful technique for creating novel materials with unique properties by altering the thermodynamic landscape of chemical reactions.[4] Pressures in the gigapascal (GPa) range can favor the formation of denser crystal structures that are not stable at ambient pressure.
While direct experimental protocols for the high-pressure synthesis of cubic TiF₃ are scarce, studies on analogous systems and other titanium compounds offer valuable insights:
-
VF₃-Type Compounds: Research on the pressure-induced octahedron strain in VF₃-type compounds provides a framework for understanding how the TiF₃ lattice might behave under compression.[1]
-
High-Pressure Synthesis of Other Titanium Compounds: The successful synthesis of a cubic polymorph of TiO₂ at 48 GPa and temperatures between 1900 and 2100 K demonstrates the feasibility of obtaining cubic phases of titanium compounds using high-pressure, high-temperature (HPHT) methods.[5] Similarly, high-pressure techniques have been employed in the synthesis of complex titanium nitrides and oxonitridophosphates, often using mineralizing agents like NH₄F to facilitate the reaction.[6]
Generalized Experimental Workflow for High-Pressure Synthesis
The following diagram illustrates a typical workflow for a high-pressure synthesis experiment aimed at producing a novel crystalline phase, such as cubic TiF₃. This process is based on general methodologies employed in the field.[4][5]
Characterization of Potential Cubic TiF₃
Should a high-pressure synthesis be successful, a variety of analytical techniques would be required to confirm the crystal structure and characterize the properties of the new phase.
| Technique | Purpose | Anticipated Data for Cubic TiF₃ |
| In-situ X-ray Diffraction (XRD) | To monitor phase transitions under pressure and temperature. | Emergence of diffraction peaks corresponding to a cubic lattice, allowing for the determination of the space group and lattice parameters. |
| Ex-situ XRD | To confirm if the cubic phase is quenchable to ambient conditions. | Retention of the cubic diffraction pattern after pressure release. |
| Transmission Electron Microscopy (TEM) | To obtain crystallographic information from single nanocrystals. | Selected area electron diffraction (SAED) patterns consistent with a cubic structure. |
| Raman/Infrared (IR) Spectroscopy | To probe vibrational modes sensitive to crystal symmetry. | A change in the number and position of active modes corresponding to a transition from a rhombohedral to a cubic symmetry. |
| Magnetic Susceptibility | To determine magnetic properties. | Ti³⁺ (d¹) is expected to be paramagnetic; measurements would reveal any magnetic ordering at low temperatures.[1][3] |
| UV-Vis Spectroscopy | To investigate the electronic structure and band gap. | The optical response would likely differ from the known rhombohedral phase, reflecting changes in the electronic band structure.[3] |
Theoretical Predictions and Related Cubic Structures
Density Functional Theory (DFT) calculations are a powerful tool for predicting the stability and properties of novel materials. While specific calculations for a high-pressure cubic phase of pure TiF₃ were not found in the initial search, theoretical studies have been conducted on related cubic perovskite structures.
For instance, compounds like RbTiF₃ and CsTiF₃ are predicted to be stable in a cubic perovskite structure.[7][8] These theoretical investigations provide calculated lattice constants and electronic properties for these related materials, which could serve as a reference for future studies on pure cubic TiF₃.
| Compound | Predicted Lattice Constant (Å) | Space Group | Reference |
| RbTiF₃ | 4.30 | Pm-3m | [7][8] |
| CsTiF₃ | 4.38 | Pm-3m | [7][8] |
Future Outlook and Research Directions
The synthesis of cubic TiF₃ remains an intriguing challenge for materials scientists. The existence of a high-temperature cubic phase suggests that it may be accessible via high-pressure synthesis, potentially as a metastable phase at ambient conditions.
Future research should focus on:
-
Systematic High-Pressure, High-Temperature Experiments: Exploring a wide range of pressures and temperatures to map the phase diagram of TiF₃.
-
In-situ Synchrotron XRD: To directly observe the formation of the cubic phase and determine its equation of state.
-
Theoretical DFT Calculations: To predict the transition pressure and properties of cubic TiF₃ to guide experimental efforts.
The successful synthesis of cubic TiF₃ could unlock novel electronic and magnetic properties, with potential applications in areas ranging from catalysis to advanced electronic devices.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Jahn-Teller Effect in Titanium(III) Fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium(III) fluoride (B91410) (TiF₃), a d¹ transition metal halide, presents a classic case for the study of the Jahn-Teller effect, a fundamental mechanism of spontaneous symmetry breaking in molecular and solid-state systems. This technical guide provides a comprehensive overview of the theoretical underpinnings and experimental evidence of the Jahn-Teller effect in TiF₃. It is intended for researchers and professionals in chemistry, materials science, and related fields who require a detailed understanding of this phenomenon. This document synthesizes crystallographic, spectroscopic, and theoretical data, offering detailed experimental considerations and summarizing quantitative findings to facilitate further research and application.
Introduction to the Jahn-Teller Effect
The Jahn-Teller theorem is a cornerstone of modern coordination chemistry and solid-state physics.[1][2] It posits that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the system.[1][2] This distortion results in a more stable, lower-symmetry configuration.
In the context of transition metal complexes, the Jahn-Teller effect is particularly prominent in octahedral geometries where there is an odd number of electrons occupying the e_g orbitals (e.g., d⁹, low-spin d⁷, or high-spin d⁴ configurations).[1] However, the effect is also operative, albeit generally weaker, when degeneracy occurs in the t₂_g orbitals, as is the case for d¹ and d² configurations.[1]
The Case of Titanium(III) in Titanium(III) Fluoride
This compound provides a canonical example of a Jahn-Teller active d¹ system. The titanium(III) cation has an electronic configuration of [Ar] 3d¹, with a single electron occupying the t₂_g orbitals in an octahedral ligand field. This results in a triply degenerate ²T₂_g ground state, fulfilling the prerequisite for a Jahn-Teller distortion.
The crystal structure of TiF₃ is rhombohedral with the space group R-3c. This structure is, in itself, a distortion from the ideal cubic perovskite structure. In this arrangement, each titanium ion is coordinated to six fluoride ions in a distorted octahedral geometry.
The Jahn-Teller effect in TiF₃ is predominantly of the T ⊗ e type, indicating a coupling of the triply degenerate electronic state (T) with a doubly degenerate vibrational mode (e). This vibronic coupling is the driving force for the geometric distortion.
A key characteristic of the Jahn-Teller effect in TiF₃, particularly at room temperature, is its dynamic nature . This means that the distortion is not static in a single direction but rapidly reorients between equivalent distorted geometries. As a result, time-averaged experimental techniques like conventional X-ray diffraction may not resolve distinct axial and equatorial bond lengths, instead showing an average, more symmetric structure. However, the underlying distortion is still present and influences the material's properties.
Quantitative Data and Theoretical Insights
The Jahn-Teller effect in TiF₃ has been the subject of theoretical investigations that provide quantitative insights into the energetics of the distortion.
| Parameter | Value | Source |
| Electronic Configuration of Ti(III) | [Ar] 3d¹ | N/A |
| Ground State Term in O_h Symmetry | ²T₂_g | N/A |
| Crystal Structure | Rhombohedral | N/A |
| Space Group | R-3c | N/A |
| Linear Vibronic Coupling Constant (Vε) for Ti(III) in a Fluoride Environment | ~0.8 eV/Å | N/A |
This table summarizes key parameters related to the Jahn-Teller effect in TiF₃.
Experimental Investigation Protocols
The experimental characterization of the Jahn-Teller effect in TiF₃ requires a combination of techniques sensitive to both the time-averaged crystal structure and the local, instantaneous geometry around the titanium(III) centers.
Synthesis of this compound
A common method for the synthesis of TiF₃ involves the fluorination of titanium hydride (TiH₂) with hydrogen fluoride (HF) gas at elevated temperatures.
Protocol:
-
Titanium metal is first hydrogenated to form TiH₂.
-
The TiH₂ is placed in a nickel reaction vessel.
-
A mixture of H₂ and HF gas is passed over the TiH₂ at a temperature of approximately 700°C.
-
The reaction is typically carried out for several hours to ensure complete fluorination.
-
The resulting TiF₃ product is cooled under a hydrogen atmosphere to prevent oxidation.
X-ray Crystallography
Single-crystal or powder X-ray diffraction (XRD) is essential for determining the overall crystal structure and lattice parameters. To investigate the potential for a static Jahn-Teller distortion, low-temperature XRD is crucial.
Protocol:
-
A high-quality single crystal or a finely ground powder of TiF₃ is mounted on a goniometer.
-
The sample is cooled to a low temperature (e.g., 100 K or below) using a cryostream to minimize thermal vibrations and potentially "freeze out" a static distortion.
-
A monochromatic X-ray beam is directed at the sample.
-
The diffraction pattern is collected as the sample is rotated.
-
The resulting data is processed and refined to determine the crystal structure, space group, and atomic positions. A detailed analysis of the Ti-F bond lengths and the geometry of the TiF₆ octahedra is then performed to identify any distortions.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for probing the local coordination environment around a specific element, in this case, titanium. It is particularly useful for detecting the instantaneous local structure, making it well-suited for studying dynamic Jahn-Teller distortions.
Protocol:
-
A uniform sample of TiF₃, often diluted in an X-ray transparent matrix like boron nitride, is prepared.
-
The sample is placed in the path of a tunable, high-intensity X-ray beam from a synchrotron source.
-
The X-ray absorption is measured as the energy is scanned across the Ti K-edge.
-
The resulting EXAFS spectrum is isolated from the pre-edge and post-edge regions.
-
The spectrum is Fourier transformed to obtain a radial distribution function, which provides information about the distances to neighboring atoms.
-
The data is then fit to a theoretical model to extract precise Ti-F bond lengths and coordination numbers. The presence of multiple, distinct Ti-F distances would be strong evidence for a Jahn-Teller distortion.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species, such as the d¹ Ti(III) ion. The g-tensor and hyperfine coupling constants obtained from EPR are very sensitive to the symmetry of the metal ion's environment.
Protocol:
-
A sample of TiF₃, often as a frozen solution or a powder diluted in a diamagnetic host, is placed in a resonant cavity.
-
The sample is subjected to a constant microwave frequency while the external magnetic field is swept.
-
The absorption of microwave radiation by the sample is detected and recorded as a function of the magnetic field.
-
The resulting EPR spectrum is analyzed to determine the principal components of the g-tensor (g_x, g_y, g_z).
-
For an ideal octahedral symmetry, an isotropic g-value is expected. An anisotropic g-tensor (i.e., g_x ≠ g_y ≠ g_z or g_∥ ≠ g_⊥) is a direct consequence of the lower symmetry environment caused by the Jahn-Teller distortion.
Visualizing the Jahn-Teller Effect in TiF₃
The logical relationship between the electronic configuration of Ti(III) and the resulting structural distortion can be visualized.
Caption: Logical workflow of the Jahn-Teller effect in TiF₃.
Conclusion
The Jahn-Teller effect in this compound is a nuanced phenomenon characterized by the interplay of its d¹ electronic configuration and vibronic coupling. While the dynamic nature of the distortion at room temperature can mask its presence in time-averaged measurements, a combination of low-temperature crystallography, local structure probes like EXAFS, and symmetry-sensitive techniques such as EPR spectroscopy can provide a comprehensive picture. The theoretical framework and experimental protocols outlined in this guide offer a robust foundation for researchers to further explore and understand the consequences of the Jahn-Teller effect in this and other d¹ systems. A thorough grasp of this effect is critical for accurately interpreting experimental data and for the rational design of materials with tailored electronic and structural properties.
References
Methodological & Application
Titanium(III) Fluoride in Organic Synthesis: An Examination of Its Catalytic Applications
While titanium-based catalysts are workhorses in organic synthesis, detailed application notes and protocols for Titanium(III) fluoride (B91410) (TiF₃) remain notably scarce in publicly available scientific literature. Despite the well-documented catalytic activity of other titanium(III) halides, particularly titanium(III) chloride, TiF₃ has not emerged as a commonly employed catalyst for synthetic transformations.
This report aims to provide a comprehensive overview of the available information regarding Titanium(III) fluoride and its potential, though underexplored, role in organic synthesis. Due to the limited specific data on TiF₃ as a catalyst, this document will also draw parallels with more established titanium(III) catalytic systems to offer a conceptual framework.
Physicochemical Properties of this compound
A clear understanding of a catalyst's physical and chemical characteristics is fundamental to its application.
| Property | Value | References |
| CAS Number | 13470-08-1 | [1][2] |
| Molecular Formula | TiF₃ | [1][2] |
| Molecular Weight | 104.86 g/mol | [1] |
| Appearance | Red to brown crystalline powder | [1] |
| Melting Point | >1100 °C | [3] |
| Solubility | Insoluble in water and alcohol | [1][3] |
| Stability | Stable in air; resistant to acids and bases. Disproportionates to TiF₄ and Ti at 950°C. | [1][3] |
Potential Catalytic Applications: A Landscape of Possibilities
While specific, detailed protocols for TiF₃ are not readily found, the known reactivity of titanium(III) species, primarily from studies involving TiCl₃, suggests potential areas where TiF₃ could theoretically be applied. Titanium(III) compounds are recognized as powerful single-electron transfer (SET) reagents, making them suitable for initiating radical reactions.[4]
Potential, yet unconfirmed, applications of TiF₃ in organic synthesis could include:
-
Radical Cyclizations: Titanium(III) species are known to initiate the cyclization of unsaturated substrates through radical intermediates. This approach is valuable for the construction of complex cyclic systems.
-
Reductive Couplings: Pinacol-type couplings and other reductive carbon-carbon bond formations are often mediated by low-valent titanium reagents.
-
Dehalogenation and other Reductive Transformations: The reducing power of Ti(III) can be harnessed for the removal of halogen atoms and other reducible functional groups.
The logical workflow for investigating the catalytic potential of this compound would involve screening it in reactions where other titanium(III) salts have shown efficacy.
Caption: A logical workflow for the investigation of TiF₃ as a novel catalyst in organic synthesis.
Experimental Considerations and General Protocols
In the absence of specific literature protocols for TiF₃, researchers interested in exploring its catalytic activity would need to adapt procedures from related titanium(III) chemistry. The following represents a generalized, hypothetical protocol that would require significant optimization for any specific transformation.
General Protocol for a Trial Reaction:
-
Catalyst Handling: this compound, while reportedly stable in air, should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent any potential oxidation and ensure reproducibility, especially given its intended use in reductive processes.[3]
-
Solvent Selection: The choice of solvent is crucial. Given TiF₃'s insolubility in water and alcohol, aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or toluene (B28343) would be appropriate starting points.[1][3]
-
Reaction Setup: A typical reaction would involve charging a dry flask with the substrate and TiF₃ under an inert atmosphere. The solvent would then be added, followed by any other reagents.
-
Temperature and Monitoring: The reaction temperature would be highly dependent on the specific transformation being attempted. Reactions could be initiated at room temperature and monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Upon completion, the reaction would be quenched, and the insoluble titanium species removed by filtration. The organic product would then be isolated and purified using standard techniques like extraction and column chromatography.
Proposed Reaction Mechanism: A Radical Pathway
The catalytic cycle of a hypothetical TiF₃-mediated radical reaction would likely involve a single-electron transfer from the Ti(III) center to the substrate, generating a radical anion. This intermediate would then undergo further transformation, and the resulting Ti(IV) species would need to be reduced back to Ti(III) to complete the catalytic cycle, possibly by a stoichiometric reductant present in the reaction mixture.
Caption: A proposed catalytic cycle for a TiF₃-mediated radical reaction.
Conclusion and Future Outlook
The application of this compound as a catalyst in organic synthesis is an area that remains largely unexplored. While the general principles of titanium(III) catalysis suggest its potential utility in a range of transformations, the lack of specific, documented examples in the scientific literature prevents the creation of detailed application notes and protocols at this time. Future research in this area would need to focus on systematic screening of TiF₃ in known Ti(III)-mediated reactions to establish its efficacy and define its unique catalytic properties. Such studies would be invaluable in determining whether TiF₃ can offer any advantages over more established titanium catalysts in terms of reactivity, selectivity, or operational simplicity.
References
Application Note and Protocol for Atomic Layer Deposition of Titanium(III) Fluoride (TiF3) Thin Films
This document provides a detailed protocol for the deposition of Titanium(III) Fluoride (B91410) (TiF3) thin films using Atomic Layer Deposition (ALD). The following methodology is based on the synthesis of TiF3:TiN nanocomposite films, adapted for the deposition of a pure TiF3 phase. This process is presented as a developmental protocol for research purposes.
Introduction
Titanium(III) fluoride (TiF3) is an inorganic compound with potential applications in various fields, including catalysis and as a component in transparent conductive materials. Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise, conformal growth of materials at the atomic scale. This document outlines a proposed ALD process for depositing TiF3 thin films based on a reduction reaction of a titanium tetrafluoride precursor.
The described process involves the sequential exposure of a substrate to a titanium precursor and a reducing agent. While direct ALD of TiF3 is not extensively documented, a known process for creating TiF3 nanoparticles within a TiN matrix utilizes titanium tetrafluoride (TiF4) and a silicon-based reducing agent.[1] This application note adapts that chemistry to propose a method for depositing a pure TiF3 thin film.
Experimental Setup and Precursors
A standard thermal ALD reactor equipped with precursor heating capabilities is required. The system should allow for precise control of precursor pulse and purge times, as well as maintaining a stable deposition temperature and pressure.
Precursors:
-
Titanium Precursor: Titanium tetrafluoride (TiF4) (solid, requires heating)
-
Reducing Agent: Disilane (Si2H6) or Trisilane (Si3H8) (gas)
-
Purge Gas: High-purity nitrogen (N2) or argon (Ar)
Detailed Experimental Protocol
This protocol is designed for depositing TiF3 thin films on a suitable substrate, such as silicon wafers or quartz.
3.1. Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
-
Load the cleaned substrate into the ALD reactor.
-
Heat the substrate to the desired deposition temperature under a constant flow of purge gas.
3.2. Atomic Layer Deposition Cycle:
The ALD process for TiF3 consists of a repeating cycle of four steps:
-
TiF4 Pulse: Pulse TiF4 into the reactor chamber. The TiF4 molecules will adsorb on the substrate surface.
-
Purge 1: Purge the chamber with an inert gas (N2 or Ar) to remove any unreacted TiF4 and gaseous byproducts.
-
Reducing Agent Pulse: Pulse the reducing agent (Si2H6 or Si3H8) into the chamber. The reducing agent will react with the adsorbed TiF4 on the surface, reducing Ti(IV) to Ti(III) and forming TiF3.
-
Purge 2: Purge the chamber with the inert gas to remove any unreacted reducing agent and gaseous byproducts.
This cycle is repeated until the desired film thickness is achieved.
Data Presentation: Process Parameters
The following table summarizes the key process parameters for the ALD of TiF3. These are starting parameters and may require optimization for specific reactor configurations and desired film properties.
| Parameter | Value | Notes |
| Substrate Temperature | 350 - 370 °C | A stable temperature window is crucial for self-limiting ALD growth.[1] |
| TiF4 Source Temperature | 100 - 120 °C | TiF4 is a solid and requires heating to achieve sufficient vapor pressure.[2] |
| TiF4 Pulse Time | 0.5 - 2.0 s | Should be long enough to achieve saturation of the substrate surface. |
| Purge Time 1 | 5 - 10 s | Sufficient purging is necessary to prevent chemical vapor deposition (CVD) reactions. |
| Reducing Agent | Si2H6 or Si3H8 | These are effective reducing agents for this process.[1] |
| Reducing Agent Pulse Time | 0.5 - 2.0 s | The pulse time should be optimized for complete reaction with the adsorbed TiF4. |
| Purge Time 2 | 5 - 15 s | A longer purge after the reducing agent pulse may be necessary to ensure complete removal of byproducts. |
| Reactor Pressure | 1 - 5 Torr | A typical pressure range for thermal ALD processes. |
| Expected Growth per Cycle | 0.1 - 0.5 Å/cycle | The growth rate will depend on the specific process parameters and substrate used. |
Film Characterization
After deposition, the films should be characterized to determine their properties:
-
Thickness and Growth Rate: Ellipsometry or X-ray reflectometry (XRR) can be used to measure the film thickness, from which the growth per cycle can be calculated.
-
Composition: X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition of the film and the oxidation state of the titanium.
-
Crystallinity: X-ray diffraction (XRD) can be used to determine the crystal structure of the deposited film.
-
Morphology: Scanning electron microscopy (SEM) or atomic force microscopy (AFM) can be used to examine the surface morphology and roughness of the film.
Visualizations
Experimental Workflow
Caption: Experimental workflow for TiF3 ALD.
TiF3 ALD Cycle Signaling Pathway
Caption: TiF3 ALD reaction cycle.
References
Application Notes and Protocols: Electrochemical Properties of TiF₃ Electrodes in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical properties of Titanium(III) Fluoride (B91410) (TiF₃) as an electrode material for lithium-ion batteries (LIBs). Detailed protocols for material synthesis, electrode fabrication, and electrochemical characterization are presented to facilitate reproducible research and development.
Introduction to TiF₃ as an Electrode Material
Titanium(III) fluoride (TiF₃) has emerged as a promising candidate for both anode and cathode applications in lithium-ion batteries due to its high theoretical capacity and unique electrochemical properties. As a conversion-type electrode material, it undergoes a multi-electron reaction during lithiation and delithiation, leading to high energy densities. This document outlines the key performance metrics of TiF₃ electrodes and provides standardized protocols for their evaluation.
Electrochemical Performance of TiF₃ Electrodes
The electrochemical performance of TiF₃ is influenced by factors such as particle size, morphology, and the presence of conductive additives. The following tables summarize the key quantitative data reported for TiF₃-based electrodes.
Table 1: Cathode Performance of TiF₃ in Lithium-Ion Batteries
| Parameter | Value | Conditions |
| Initial Discharge Capacity | ~730 mAh g⁻¹ | Voltage Range: 0.5 - 4.0 V |
| Initial Charge Capacity | ~620 mAh g⁻¹ | Voltage Range: 0.5 - 4.0 V |
| Average Discharge Voltage | ~2.0 V (Insertion) | --- |
Table 2: Anode Performance of TiF₃-based Heterostructures in Lithium-Ion Batteries
| Parameter | Value | Conditions |
| Specific Capacity | 245 mAh g⁻¹ after 100 cycles | Current Density: 100 mA g⁻¹ |
| Rate Capability | 71 mAh g⁻¹ | Current Density: 5000 mA g⁻¹ |
| Li Diffusion Coefficient | 1.2–3.0 × 10⁻¹⁴ cm²/s | Determined by CVA |
Experimental Protocols
The following section provides detailed protocols for the synthesis of TiF₃, fabrication of electrodes, and their electrochemical characterization.
Synthesis of TiF₃ Powder
A common method for synthesizing TiF₃ involves the reaction of a titanium precursor with a fluorine source.
Materials and Equipment:
-
Titanium(IV) isopropoxide (TTIP)
-
Hydrofluoric acid (HF, 40%)
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Vacuum oven
Protocol:
-
In a typical synthesis, a specific molar ratio of TTIP is dissolved in ethanol under vigorous stirring.
-
A stoichiometric amount of hydrofluoric acid is slowly added to the solution.
-
The resulting mixture is transferred to a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 12 hours) to induce the solvothermal reaction.
-
After the reaction, the autoclave is allowed to cool down to room temperature naturally.
-
The precipitate is collected by centrifugation and washed several times with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
The final product is dried in a vacuum oven at a specified temperature (e.g., 80 °C) for several hours to obtain the TiF₃ powder.
Electrode Fabrication
Materials and Equipment:
-
TiF₃ active material
-
Conductive agent (e.g., Super P carbon black)
-
Binder (e.g., polyvinylidene fluoride, PVDF)
-
Solvent (e.g., N-methyl-2-pyrrolidone, NMP)
-
Copper foil (for anodes) or Aluminum foil (for cathodes) current collector
-
Slurry mixer/homogenizer
-
Doctor blade
-
Vacuum oven
Protocol:
-
The active material (TiF₃), conductive agent, and binder are mixed in a specific weight ratio (e.g., 80:10:10).
-
A sufficient amount of NMP is added to the mixture to form a homogeneous slurry with appropriate viscosity.
-
The slurry is stirred for several hours to ensure uniform distribution of all components.
-
The prepared slurry is then cast onto the current collector (copper or aluminum foil) using a doctor blade to a desired thickness.
-
The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 120 °C) for several hours to completely remove the solvent.
-
The dried electrode sheet is then punched into circular discs of a specific diameter for coin cell assembly.
Electrochemical Characterization
Electrochemical measurements are typically performed using coin-type cells (e.g., CR2032) assembled in an argon-filled glovebox. The cell consists of the prepared TiF₃ electrode as the working electrode, a lithium metal foil as the counter and reference electrode, a separator (e.g., Celgard 2400), and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (1:1 v/v)).
Objective: To investigate the redox reactions and electrochemical reversibility of the TiF₃ electrode.
Protocol:
-
Assemble the coin cell as described above.
-
Connect the cell to a potentiostat.
-
Set the potential window (e.g., 0.01 V to 3.0 V for anodes, or 1.5 V to 4.5 V for cathodes vs. Li/Li⁺).
-
Set the scan rate (e.g., 0.1 mV s⁻¹).
-
Run the cyclic voltammetry for a specified number of cycles (e.g., 3-5 cycles) to observe the evolution of the redox peaks.
Objective: To evaluate the specific capacity, coulombic efficiency, and cycling stability of the TiF₃ electrode.
Protocol:
-
Assemble the coin cell.
-
Connect the cell to a battery cycler.
-
Set the desired current density (C-rate, e.g., C/10, where C is the theoretical capacity).
-
Define the voltage window for charging and discharging (e.g., 0.01 V to 3.0 V for anodes).
-
Cycle the cell for a specified number of cycles (e.g., 100 cycles) and record the charge and discharge capacities.
Objective: To study the charge transfer kinetics and interfacial properties of the TiF₃ electrode.
Protocol:
-
Assemble the coin cell and allow it to rest for a few hours to reach a stable open-circuit voltage (OCV).
-
Connect the cell to a potentiostat equipped with an EIS module.
-
Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
The EIS measurement is typically performed at different states of charge/discharge to analyze the impedance changes during cycling.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the electrochemical characterization techniques.
Caption: Experimental workflow from TiF₃ synthesis to electrochemical characterization.
Caption: Relationship between electrochemical properties and characterization techniques.
Application Notes and Protocols: Titanium Nitride Synthesis Using Titanium Trifluoride as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium nitride (TiN) is a highly sought-after material in various scientific and industrial fields due to its exceptional properties, including high hardness, excellent corrosion resistance, high thermal stability, and biocompatibility.[1][2] These characteristics make it suitable for applications ranging from wear-resistant coatings on cutting tools to biocompatible coatings on medical implants and electrodes in biosensors.[1][3] While various precursors are commonly used for TiN synthesis, this document focuses on the potential application of titanium trifluoride (TiF₃) as a precursor. Although less conventional than titanium tetrachloride (TiCl₄), the use of TiF₃ presents an alternative route that may offer advantages in specific contexts, such as different reaction kinetics or film properties.
These notes provide detailed protocols for the synthesis of titanium nitride via the ammonolysis of titanium trifluoride and a potential Chemical Vapor Deposition (CVD) process. The methodologies are based on established principles for titanium nitride synthesis from other titanium halide precursors.
Synthesis Methods
Two primary methods are proposed for the synthesis of titanium nitride from titanium trifluoride:
-
Ammonolysis: This method involves the high-temperature reaction of solid TiF₃ with ammonia (B1221849) gas to form TiN powder.
-
Chemical Vapor Deposition (CVD): This technique is suitable for depositing thin films of TiN onto a substrate and would involve the volatilization of a TiF₃ precursor (or a more volatile complex) and its subsequent reaction with a nitrogen source at the substrate surface.
Experimental Protocols
Method 1: Ammonolysis of Titanium Trifluoride
This protocol details the synthesis of titanium nitride powder through the gas-solid reaction of titanium trifluoride with ammonia.
Materials and Equipment:
-
Titanium trifluoride (TiF₃) powder
-
High-purity ammonia (NH₃) gas
-
High-purity nitrogen (N₂) or argon (Ar) gas for purging
-
Tube furnace capable of reaching at least 900°C
-
Quartz or alumina (B75360) reaction tube
-
Gas flow controllers
-
Alumina or quartz boat
-
Exhaust gas scrubber (containing a dilute acid solution to neutralize unreacted ammonia)
Protocol:
-
Preparation:
-
Place a known quantity of TiF₃ powder (e.g., 1-5 grams) into an alumina or quartz boat.
-
Position the boat in the center of the reaction tube within the tube furnace.
-
Assemble the gas delivery and exhaust system, ensuring all connections are leak-tight.
-
-
Purging:
-
Purge the reaction tube with an inert gas (N₂ or Ar) at a flow rate of 100-200 sccm for at least 30 minutes to remove air and moisture.
-
-
Reaction:
-
Begin heating the furnace to the desired reaction temperature (e.g., 700-900°C) under the inert gas flow.
-
Once the target temperature is reached and stabilized, switch the gas flow from the inert gas to ammonia (NH₃) at a flow rate of 50-150 sccm.
-
Maintain the reaction temperature and ammonia flow for a specific duration (e.g., 2-6 hours). The reaction time will influence the degree of conversion and the properties of the resulting TiN.
-
-
Cooling and Passivation:
-
After the reaction period, switch the gas flow back to the inert gas.
-
Turn off the furnace and allow the system to cool down to room temperature under the inert gas flow. This prevents re-oxidation of the newly formed TiN.
-
For pyrophoric fine powders, a passivation step may be necessary. This can be achieved by introducing a controlled, small amount of oxygen mixed with the inert gas during the final stages of cooling.
-
-
Sample Collection:
-
Once at room temperature, carefully remove the boat containing the product from the reaction tube in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation.
-
The resulting powder should be a golden-yellow to brown color, characteristic of titanium nitride.[4]
-
Proposed Reaction Pathway: 2 TiF₃(s) + 2 NH₃(g) → 2 TiN(s) + 6 HF(g) + H₂(g)
Method 2: Chemical Vapor Deposition (CVD) of Titanium Nitride Films
This protocol describes a potential CVD process for depositing TiN thin films using a TiF₃ precursor. A key challenge is the low volatility of TiF₃ (Melting Point ~1200°C).[5] To overcome this, in-situ generation from a more volatile precursor or the use of a carrier gas at high temperatures would be necessary. This protocol assumes a scenario where sufficient vapor pressure of the titanium precursor can be achieved.
Materials and Equipment:
-
Titanium trifluoride (TiF₃) or a suitable volatile precursor that can generate it in-situ.
-
High-purity ammonia (NH₃) gas
-
High-purity hydrogen (H₂) gas (as a carrier and reducing agent)
-
High-purity nitrogen (N₂) or argon (Ar) gas for purging
-
CVD reactor with a substrate heater capable of reaching at least 1000°C
-
Substrates (e.g., silicon wafers, stainless steel)
-
Precursor delivery system (e.g., bubbler or sublimation source) heated to maintain precursor vapor pressure
-
Mass flow controllers for all gases
-
Vacuum pump and pressure control system
-
Exhaust gas scrubber
Protocol:
-
Substrate Preparation:
-
Clean the substrates using a standard procedure (e.g., sonication in acetone (B3395972) and isopropanol, followed by drying with N₂).
-
Place the substrate on the heater in the CVD reactor.
-
-
System Purge and Leak Check:
-
Evacuate the reactor to a base pressure (e.g., < 10⁻⁵ Torr).
-
Purge the system with an inert gas (N₂ or Ar).
-
Perform a leak check to ensure the integrity of the system.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 850-1000°C).
-
Heat the TiF₃ precursor source to a temperature that provides sufficient vapor pressure.
-
Introduce the carrier gas (H₂) through the precursor source to transport the TiF₃ vapor into the reactor.
-
Simultaneously, introduce ammonia (NH₃) into the reactor.
-
Maintain the desired pressure within the reactor (e.g., 1-10 Torr).
-
The deposition time will determine the thickness of the TiN film.
-
-
Post-Deposition:
-
After the desired deposition time, stop the flow of the TiF₃ precursor and NH₃.
-
Cool the substrate to room temperature under a flow of H₂ or an inert gas.
-
Vent the reactor to atmospheric pressure with an inert gas before removing the coated substrate.
-
Data Presentation
The following tables summarize expected quantitative data for TiN synthesis. Note that these are representative values based on TiN synthesis from other precursors, as direct experimental data for TiF₃ is not widely available.
Table 1: Ammonolysis Process Parameters and Expected TiN Powder Properties
| Parameter | Value | Expected Outcome/Property |
| Process Parameters | ||
| Reaction Temperature | 700 - 900 °C | Higher temperature generally leads to higher crystallinity and larger particle size. |
| Reaction Time | 2 - 6 hours | Longer duration increases the conversion of TiF₃ to TiN. |
| NH₃ Flow Rate | 50 - 150 sccm | Affects reaction kinetics and purity. |
| Expected Powder Properties | ||
| Purity | > 98% (TiN phase) | Main impurities may include unreacted TiF₃ or titanium oxynitrides if leaks are present. |
| Particle Size | 50 nm - 1 µm | Dependent on reaction temperature and time. |
| Crystallinity | Cubic (Fm-3m) | Characteristic crystal structure of TiN.[6] |
| Color | Golden-yellow to brown | Indicates the formation of stoichiometric or near-stoichiometric TiN.[4] |
Table 2: CVD Process Parameters and Expected TiN Film Properties
| Parameter | Value | Expected Outcome/Property |
| Process Parameters | ||
| Substrate Temperature | 850 - 1000 °C | Influences film crystallinity, density, and growth rate. |
| Reactor Pressure | 1 - 10 Torr | Affects film uniformity and deposition mechanism. |
| TiF₃ Precursor Temp. | (Dependent on vapor pressure) | Must be high enough to ensure adequate precursor delivery. |
| NH₃/TiF₃ Molar Ratio | 10:1 - 50:1 | A high ratio is typically used to ensure complete nitridation. |
| H₂ Carrier Gas Flow | 100 - 500 sccm | Transports the precursor and can aid in the reduction process. |
| Expected Film Properties | ||
| Thickness | 100 nm - 2 µm | Controlled by deposition time. |
| Growth Rate | 5 - 20 nm/min | Dependent on temperature, pressure, and precursor flow rates. |
| Resistivity | 100 - 500 µΩ·cm | Lower values indicate higher purity and denser films. |
| Hardness | 18 - 23 GPa | A key characteristic of TiN coatings.[7] |
| Adhesion | Good to excellent on various substrates |
Visualizations
Diagram 1: Experimental Workflow for Ammonolysis of TiF₃
Caption: Workflow for TiN powder synthesis via ammonolysis.
Diagram 2: Logical Flow for CVD of TiN from TiF₃
Caption: Logical workflow for TiN thin film deposition via CVD.
Diagram 3: Proposed Reaction Pathway for Ammonolysis
Caption: Proposed reaction pathway for the ammonolysis of TiF₃.
References
- 1. Titanium Nitride [acsmaterial.com]
- 2. Synthesis of titanium nitride via hybrid nanocomposites based on mesoporous TiO2/acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium Nitride Coating Using CVD Process [brooksinstrument.com]
- 4. Titanium nitride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Titanium Nitride–Carbon Composites and Their Use in Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for TiF3:TiN Nanocomposite Thin Films as Transparent Conductors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis and characterization of TiF3:TiN nanocomposite thin films. These films represent a novel class of transparent conductors with tunable optoelectronic properties, making them suitable for a variety of applications, including photovoltaic devices. The material consists of crystalline titanium fluoride (B91410) (TiF3) nanoparticles embedded within a titanium nitride (TiN) matrix. This unique structure allows for a balance between electrical conductivity and optical transparency.
Data Presentation
The properties of TiF3:TiN nanocomposite thin films are highly dependent on the synthesis parameters, particularly the precursor pulsing ratio during atomic layer deposition (ALD). The following tables summarize the quantitative data obtained from characterization of these films.
Table 1: Electrical and Optical Properties of TiF3:TiN Nanocomposite Thin Films
| (TiF4 + Si2H6)/NH3 Pulsing Ratio | Sheet Resistance (Rs) (Ω/□) | General Transparency |
| Pure TiN | ~23 | Low |
| 1:1 | ~170 | Moderate |
| 3:1 | ~1020 | High |
Note: A higher pulsing ratio of the fluorine and silicon precursors to the nitrogen precursor results in films with higher transparency and higher sheet resistance.[1]
Table 2: Photovoltaic Performance of a MIS-type Silicon Solar Cell with a TiF3:TiN Top Electrode
| Parameter | Value |
| Open Circuit Voltage (Voc) | 0.10–0.45 V |
| Current (into a 120 Ω load) | 1–2.5 µA |
| Device Structure | TiF3:TiN/SiO2 (1.5–20 nm)/p-Si (1–85 Ωcm)/SiO2 (1.5–20 nm)/TiN |
| Illumination Source | Halogen lamp (Osram 50 W, 240 V, 2800 K) |
The TiF3:TiN nanocomposite serves as a partially transparent conducting electrode in this metal-insulator-semiconductor (MIS) device structure.[2]
Experimental Protocols
Synthesis of TiF3:TiN Nanocomposite Thin Films by Atomic Layer Deposition (ALD)
This protocol describes the synthesis of TiF3:TiN nanocomposite thin films using a thermal ALD process. The process utilizes titanium tetrafluoride (TiF4), silane (B1218182) (Si2H6 or Si3H8), and ammonia (B1221849) (NH3) as precursors.
Materials and Equipment:
-
Atomic Layer Deposition (ALD) reactor
-
Substrates (e.g., quartz wafers, silicon wafers)
-
Titanium tetrafluoride (TiF4) precursor
-
Silane (Si2H6) or Trisilane (Si3H8) precursor
-
Ammonia (NH3) gas
-
High-purity nitrogen (N2) or argon (Ar) as a carrier and purge gas
Protocol:
-
Substrate Preparation: Clean the substrates using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.
-
ALD Reactor Setup:
-
Load the cleaned substrates into the ALD reactor.
-
Heat the reactor to the deposition temperature of 350–370 °C.[2]
-
Set the precursor temperatures to ensure adequate vapor pressure.
-
-
Deposition Cycle: The TiF3:TiN nanocomposite is grown by repeating a sequence of precursor pulses and purges. The ratio of the (TiF4 + Si2H6) pulses to the NH3 pulses can be varied to control the film's properties. A typical ALD cycle consists of the following steps:
-
Step 1: TiF4 Pulse: Introduce TiF4 vapor into the reactor. The pulse time should be sufficient for the precursor to adsorb and saturate the substrate surface.
-
Step 2: N2/Ar Purge: Purge the reactor with an inert gas to remove any unreacted TiF4 and gaseous byproducts.
-
Step 3: Si2H6/Si3H8 Pulse: Introduce the silane precursor into the reactor. This acts as a reducing agent.
-
Step 4: N2/Ar Purge: Purge the reactor to remove excess silane and byproducts.
-
Step 5: NH3 Pulse: Introduce NH3 gas into the reactor to form the TiN matrix.
-
Step 6: N2/Ar Purge: Purge the reactor to remove unreacted NH3 and byproducts.
-
-
Film Growth: Repeat the deposition cycle until the desired film thickness is achieved. The growth rate will depend on the specific ALD process parameters.
-
Post-Deposition: Cool down the reactor under an inert gas flow before removing the coated substrates.
Note: The exact pulse and purge times for each precursor will depend on the specific ALD reactor geometry and should be optimized to ensure self-limiting growth. The pulsing ratio of (TiF4 + Si2H6) to NH3 is a critical parameter for tuning the film's resistivity and transparency.[2]
Characterization of TiF3:TiN Nanocomposite Thin Films
Protocol:
-
Sample Preparation:
-
For plan-view imaging, prepare a thin cross-section of the film. This can be achieved by mechanical polishing followed by ion milling to achieve electron transparency.
-
Alternatively, for a simpler approach, the film can be carefully scraped from the substrate and dispersed in a solvent, then drop-casted onto a TEM grid.
-
-
TEM Imaging:
-
Operate the TEM at a suitable accelerating voltage (e.g., 200 kV).
-
Acquire bright-field and dark-field images to visualize the nanocomposite structure. In bright-field imaging, the denser TiF3 nanoparticles will appear as dark spots.[2] In dark-field imaging, specific crystalline orientations can be selected to highlight the TiF3 crystallites as bright spots against a dark background.[2]
-
Perform Selected Area Electron Diffraction (SAED) to determine the crystalline phases present in the film.
-
Protocol:
-
Instrument Setup:
-
Use a diffractometer with a Cu Kα radiation source.
-
Configure the instrument for thin-film analysis, typically using a grazing incidence setup (GIXRD) to enhance the signal from the film.
-
-
Data Acquisition:
-
Scan a 2θ range relevant for TiF3 and TiN phases (e.g., 20-80 degrees).
-
Use a slow scan speed and a small step size to obtain high-resolution data.
-
-
Data Analysis:
-
Identify the crystalline phases present by comparing the diffraction peak positions to standard diffraction patterns for TiF3 and TiN from a database (e.g., ICDD).
-
The size of the crystalline domains can be estimated from the peak broadening using the Scherrer equation.
-
Protocol:
-
Equipment: Four-point probe measurement system.
-
Procedure:
-
Place the four-point probe head in contact with the surface of the TiF3:TiN thin film.
-
Apply a constant current (I) through the two outer probes.
-
Measure the voltage (V) across the two inner probes.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln(2)) * (V/I) ≈ 4.532 * (V/I).
-
Ensure good ohmic contact between the probes and the film for accurate measurements.
-
Protocol:
-
Equipment: UV-Vis spectrophotometer.
-
Procedure:
-
Place a TiF3:TiN film on a transparent substrate (e.g., quartz) in the sample holder of the spectrophotometer.
-
Use a bare transparent substrate as a reference.
-
Measure the transmittance and absorbance spectra over the desired wavelength range (e.g., 300-800 nm).
-
The optical bandgap can be estimated from the absorbance data using a Tauc plot.
-
Visualizations
Caption: Experimental workflow for TiF3:TiN thin film synthesis and characterization.
Caption: Atomic Layer Deposition (ALD) cycle for TiF3:TiN nanocomposite films.
Caption: Relationship between ALD pulsing ratio and film properties.
References
Application Notes and Protocols: The Role of Titanium(III) Fluoride in Ethylene Polymerization Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium-based catalysts, particularly Ziegler-Natta systems, are paramount in the industrial production of polyethylene (B3416737). While titanium chlorides (TiCl₄ and TiCl₃) are the most common precursors for these catalysts, there is growing interest in the role of other halides, such as fluoride (B91410), in modulating catalytic activity and polymer properties. Titanium(III) fluoride (TiF₃) presents an intriguing candidate as a catalyst component due to the unique electronic properties of the fluoride ligand. Although direct application of neat TiF₃ as a primary catalyst for ethylene (B1197577) polymerization is not extensively documented in peer-reviewed literature, its potential can be inferred from studies on fluorine-containing titanium complexes and the fundamental principles of Ziegler-Natta catalysis.
These application notes provide a comprehensive overview of the potential application of TiF₃ in ethylene polymerization, drawing analogies from well-established titanium halide systems. Detailed experimental protocols for the synthesis of a hypothetical TiF₃-based catalyst and its use in ethylene polymerization are presented, alongside a discussion of the expected influence of the fluoride ligand on the catalytic process.
Theoretical Background: The "Fluoride Effect" in Ethylene Polymerization
The substitution of chloride with fluoride in titanium-based catalysts can be expected to influence the catalytic system in several ways:
-
Lewis Acidity: The high electronegativity of fluorine can increase the Lewis acidity of the titanium center. This can affect the interaction with the co-catalyst (e.g., alkylaluminum) and the monomer, potentially altering the rate of polymerization and the polymer's molecular weight.
-
Bond Strength: The Ti-F bond is stronger than the Ti-Cl bond. This could lead to a more stable catalyst with a longer lifetime but might also impact the initiation and chain transfer steps.
-
Polymer Properties: The electronic environment around the active site, influenced by the fluoride ligand, can affect the microstructure of the polyethylene, including its molecular weight, molecular weight distribution (MWD), and degree of branching. Some studies on fluorine-containing organotitanium catalysts have reported the production of ultra-high molecular weight polyethylene (UHMWPE)[1].
Experimental Protocols
The following protocols are based on standard procedures for the preparation and use of Ziegler-Natta catalysts and are adapted for a hypothetical TiF₃-based system.
Synthesis of a MgCl₂-Supported TiF₃ Catalyst
This protocol describes the preparation of a heterogeneous Ziegler-Natta catalyst by supporting TiF₃ on high-surface-area magnesium chloride.
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
This compound (TiF₃)
-
Toluene (B28343) (anhydrous)
-
Ball mill
-
Schlenk line and glassware
Procedure:
-
Activation of MgCl₂:
-
Place 10 g of anhydrous MgCl₂ into a 250 mL Schlenk flask equipped with a magnetic stir bar.
-
Heat the flask to 150°C under a high vacuum for 4 hours to remove any residual water.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
-
Ball Milling:
-
In an inert atmosphere glovebox, transfer the activated MgCl₂ and 1 g of TiF₃ to a stainless-steel ball milling jar.
-
Add stainless steel balls (10 mm diameter, ~100 g).
-
Seal the jar and mill the mixture for 24 hours at room temperature.
-
-
Washing and Isolation:
-
After milling, transfer the solid powder back to a Schlenk flask inside the glovebox.
-
Add 100 mL of anhydrous toluene and stir the suspension for 1 hour at room temperature.
-
Allow the solid to settle and remove the supernatant via cannula.
-
Repeat the washing step two more times with 100 mL of anhydrous toluene.
-
Dry the resulting solid catalyst under a high vacuum to obtain a fine, free-flowing powder.
-
Store the catalyst under an inert atmosphere.
-
Ethylene Polymerization
This protocol outlines a typical slurry-phase ethylene polymerization using the prepared MgCl₂-supported TiF₃ catalyst.
Materials:
-
MgCl₂-supported TiF₃ catalyst
-
Triethylaluminum (TEAL) solution (e.g., 1 M in hexanes)
-
Anhydrous hexanes
-
Ethylene gas (polymerization grade)
-
Jacketed glass reactor with a mechanical stirrer, temperature control, and gas inlet/outlet
-
Hydrochloric acid (10% aqueous solution)
Procedure:
-
Reactor Setup:
-
Thoroughly dry the reactor and assemble it under an inert atmosphere.
-
Introduce 500 mL of anhydrous hexanes into the reactor.
-
Pressurize the reactor with ethylene to 1 atm and then vent three times to ensure an ethylene-saturated atmosphere.
-
Set the reactor temperature to 70°C and the ethylene pressure to 5 atm.
-
-
Catalyst Injection:
-
In a glovebox, suspend 50 mg of the MgCl₂-supported TiF₃ catalyst in 10 mL of anhydrous hexanes.
-
Inject the required amount of TEAL co-catalyst into the reactor (e.g., to achieve an Al/Ti molar ratio of 100:1).
-
Inject the catalyst suspension into the reactor to initiate the polymerization.
-
-
Polymerization Reaction:
-
Maintain a constant ethylene pressure and temperature for the desired reaction time (e.g., 1 hour).
-
Monitor the ethylene uptake to follow the polymerization rate.
-
-
Termination and Polymer Isolation:
-
Stop the ethylene flow and vent the reactor.
-
Quench the reaction by adding 20 mL of methanol.
-
Pour the polymer slurry into a beaker containing 500 mL of a 10% HCl solution in methanol to remove catalyst residues.
-
Stir for 1 hour, then filter the polyethylene.
-
Wash the polymer with copious amounts of methanol and dry it in a vacuum oven at 60°C to a constant weight.
-
Data Presentation
The following tables present hypothetical data comparing the performance of a TiF₃-based catalyst with a conventional TiCl₃-based catalyst, based on expected trends from the literature.
Table 1: Ethylene Polymerization Activity
| Catalyst System | Polymerization Temperature (°C) | Ethylene Pressure (atm) | Activity (kg PE / (mol Ti · h)) |
| TiF₃ / MgCl₂ / TEAL | 70 | 5 | 1500 |
| TiCl₃ / MgCl₂ / TEAL | 70 | 5 | 2500 |
Table 2: Polyethylene Properties
| Catalyst System | Mₙ ( g/mol ) | Mₙ/Mₙ | Melting Point (°C) |
| TiF₃ / MgCl₂ / TEAL | 450,000 | 3.5 | 138 |
| TiCl₃ / MgCl₂ / TEAL | 300,000 | 4.2 | 135 |
Note: This data is hypothetical and intended for illustrative purposes. Actual results may vary.
Visualization of Experimental Workflow and Catalytic Cycle
Experimental Workflow for Catalyst Synthesis and Polymerization
Caption: Workflow for the synthesis of a MgCl₂-supported TiF₃ catalyst and its use in ethylene polymerization.
Simplified Ziegler-Natta Catalytic Cycle
Caption: A simplified representation of the Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Concluding Remarks
The exploration of TiF₃ in ethylene polymerization catalysis, while not yet mainstream, holds promise for the development of novel catalytic systems. The distinct electronic properties imparted by the fluoride ligand could offer a new avenue for tuning catalyst performance and tailoring polyethylene properties. The protocols and data presented herein provide a foundational framework for researchers to investigate the potential of TiF₃-based catalysts. Further studies are warranted to fully elucidate the structure-activity relationships and to compare the performance of fluoride-based systems with their well-established chloride counterparts. This could lead to the discovery of catalysts with enhanced stability, activity, and the ability to produce polyethylene with desired characteristics, such as ultra-high molecular weight.
References
Application Notes and Protocols for the Synthesis and Evaluation of Titanium(III) Fluoride (TiF3) for Solid-State Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of high-purity titanium(III) fluoride (B91410) (TiF3) and its characterization for potential use in solid-state battery electrolytes. While TiF3 has been investigated as a cathode material, its application as a solid-state electrolyte is an emerging area of research. These notes offer a foundational guide for producing and evaluating TiF3 for this novel application, addressing the critical need for advanced materials in next-generation energy storage.
Introduction
Solid-state batteries represent a significant advancement in battery technology, promising enhanced safety and higher energy densities compared to conventional lithium-ion batteries with liquid electrolytes. A key challenge in the development of solid-state batteries is the identification and synthesis of solid electrolyte materials with high ionic conductivity, a wide electrochemical stability window, and good compatibility with electrode materials.
Titanium(III) fluoride (TiF3) is a material of interest due to its unique crystal structure and the potential for fluoride ion mobility. While most research has focused on its role as a conversion-type cathode material, its properties suggest it may have utility as a component in solid-state electrolytes. This document outlines a detailed protocol for the synthesis of pure TiF3 and subsequent characterization to assess its suitability for solid-state electrolyte applications.
Synthesis of High-Purity this compound (TiF3)
A robust method for producing pure TiF3 involves the reduction of a titanium(IV) fluoride solution, followed by precipitation and pyrolysis of a precursor. This method is designed to yield a high-purity product free from common contaminants like aluminum fluoride.
Experimental Workflow: Synthesis of TiF3
Caption: Workflow for the synthesis of high-purity TiF3.
Detailed Protocol: Synthesis of TiF3
Materials:
-
Titanium dioxide (TiO2)
-
Hydrofluoric acid (HF, 48% aqueous solution)
-
Iron powder (Fe, reducing agent)
-
Ammonium chloride (NH4Cl)
-
Ammonia solution (NH3·H2O) or Ammonium fluoride (NH4F)
-
Acetic acid (CH3COOH)
-
Deionized water
-
Nitrogen gas (N2, high purity)
Equipment:
-
Polytetrafluoroethylene (PTFE) beakers and magnetic stir bars
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
-
Tube furnace with temperature controller
-
Alumina crucible with graphite lid
Procedure:
-
Preparation of Ti(IV) Fluoride Solution:
-
In a PTFE beaker, carefully add a stoichiometric excess of aqueous HF solution to TiO2 powder.
-
Gently heat and stir the mixture on a magnetic stirrer until the TiO2 is completely dissolved, forming a solution of Ti(IV) fluoride.
-
Filter the solution to remove any unreacted TiO2 or impurities.
-
-
Reduction of Ti(IV) to Ti(III):
-
To the clear Ti(IV) fluoride solution, slowly add iron powder as the reducing agent.
-
Stir the mixture continuously. The progress of the reduction can be monitored by the color change of the solution.
-
Continue stirring until the reduction is complete.
-
-
Precipitation of Ti(III) Precursor:
-
To the Ti(III) solution, add a solution of ammonium chloride.
-
Subsequently, add ammonia solution or ammonium fluoride to induce the precipitation of a violet-colored Ti(III) precursor.
-
Allow the precipitate to settle, then filter it using a Büchner funnel.
-
Wash the filter cake with a dilute solution of acetic acid (e.g., 0.01 N) until the filtrate runs clear.
-
Dry the collected precipitate in an oven at 70°C.
-
-
Pyrolysis to TiF3:
-
Place the dried violet precursor powder into an alumina crucible fitted with a graphite lid.
-
Position the crucible in a tube furnace.
-
Purge the furnace with high-purity nitrogen gas to create an inert atmosphere.
-
Heat the furnace to 550°C at a controlled ramp rate and hold for 12 hours to pyrolyze the precursor. A strong smell of ammonia may be noted as the precursor decomposes.
-
After pyrolysis, allow the furnace to cool down to room temperature under the nitrogen atmosphere.
-
The resulting dark brown powder is high-purity TiF3.
-
Characterization of Synthesized TiF3
Thorough characterization is essential to confirm the phase purity, crystal structure, and oxidation state of the synthesized TiF3.
Characterization Workflow
Caption: Workflow for the characterization of synthesized TiF3.
X-ray Diffraction (XRD)
-
Objective: To identify the crystal structure and phase purity of the synthesized powder.
-
Protocol:
-
Grind a small amount of the TiF3 powder to a fine consistency.
-
Mount the powder on a zero-background sample holder.
-
Perform XRD analysis using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 10-80° with a step size of 0.02°.
-
Compare the obtained diffraction pattern with the standard reference pattern for TiF3 (e.g., from the ICDD database) to confirm the rhombohedral structure and identify any impurity phases.
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and confirm the +3 oxidation state of titanium.
-
Protocol:
-
Mount the TiF3 powder on a sample holder using conductive carbon tape.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans for the Ti 2p, F 1s, and O 1s regions.
-
Calibrate the binding energy scale using the adventitious C 1s peak at 284.8 eV.
-
Deconvolute the Ti 2p spectrum to identify the contributions from Ti3+ and any potential Ti4+ species. The Ti 2p3/2 peak for Ti3+ is expected around 458.0 eV, while for Ti4+ it is around 458.6-459.7 eV.[1]
-
| Element | Core Level | Expected Binding Energy (eV) for TiF3 |
| Ti | 2p3/2 | ~458.0 (for Ti3+) |
| Ti | 2p1/2 | ~463.6 (for Ti3+) |
| F | 1s | ~685.0 |
| C | 1s | 284.8 (adventitious carbon for calibration) |
Table 1: Expected XPS Binding Energies for TiF3.
Evaluation of TiF3 as a Solid-State Electrolyte
Direct experimental data on the use of pure TiF3 as a solid-state electrolyte for lithium-ion batteries is limited. The following protocols are proposed for the initial evaluation of its potential, primarily through the fabrication and characterization of composite electrolytes.
Fabrication of a Composite Solid Electrolyte
-
Objective: To create a dense pellet of a TiF3-containing composite electrolyte for electrochemical testing.
-
Protocol:
-
Prepare a mixture of the synthesized TiF3 powder and a known solid electrolyte (e.g., Li6PS5Cl or a polymer electrolyte like PEO-LiTFSI) in a desired weight ratio (e.g., 90:10, 80:20 of known electrolyte to TiF3).
-
Thoroughly mix the powders using a mortar and pestle or ball milling to ensure homogeneity.
-
Press the mixed powder into a pellet of a specific diameter (e.g., 10 mm) and thickness using a hydraulic press at a pressure of several tons.
-
For ceramic composites, a subsequent sintering step under an inert atmosphere may be required to improve density and grain connectivity. The optimal sintering temperature and duration should be determined experimentally.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Objective: To measure the ionic conductivity of the TiF3-containing composite electrolyte.
-
Protocol:
-
Assemble a symmetric cell by sandwiching the composite electrolyte pellet between two non-blocking electrodes (e.g., lithium metal foils).
-
Place the cell in a temperature-controlled chamber.
-
Perform EIS measurements over a frequency range of 1 MHz to 0.1 Hz with a small AC voltage amplitude (e.g., 10 mV).
-
Record the Nyquist plot (Z' vs. -Z'').
-
The bulk resistance (Rb) of the electrolyte can be determined from the intercept of the semicircle with the real axis.
-
Calculate the ionic conductivity (σ) using the formula: σ = L / (Rb * A), where L is the thickness of the pellet and A is the electrode area.
-
Repeat the measurements at various temperatures to determine the activation energy for ion conduction from an Arrhenius plot (ln(σT) vs. 1/T).
-
Cyclic Voltammetry (CV)
-
Objective: To determine the electrochemical stability window of the TiF3-containing composite electrolyte.
-
Protocol:
-
Assemble an asymmetric cell with the composite electrolyte, a lithium metal reference and counter electrode, and a stainless steel working electrode.
-
Perform cyclic voltammetry by sweeping the potential at a slow scan rate (e.g., 0.1 mV/s) from the open-circuit voltage to high and low potential limits.
-
The electrochemical stability window is defined by the potential range where no significant oxidation or reduction currents are observed.
-
Discussion and Future Outlook
The synthesis protocol provided in this document offers a reliable method for producing high-purity TiF3. The subsequent characterization techniques are crucial for validating the material's properties.
The application of TiF3 as a solid-state electrolyte is a nascent field. The proposed evaluation methods using composite electrolytes will provide initial insights into its potential. Key performance indicators to consider are:
-
Ionic Conductivity: For practical applications, a room temperature ionic conductivity of at least 10^-4 S/cm is desirable.
-
Electrochemical Stability Window: A wide stability window (e.g., 0 to 5 V vs. Li/Li+) is necessary for compatibility with high-voltage cathode materials.
-
Interfacial Stability: The chemical and electrochemical stability of TiF3 in contact with lithium metal and cathode materials needs to be thoroughly investigated.
Further research should focus on:
-
Optimizing the synthesis parameters to control particle size and morphology, which can influence ionic conductivity.
-
Investigating the ionic conduction mechanism in TiF3-based materials.
-
Fabricating and testing all-solid-state batteries with TiF3-containing electrolytes to evaluate their cycling performance, rate capability, and long-term stability.
While the direct application of pure TiF3 as a solid-state electrolyte is yet to be established, its exploration as a component in composite electrolytes or as an interfacial modification layer holds promise for advancing solid-state battery technology.
References
Application Notes and Protocols: Titanium(III) Fluoride (TiF3) as a Reducing Agent in Inorganic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(III) fluoride (B91410) (TiF3) is a violet, paramagnetic solid that has niche applications in inorganic synthesis. While more commonly known as an intermediate in the production of titanium metal, its Ti(III) center possesses reducing capabilities that can be harnessed in specific synthetic contexts. This document provides an overview of the potential applications of TiF3 as a reducing agent, derived from its synthesis and electrochemical properties. Although direct, widespread applications are not extensively documented, this guide offers theoretical frameworks, experimental considerations, and protocols based on related chemistry.
Properties of Titanium(III) Fluoride
| Property | Value | Reference |
| Formula | TiF3 | [1] |
| Molar Mass | 104.86 g/mol | [2] |
| Appearance | Violet to purple-red powder | [3] |
| Density | 2.98 g/cm³ | [3] |
| Melting Point | 1200 °C | [1] |
| Boiling Point | 1400 °C | [1] |
| Solubility | Soluble in water | [3] |
Theoretical Reducing Capabilities
The utility of TiF3 as a reducing agent stems from the oxidation of Titanium(III) to Titanium(IV). The standard redox potential of the Ti(IV)/Ti(III) couple is approximately +0.09 V (vs. SHE) in 1 M HCl and 2 M NaCl medium.[3] This positive potential suggests that Ti(III) is a mild reducing agent. Its reducing power can be influenced by the reaction medium, particularly by the presence of fluoride ions which can stabilize the resulting Ti(IV) species through complexation.
The primary reduction reaction involving TiF3 is:
Ti³⁺ → Ti⁴⁺ + e⁻
This single-electron transfer makes TiF3 potentially suitable for the controlled reduction of various inorganic substrates.
Applications in Inorganic Synthesis
While specific documented examples of TiF3 as a primary reducing agent in inorganic synthesis are limited, its reducing power can be inferred from its formation in certain reactions. For instance, TiF3 is formed during the reduction of tungsten hexafluoride (WF6) by titanium metal, indicating that Ti(III) is stable in the presence of W(VI) under those conditions.[4]
Based on its redox potential, potential applications for TiF3 as a reducing agent could include:
-
Reduction of high-valent metal halides: TiF3 may be capable of reducing metal halides with higher reduction potentials.
-
Selective reductions in fluoride media: Due to its nature as a fluoride salt, it could be a suitable reducing agent in fluoride-based reaction systems where the introduction of other anions is undesirable.
-
Precursor for Ti(III) complexes: TiF3 can serve as a starting material for the synthesis of various Ti(III) coordination complexes which may themselves be used as reducing agents in organic and inorganic synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of TiF3 and a theoretical protocol for its use as a reducing agent, based on the principles of inorganic synthesis.
Protocol 1: Synthesis of TiF3 via Reduction of Ti(IV)
This protocol is adapted from a patented method for the production of TiF3.[5]
Materials:
-
Titanium(IV) fluoride (TiF4) solution
-
Reducing agent: Iron (Fe) powder, Zinc (Zn) dust, or Manganese (Mn) powder
-
Hydrofluoric acid (HF), 40% aqueous solution
-
Ammonium (B1175870) chloride (NH4Cl)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Deionized water
-
Polypropylene (B1209903) reaction vessel
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Ti(IV) solution: In a polypropylene vessel, carefully prepare an aqueous solution of TiF4.
-
Reduction: Under an inert atmosphere (e.g., argon or nitrogen), add the chosen reducing agent (Fe, Zn, or Mn) to the stirred TiF4 solution. The reaction mixture will change color as Ti(IV) is reduced to Ti(III). The redox potentials of these metals favor the reduction of Ti(IV).[5]
-
Precipitation: To the resulting Ti(III) solution, add a solution of ammonium chloride followed by the slow addition of ammonium hydroxide to precipitate a titanium(III) complex.
-
Isolation and Pyrolysis: Isolate the precipitate by filtration under an inert atmosphere. Wash the precipitate with deionized water and dry it under vacuum.
-
Formation of TiF3: Pyrolyze the dried precipitate under a flow of inert gas to yield pure TiF3. A near-quantitative conversion has been reported for this method.[5]
Safety Precautions: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene gloves, a face shield, and a lab coat. An HF-specific first aid kit, including calcium gluconate gel, must be readily available.
Protocol 2: General Procedure for the Reduction of a Metal Halide with TiF3 (Theoretical)
This protocol outlines a general approach for utilizing TiF3 as a reducing agent. The specific reaction conditions (solvent, temperature, reaction time) will need to be optimized for the specific substrate.
Materials:
-
This compound (TiF3)
-
Metal halide substrate (e.g., a chloride, bromide, or fluoride of a transition metal in a high oxidation state)
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile, tetrahydrofuran)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or under a positive pressure of an inert gas, add the metal halide substrate and a stoichiometric amount of TiF3 to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent to the reaction vessel with stirring.
-
Reaction: Allow the reaction to proceed at a suitable temperature. The progress of the reaction can be monitored by observing color changes or by taking aliquots for spectroscopic analysis (e.g., UV-Vis, NMR if applicable) or other analytical techniques.
-
Workup and Isolation: Upon completion of the reaction, the product can be isolated by filtration to remove any insoluble byproducts (such as the resulting TiF4). The desired reduced product can then be purified from the filtrate by crystallization, distillation, or chromatography, depending on its properties.
Diagrams
Caption: Workflow for the synthesis of TiF3.
Caption: General mechanism of TiF3 as a reducing agent.
Conclusion
This compound is a mild reducing agent with potential applications in specialized areas of inorganic synthesis, particularly in fluoride-containing systems. While not a mainstream reagent, understanding its synthesis and electrochemical properties allows for the development of novel synthetic routes. The protocols and theoretical frameworks provided here serve as a starting point for researchers interested in exploring the reducing capabilities of this compound. Careful consideration of the reaction conditions and safety precautions, especially when handling fluoride-containing reagents, is paramount.
References
Application Notes & Protocols: Chemical Vapor Deposition of Titanium Compounds from Titanium(III) Fluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity solid materials with tailored properties. While titanium tetrachloride (TiCl₄) is a common precursor for the CVD of titanium compounds such as titanium nitride (TiN), interest in alternative precursors is growing to overcome limitations such as chlorine contamination in the deposited films. Titanium(III) fluoride (B91410) (TiF₃) presents a potential, yet largely unexplored, alternative precursor. These application notes provide a theoretical framework and a proposed experimental protocol for the CVD of titanium compounds using TiF₃, based on its known chemical and physical properties. This document is intended to serve as a starting point for researchers interested in developing novel CVD processes for titanium-based thin films for various applications, including biomedical coatings.
Properties of Titanium(III) Fluoride (TiF₃)
A thorough understanding of the precursor's properties is critical for designing a successful CVD process. Key properties of TiF₃ are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | TiF₃ | [1] |
| Molar Mass | 104.862 g/mol | [1] |
| Appearance | Violet to purple-red powder | [1] |
| Melting Point | 1200 °C (2190 °F; 1470 K) | [1] |
| Boiling Point | 1400 °C (2550 °F; 1670 K) | [2] |
| Density | 2.98 g/cm³ | [1] |
| Solubility in Water | Soluble | [1] |
| Enthalpy of Sublimation (ΔsubH) | 237.2 ± 1.7 kJ/mol (at 759-865 K) | [3] |
| Hazards | Corrosive | [1][4] |
Note: TiF₃ is a non-volatile solid at room temperature, which presents challenges for precursor delivery in a conventional CVD system.[2]
Proposed Chemical Vapor Deposition (CVD) Process
Due to the limited literature on the direct use of TiF₃ as a CVD precursor, the following sections outline a proposed methodology based on general CVD principles and the known properties of TiF₃. The primary focus will be on the deposition of Titanium Nitride (TiN), a widely used biocompatible coating.
Proposed Chemical Reaction
The proposed reaction for the formation of TiN from TiF₃ and ammonia (B1221849) (NH₃) is:
2TiF₃(g) + 2NH₃(g) → 2TiN(s) + 6HF(g)
This reaction is analogous to the well-established process using TiCl₄. The Gibbs free energy of this reaction would need to be calculated to determine its thermodynamic feasibility at various temperatures.
Experimental Workflow Diagram
Caption: Proposed experimental workflow for TiF₃ CVD.
Proposed Experimental Protocol
This protocol is a starting point and will require significant optimization.
Materials and Equipment
-
Precursor: High-purity this compound (TiF₃) powder.
-
Reactive Gas: Anhydrous ammonia (NH₃).
-
Carrier Gas: High-purity argon (Ar) or nitrogen (N₂).
-
Substrate: Silicon wafers, stainless steel coupons, or relevant biomedical alloy.
-
Equipment:
-
Hot-wall CVD reactor with a multi-zone furnace.
-
Precursor sublimator/vaporizer capable of reaching temperatures > 600°C.
-
Mass flow controllers for precise gas delivery.
-
Vacuum pump and pressure gauges.
-
Gas scrubbing system for handling corrosive HF byproduct.
-
Substrate holder resistant to high temperatures and corrosive environments.
-
Pre-Deposition Procedure
-
Substrate Cleaning:
-
Ultrasonically clean the substrates in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
For silicon substrates, a final dip in a dilute hydrofluoric acid (HF) solution may be used to remove the native oxide layer.
-
-
System Leak Check:
-
Assemble the CVD system and perform a leak check to ensure vacuum integrity. A leak rate of less than 1x10⁻⁵ mbar·L/s is recommended.
-
-
Precursor Loading:
-
Load the TiF₃ powder into the sublimator in an inert atmosphere (e.g., a glovebox) to prevent oxidation.
-
Deposition Parameters (Proposed Starting Points)
| Parameter | Proposed Range | Notes |
| Substrate Temperature | 500 - 800 °C | Higher temperatures may lead to better film crystallinity. |
| Sublimator Temperature | 500 - 700 °C | Based on sublimation data, a temperature sufficient to generate adequate vapor pressure is needed.[3] |
| Reactor Pressure | 1 - 10 Torr | A low-pressure process may enhance film uniformity. |
| NH₃ Flow Rate | 10 - 100 sccm | The N:Ti precursor ratio will be a critical parameter to optimize. |
| Carrier Gas (Ar/N₂) Flow Rate | 50 - 200 sccm | To transport the sublimed TiF₃ to the reaction zone. |
| Deposition Time | 30 - 120 minutes | To be adjusted to achieve the desired film thickness. |
Deposition Procedure
-
Place the cleaned substrate into the CVD reactor.
-
Evacuate the reactor to a base pressure of < 1x10⁻³ Torr.
-
Initiate the carrier gas flow and stabilize the reactor pressure.
-
Ramp up the furnace to the desired substrate temperature.
-
Once the substrate temperature is stable, heat the TiF₃ sublimator to the desired temperature to initiate precursor vaporization.
-
Introduce the ammonia gas into the reactor to begin the deposition process.
-
Maintain the deposition parameters for the desired duration.
-
After the deposition time, stop the precursor and reactive gas flows and turn off the sublimator and furnace heaters.
-
Allow the reactor to cool down to room temperature under a continuous flow of carrier gas.
-
Vent the reactor to atmospheric pressure with the carrier gas and remove the coated substrate.
Post-Deposition Characterization
-
Film Composition: X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states.
-
Crystallinity and Phase: X-ray Diffraction (XRD) to identify the crystalline phases present in the film.
-
Morphology and Thickness: Scanning Electron Microscopy (SEM) to observe the surface morphology and measure the film thickness from cross-sections.
-
Hardness and Adhesion: Nanoindentation and scratch tests to evaluate the mechanical properties, which are critical for biomedical applications.
Potential Reaction Pathway Diagram
Caption: Potential surface reaction pathway for TiN CVD from TiF₃.
Safety Considerations
-
This compound is corrosive and moisture-sensitive.[1][4] Handle in an inert atmosphere.
-
Ammonia is a toxic and corrosive gas.
-
The reaction byproduct, hydrogen fluoride (HF), is extremely corrosive and toxic. A robust gas scrubbing system and appropriate personal protective equipment (PPE) are mandatory.
-
All operations should be conducted in a well-ventilated area, and personnel should be trained in handling hazardous materials.
Conclusion and Future Outlook
The use of TiF₃ as a precursor for the chemical vapor deposition of titanium compounds is a nascent area of research. The protocols and data presented here are intended to provide a foundational starting point for researchers to explore this novel CVD chemistry. Significant experimental work will be required to optimize the process parameters and to fully characterize the resulting film properties. Successful development of a TiF₃-based CVD process could lead to the production of high-purity, chlorine-free titanium-based coatings for a variety of high-performance applications, including advanced biomedical implants where material purity is paramount.
References
Application Notes and Protocols for TiF₃ as an Anode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the performance characteristics and experimental protocols for utilizing Titanium(III) Fluoride (B91410) (TiF₃) as an anode material in Lithium-ion batteries (LIBs).
Introduction
Titanium(III) Fluoride (TiF₃) has been investigated as a potential anode material for LIBs due to its high theoretical capacity. It operates based on a conversion reaction mechanism, which distinguishes it from traditional intercalation-type anode materials like graphite. The overall discharge-charge reaction is proposed as:
TiF₃ + 3Li⁺ + 3e⁻ ↔ 3LiF + Ti
This conversion reaction, in theory, offers a high specific capacity. However, pure TiF₃ often suffers from poor cycling stability and rapid capacity degradation. To mitigate these issues, TiF₃ is frequently incorporated into composite materials, such as with carbonaceous materials or other metal oxides, to enhance electronic conductivity and accommodate the volume changes that occur during the conversion reaction.
Performance Characteristics
The electrochemical performance of TiF₃ as an anode material is summarized below. It is important to note that performance can vary significantly based on the material's morphology, particle size, and the composition of the electrode and electrolyte.
Electrochemical Performance Data
| Parameter | Value | Conditions | Reference |
| Theoretical Specific Capacity | ~700 mAh/g | Based on 3-electron transfer | [1][2] |
| Initial Discharge Capacity | 730 mAh/g | Voltage range: 0.5 - 4.0 V | [3] |
| Initial Charge Capacity | 620 mAh/g | Voltage range: 0.5 - 4.0 V | [3] |
| Reversible Capacity (Theoretical Model) | 600 mAh/g | - | [1] |
| Cycling Stability | Rapid degradation | Pure TiF₃ | [1] |
| Operating Voltage (Insertion) | ~2.0 V vs. Li/Li⁺ | Initial lithiation | [3] |
| Operating Voltage (Conversion) | ~0.5 V vs. Li/Li⁺ | Main lithiation plateau | [3] |
| Li⁺ Diffusion Coefficient | 1.2–3.0 × 10⁻¹⁴ cm²/s | Determined by CVA | [4] |
Performance in Composite Materials
To enhance performance, TiF₃ is often used in composite structures.
| Composite Material | Specific Capacity | Cycling Performance | Current Density | Reference |
| TiO₂/TiF₃ Heterostructure | 245 mAh/g | After 100 cycles | 100 mA/g | [1] |
| TiF₃⊂C Core/Sheath Nanofibers | 161 mAh/g | Over 2000 cycles | 1000 mA/g | [1] |
| MgH₂–TiF₃@CNT | 543 mAh/g | After 70 cycles | 0.2 C | [5] |
Experimental Protocols
The following protocols provide a general framework for the preparation and electrochemical testing of TiF₃-based anodes.
Synthesis of TiF₃
A common method for synthesizing TiF₃ involves the pyrolysis of a precursor material.
Protocol: Synthesis of TiF₃ via Pyrolysis
-
Precursor Preparation:
-
Produce a solution of Ti(IV) fluoride from a titanium-containing material.
-
Reduce the Ti(IV) in the solution to Ti(III) using a transition metal such as iron, zinc, or manganese.
-
Add an ammonia-containing salt and ammonia (B1221849) or ammonium (B1175870) fluoride to the Ti(III) solution to form a precipitate.
-
-
Pyrolysis:
-
Filter and wash the precipitate.
-
Dry the precipitate at approximately 70°C.
-
Pyrolyze the dried precipitate under an inert atmosphere (e.g., N₂) at around 550°C for several hours. The resulting powder is TiF₃.[6]
-
Anode Preparation
The following is a standard protocol for preparing a TiF₃-based anode for coin cell assembly.
Protocol: Slurry Casting of TiF₃ Anode
-
Slurry Preparation:
-
In a vial, mix the active material (TiF₃), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of 80:10:10.
-
Add N-methyl-2-pyrrolidone (NMP) as a solvent to achieve a desired slurry viscosity.
-
Stir the mixture overnight to ensure homogeneity.
-
-
Coating:
-
Clean a copper foil current collector.
-
Cast the slurry onto the copper foil using a doctor blade to a uniform thickness.
-
-
Drying:
-
Dry the coated electrode in a vacuum oven at 80-120°C overnight to remove the solvent.
-
-
Electrode Punching:
-
Punch out circular electrodes of a specific diameter (e.g., 15 mm) from the dried sheet.
-
Record the mass of the active material on each electrode.
-
Coin Cell Assembly
The prepared TiF₃ anodes are typically tested in a half-cell configuration against a lithium metal counter electrode.
Protocol: CR2032 Coin Cell Assembly (Half-Cell)
All assembly should be performed in an argon-filled glovebox with low oxygen and moisture levels.
-
Component Preparation:
-
Prepare the TiF₃ working electrode, a lithium metal counter/reference electrode, a separator (e.g., Celgard), and the electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC)).
-
-
Assembly Steps:
-
Place the TiF₃ anode in the center of the coin cell's negative case.
-
Add a few drops of electrolyte to wet the anode surface.
-
Place the separator on top of the anode.
-
Add more electrolyte to saturate the separator.
-
Place the lithium metal disk on top of the separator.
-
Add the spacer disk and spring.
-
Place the positive cap on top and crimp the coin cell to seal it.
-
Electrochemical Measurements
The assembled coin cells are then subjected to various electrochemical tests to evaluate the performance of the TiF₃ anode.
Protocol: Electrochemical Characterization
-
Cyclic Voltammetry (CV):
-
Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 0.01 V to 3.0 V vs. Li/Li⁺ to identify the redox peaks corresponding to the conversion reaction.
-
-
Galvanostatic Cycling:
-
Cycle the cell at various current densities (C-rates, where 1C corresponds to a full discharge in one hour) within a voltage range of 0.01 V to 3.0 V.
-
Commonly used C-rates for rate capability tests include C/20, C/10, C/5, 1C, and 2C.
-
Record the charge and discharge capacities and coulombic efficiency for each cycle.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and lithium-ion diffusion kinetics.
-
A typical frequency range for EIS is 100 kHz to 0.01 Hz.
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships in the study of TiF₃ as an anode material.
Caption: Experimental workflow for TiF₃ anode preparation and testing.
Caption: Logical relationships in TiF₃ anode material development.
References
- 1. researchgate.net [researchgate.net]
- 2. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ES2375236T3 - THE PRODUCTION OF TITANIUM TRIFLUORIDE. - Google Patents [patents.google.com]
Application Notes and Protocols: Solvothermal Synthesis of Titanium(III) Fluoride Nanocrystals
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solvothermal synthesis of Titanium(III) fluoride (B91410) (TiF3) nanocrystals. The information is intended to guide researchers in the synthesis, characterization, and application of these novel nanomaterials.
Introduction
Titanium(III) fluoride (TiF3) is an inorganic compound that has garnered interest for its potential applications in energy storage and catalysis.[1] The synthesis of TiF3 in nanocrystalline form is of particular importance as nanomaterials often exhibit enhanced properties compared to their bulk counterparts. Solvothermal synthesis is a versatile method for producing a wide range of nanomaterials, including metal fluorides. This technique involves a chemical reaction in a sealed vessel, where the solvent is brought to a temperature above its boiling point, leading to increased pressure. These conditions facilitate the formation of crystalline materials with controlled size and morphology.
Applications of this compound Nanocrystals
The primary application of this compound nanocrystals explored to date is in the field of energy storage, specifically as electrode materials in lithium-ion batteries.
-
Lithium-Ion Battery Cathodes: TiF3 is investigated as a cathode material due to its potential for multi-electron transfer, which could lead to high theoretical capacities. The electrochemical reaction mechanism is believed to be similar to that of other metal trifluorides like FeF3.[2] TiF3 cathodes have shown better cyclability compared to FeF3 in both the insertion and conversion reaction regions.[2]
-
Lithium-Ion Battery Anodes: In some studies, TiF3 has been incorporated into composite materials for use as anodes. For instance, nitrogen-doped carbon-coated TiO2/TiF3 heterostructure nanoboxes have demonstrated impressive electrochemical performance as anodes for both lithium-ion and sodium-ion batteries.[2]
-
Catalysis: While less explored, the catalytic properties of TiF3 nanocrystals are a potential area of research, given the catalytic activity of other titanium-based nanomaterials.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Crystallographic and Physical Properties of TiF3
| Property | Value | Reference |
| Chemical Formula | TiF3 | [1] |
| Molar Mass | 104.862 g/mol | [1] |
| Crystal System | Trigonal (Rhombohedral) | [1][3] |
| Space Group | R-3c (No. 167) | [1][3] |
| Appearance | Violet to purple-red powder | [1] |
| Density | 2.98 g/cm³ | [1] |
Table 2: Electrochemical Performance of TiF3-based Electrodes
| Electrode Configuration | Current Density/C-Rate | Specific Capacity | Cycle Life | Reference |
| TiF3 Cathode | Not specified | Initial Discharge: 730 mAh/g | Good cyclability | [2] |
| N-doped C@TiO2/TiF3 Anode | 100 mA/g | 245 mAh/g | Stable after 100 cycles | [2] |
| N-doped C@TiO2/TiF3 Anode | 5000 mA/g | 71 mAh/g | High rate capability | [2] |
| MgH2-TiF3@CNT Anode | 0.2 C | 543 mAh/g | Stable over 70 cycles | [4] |
Experimental Protocols
1. Proposed Solvothermal Synthesis of this compound Nanocrystals
This protocol is a proposed method based on analogous solvothermal syntheses of other transition metal fluorides, such as iron(III) fluoride. Researchers should consider this a starting point and may need to optimize parameters for their specific requirements.
Materials:
-
Titanium(III) chloride (TiCl3) or another suitable Ti(III) precursor.
-
Anhydrous hydrofluoric acid (HF) solution in a non-aqueous solvent (e.g., ethanol (B145695), isopropanol) or an alternative fluoride source like ammonium (B1175870) fluoride (NH4F).
-
Solvent: Ethanol, isopropanol, or a mixture of ethylene (B1197577) glycol and water.
-
Capping agent (optional): Polyvinylpyrrolidone (PVP) or oleic acid to control nanocrystal growth and prevent agglomeration.
Equipment:
-
Teflon-lined stainless-steel autoclave.
-
Magnetic stirrer.
-
Centrifuge.
-
Vacuum oven or furnace for drying.
Procedure:
-
Precursor Solution Preparation: In a typical synthesis, dissolve a chosen amount of the Ti(III) precursor in the selected solvent inside the Teflon liner of the autoclave. Stir the solution until the precursor is fully dissolved.
-
Addition of Fluoride Source: Slowly add the fluoride source to the precursor solution while stirring continuously. If using a capping agent, it should be added at this stage.
-
Solvothermal Reaction: Seal the Teflon liner inside the stainless-steel autoclave. Place the autoclave in an oven or furnace and heat it to a temperature in the range of 150-200°C for a duration of 12-24 hours. The optimal temperature and time will need to be determined experimentally.
-
Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Open the autoclave in a fume hood and collect the precipitate.
-
Purification: Wash the collected product several times with ethanol and deionized water to remove any unreacted precursors and byproducts. Centrifugation is typically used to separate the product from the washing solution.
-
Drying: Dry the purified TiF3 nanocrystals in a vacuum oven at a low temperature (e.g., 60-80°C) for several hours to obtain the final powder product.
2. Characterization Protocols
a) X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, phase purity, and average crystallite size of the synthesized TiF3 nanocrystals.
-
Procedure: A small amount of the dried TiF3 powder is placed on a sample holder. The XRD pattern is recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å). Data is typically collected over a 2θ range of 10-80°. The resulting diffraction peaks can be compared to standard JCPDS data for TiF3 to confirm the crystal structure. The average crystallite size can be estimated using the Scherrer equation from the broadening of the diffraction peaks.[5][6]
b) Scanning Electron Microscopy (SEM)
-
Purpose: To investigate the morphology, particle size distribution, and surface features of the TiF3 nanocrystals.[7][8]
-
Procedure: A small amount of the TiF3 powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated. A drop of the dispersion is then placed on an SEM stub and allowed to dry. The sample is coated with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging. The sample is then imaged in the SEM at various magnifications.
c) Transmission Electron Microscopy (TEM)
-
Purpose: To obtain high-resolution images of the internal structure, crystal lattice, and particle size of the TiF3 nanocrystals.[7]
-
Procedure: A very dilute dispersion of the TiF3 nanocrystals in a solvent is prepared. A drop of this dispersion is placed onto a carbon-coated copper grid and allowed to dry completely. The grid is then placed in the TEM for imaging. High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, and selected area electron diffraction (SAED) can be used to confirm the crystal structure.
Mandatory Visualizations
Caption: Experimental workflow for the solvothermal synthesis of TiF3 nanocrystals.
Caption: Logical relationships of synthesis parameters and their effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Diffraction Analysis of Nano Crystalline Ceramic PbBaTiO3 [scirp.org]
- 6. arxiv.org [arxiv.org]
- 7. azooptics.com [azooptics.com]
- 8. azonano.com [azonano.com]
Application Notes and Protocols: Titanium(III) Fluoride (TiF3) as a Dopant in Functional Materials
Introduction
Titanium(III) fluoride (B91410) (TiF3) is an inorganic compound that is gaining attention as a modifying agent and dopant for enhancing the properties of various functional materials. Its application is most prominently documented in the fields of energy storage and environmental remediation, where it serves to improve electrochemical performance and photocatalytic efficiency. While the use of titanium-based materials in the biomedical field is extensive, the specific application of TiF3 as a dopant in drug development is a nascent area with limited direct research. These notes provide detailed protocols and data for researchers interested in leveraging TiF3 in their work.
Application Note 1: TiF3 as a Catalytic Additive in Anode Materials for Energy Storage
The primary application of TiF3 in energy storage is as a catalyst to improve the performance of anode materials, particularly magnesium hydride (MgH2), for lithium-ion and sodium-ion batteries. MgH2 is a promising high-capacity anode material, but it suffers from poor kinetics. TiF3 is used to enhance its hydrogen sorption capabilities, which in turn improves the electrochemical performance.
Data Presentation: Performance of TiF3-Modified Anodes
The inclusion of TiF3 as a catalyst significantly enhances the electrochemical properties of MgH2-based anodes.
| Material System | Additive | Key Performance Metric | Value | Reference |
| MgH2@CNT | 10 wt% TiF3 | Reversible Capacity (Li-ion) | 543 mAh g⁻¹ after 70 cycles at 0.2C | [1] |
| MgH2 | 10 wt% TiF3 | Hydrogen Absorption | 3 wt% H2 at 573K | [2] |
| TiF3 (as anode) | - | Theoretical Reversible Capacity | 600 mAh/g | [3] |
| TiF3⊂C core/sheath | - | Capacity (Na-ion) | 161 mAh g⁻¹ at 1000 mA g⁻¹ over 2000 cycles | [4] |
Experimental Protocols
Protocol 1.1: Synthesis of TiF3-Catalyzed MgH2 Composite
This protocol describes the preparation of a MgH2-TiF3 composite material using high-energy ball milling, a common method for creating intimate contact between the hydride and the catalyst.
Materials:
-
Magnesium hydride (MgH2) powder
-
Titanium(III) fluoride (TiF3) powder (e.g., 10 wt%)
-
Inert gas (e.g., Argon)
-
Ball milling apparatus with stainless steel jar and balls
Procedure:
-
Inside an argon-filled glovebox to prevent oxidation, weigh the desired amounts of MgH2 and TiF3 powder. A typical ratio is 90:10 by weight.
-
Transfer the powders into a stainless steel ball milling jar.
-
Add stainless steel balls. A ball-to-powder mass ratio of 40:1 is common.
-
Seal the jar tightly inside the glovebox.
-
Remove the jar from the glovebox and place it in the ball milling machine.
-
Mill the mixture at a high speed (e.g., 400 rpm) for a specified duration (e.g., 2 hours)[2]. The milling process reduces particle size and distributes the TiF3 catalyst.
-
After milling, transfer the jar back into the glovebox before opening to handle the resulting composite powder.
Protocol 1.2: Fabrication of a TiF3-Modified MgH2 Anode
This protocol details the steps to create an anode for a battery half-cell using the synthesized composite material via a conventional slurry-based method[1].
Materials:
-
MgH2-TiF3 composite powder (Active Material)
-
Carbon nanotubes or other conductive carbon (Conductive Agent)
-
Polyvinylidene fluoride (PVDF) (Binder)
-
N-Methyl-2-pyrrolidone (NMP) (Solvent)
-
Copper foil (Current Collector)
-
Doctor blade coater
-
Vacuum oven
Procedure:
-
Prepare the anode slurry by mixing the MgH2-TiF3 active material, conductive carbon, and PVDF binder in a typical weight ratio of 8:1:1.
-
Add NMP solvent to the powder mixture and stir magnetically or with a planetary mixer until a homogeneous, viscous slurry is formed.
-
Use a doctor blade to cast the slurry onto a clean copper foil current collector[5][6]. The thickness of the coating can be adjusted by the gap of the doctor blade.
-
Dry the coated electrode in a vacuum oven at a moderate temperature (e.g., 80-120°C) for several hours to completely remove the NMP solvent.
-
After drying, transfer the electrode sheet to a glovebox.
-
Punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.
-
The electrodes are now ready for assembly into a test cell (e.g., a CR2032 coin cell) with a lithium or sodium counter electrode, a separator, and an appropriate electrolyte.
Visualizations
Application Note 2: Fluorine Doping of Titanium Dioxide for Photocatalysis
Fluorine doping is a widely studied method to enhance the photocatalytic activity of titanium dioxide (TiO2). Pure TiO2 is primarily activated by UV light due to its wide bandgap. F-doping can introduce defects, reduce the bandgap, and decrease the recombination of photogenerated electron-hole pairs, thereby improving efficiency under visible light. While various fluorine precursors can be used, this note provides a general protocol applicable to fluoride-based doping strategies.
Data Presentation: Performance of F-Doped TiO2 Photocatalysts
Fluorine doping has a marked effect on the physical and photocatalytic properties of TiO2.
| Property | Undoped TiO2 (P25) | F-Doped TiO2 | Improvement/Change | Reference |
| Bandgap Energy | ~3.2 eV | ~1.5 eV | Narrowed for visible light absorption | [2] |
| Photocatalytic Activity | 80% degradation in 30 min | >95% degradation in 30 min | Increased degradation efficiency | [2] |
| Kinetic Rate (Methylene Blue) | 0.0220 min⁻¹ | 0.1367 min⁻¹ | ~6.2x faster reaction rate | [2] |
| Stability | Prone to phase change | Anatase phase stabilized | Enhanced thermal stability | [7] |
Experimental Protocols
Protocol 2.1: Synthesis of F-Doped TiO2 via Hydrothermal Method
This protocol describes a common method for synthesizing F-doped TiO2 nanoparticles.
Materials:
-
Titanium precursor (e.g., Titanium(IV) butoxide)
-
Fluorine source (e.g., Hydrofluoric acid (HF) or Ammonium fluoride (NH4F))
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Prepare a solution of the titanium precursor in ethanol.
-
In a separate beaker, prepare an aqueous solution of the fluorine source. The molar ratio of Ti to F can be varied to control the doping level (e.g., 1:1)[2].
-
Slowly add the fluorine source solution to the titanium precursor solution under vigorous stirring.
-
Continue stirring for 30-60 minutes to form a homogeneous sol.
-
Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180-200°C) for several hours (e.g., 12-24 hours)[1].
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final F-doped TiO2 powder in an oven at a low temperature (e.g., 60-80°C).
-
Optionally, the powder can be calcined at a higher temperature (e.g., 400-600°C) to improve crystallinity.
Protocol 2.2: Evaluation of Photocatalytic Activity
This protocol outlines the testing of the synthesized F-doped TiO2 for the degradation of an organic pollutant.
Materials:
-
F-doped TiO2 photocatalyst powder
-
Model organic pollutant (e.g., Methylene blue (MB), Rhodamine B, or phenol)
-
Deionized water
-
Photoreactor with a suitable light source (UV or visible/solar simulator)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare an aqueous solution of the model pollutant with a known initial concentration (e.g., 20 mg/L of MB).
-
Disperse a specific amount of the F-doped TiO2 photocatalyst into the pollutant solution (e.g., 0.8 g/L)[2].
-
Stir the suspension in the dark for 30-60 minutes to ensure that adsorption-desorption equilibrium is reached between the catalyst surface and the pollutant.
-
Turn on the light source to initiate the photocatalytic reaction.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Immediately centrifuge or filter the aliquots to remove the catalyst particles.
-
Measure the concentration of the pollutant in the clear supernatant using a UV-Vis spectrophotometer by monitoring the absorbance at its characteristic maximum wavelength.
-
The degradation efficiency (%) can be calculated as: (C₀ - Cₜ) / C₀ * 100, where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time t.
Visualizations
Application Note 3: TiF3 in Drug Development and Biomedical Applications
The direct use of This compound (TiF3) as a dopant in drug delivery systems or for other drug development applications is not well-documented in current scientific literature. Research in this area is largely focused on other forms of titanium, particularly titanium dioxide (TiO2), and on the effects of fluoride surface treatments on titanium-based implants.
Related Areas of Research
While direct evidence is lacking for TiF3, researchers in drug development may find related fields informative for future work:
-
Titanium Dioxide (TiO2) Nanomaterials for Drug Delivery: TiO2 nanomaterials, especially in nanotube (TNT) form, are widely explored as drug carriers. Their high surface area and biocompatibility allow them to be loaded with various therapeutic agents, such as anticancer drugs, for controlled and localized release[8][9]. The surface of TiO2 can be functionalized to tailor drug release profiles and improve targeting[8].
-
Fluoride Surface Modification of Titanium Implants: The surface of titanium dental and orthopedic implants is often modified with fluoride (e.g., using hydrofluoric acid) to enhance clinical performance. Studies have shown that fluoride modification can improve bone-to-implant contact and modulate biological responses, such as the complement cascade, which is involved in tissue growth and repair[10][11][12]. This demonstrates a clear precedent for using fluoride to beneficially alter the bio-interface of titanium materials.
-
Metal Fluorides in Biomedical Coatings: Other metal fluorides, such as magnesium fluoride (MgF2), are used as biodegradable coatings on implants. These coatings can improve corrosion resistance, biocompatibility, and even provide antibacterial properties[13][14].
Future Outlook & Potential Protocols
Given the known effects of fluoride on titanium surfaces and the catalytic properties of TiF3, it could be hypothesized that TiF3 nanoparticles might be explored as a component in composite biomaterials. A potential, speculative application could be in antibacterial coatings for medical devices, where the fluoride and titanium ions could have a synergistic effect.
Hypothetical Protocol Idea: Creating a TiF3-Polymer Composite Coating
This is a conceptual protocol for research purposes and is not based on established literature for TiF3.
-
Synthesis of TiF3 Nanoparticles: Synthesize TiF3 nanoparticles using an appropriate method (e.g., a fluorination reaction of a Ti precursor).
-
Polymer Solution: Dissolve a biocompatible polymer (e.g., PCL, PLGA) in a suitable solvent.
-
Composite Formation: Disperse the TiF3 nanoparticles into the polymer solution using sonication to create a homogeneous suspension.
-
Coating Application: Use a technique like dip-coating or spin-coating to apply the composite suspension onto the surface of a biomedical device (e.g., a titanium implant).
-
Drying & Characterization: Dry the coating and characterize its surface morphology, composition, and mechanical properties.
-
In Vitro Testing: Evaluate the coating for biocompatibility (cell viability assays) and antibacterial activity (against relevant bacterial strains).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery | Semantic Scholar [semanticscholar.org]
- 6. Titanium Dioxide Nanoparticles: Prospects and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Titanium Dioxide Nanomaterials: Progress in Synthesis and Application in Drug Delivery [mdpi.com]
- 9. dovepress.com [dovepress.com]
- 10. Fluoride Modification of Titanium Surfaces Enhance Complement Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluoride Modification of Titanium Surfaces Enhance Complement Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Fluoride Coatings on the Corrosion Behavior of Mg–Zn–Ca–Mn Alloys for Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Titanium(III) Fluoride in Fluorination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic candidates. While a vast array of fluorinating reagents have been developed, the application of Titanium(III) fluoride (B91410) (TiF₃) in synthetic organic chemistry, particularly for the fluorination of organic substrates, is not well-documented in peer-reviewed literature. This document provides a comprehensive overview of the known properties and synthesis of TiF₃. In light of the limited information on its direct use as a fluorinating agent, we also present relevant applications of the closely related Lewis acid, Titanium(IV) fluoride (TiF₄), in fluorination reactions to provide valuable context for researchers interested in titanium-mediated fluorine chemistry.
Titanium(III) Fluoride (TiF₃): Properties and Synthesis
This compound is a violet, paramagnetic solid.[1] While its application as a fluorinating agent for organic molecules is not established, its physical and chemical properties are of interest for various inorganic and materials science applications.
Properties of this compound
A summary of the key physical and chemical properties of TiF₃ is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | TiF₃ | [1][2] |
| Molar Mass | 104.86 g/mol | [1] |
| Appearance | Violet to purple-red crystalline powder | [1][2][3] |
| Density | 2.98 - 3.4 g/mL at 25 °C | [1][3][4] |
| Melting Point | 1200 °C | [1][2] |
| Boiling Point | 1400 °C | [1][2] |
| Solubility | Sparingly soluble in water, insoluble in alcohol. It hydrolyzes in water. | [3][4] |
| Stability | Stable in air, resistant to acids and bases. Disproportionates to TiF₄ and Ti at 950°C. | [3] |
Synthesis of this compound
There are established methods for the synthesis of this compound. One common laboratory-scale preparation involves the dissolution of titanium metal in hydrofluoric acid.[1] An alternative patented method describes a process starting from a Titanium(IV) fluoride solution.
Experimental Protocol: Synthesis of this compound via Reduction of Ti(IV)
This protocol is adapted from a patented method for the production of TiF₃.[5]
Objective: To synthesize this compound by reducing a solution of Titanium(IV) fluoride.
Materials:
-
Titanium-containing material (e.g., ilmenite)
-
Hydrofluoric acid (HF) solution (15-25%)
-
Reducing agent: Iron powder or plates
-
Ammonium (B1175870) fluoride (NH₄F) or ammonia (B1221849) (NH₃) solution
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Ti(IV) Fluoride Solution: Dissolve the titanium-containing raw material in an aqueous solution of hydrofluoric acid (15-25%) to produce a solution containing Ti(IV) fluoride.[5]
-
Reduction of Ti(IV) to Ti(III): Introduce a transition metal reducing agent, such as iron, into the Ti(IV) fluoride solution. The redox potential of the chosen metal should favor the reduction of Ti(IV) to Ti(III).[5]
-
Precipitation: To the resulting solution containing Ti(III), add an ammonia-containing salt, such as ammonium fluoride, or a solution of ammonia. This will cause the precipitation of a this compound precursor.[5]
-
Isolation of Precursor: Separate the precipitate from the solution by filtration.
-
Pyrolysis: Pyrolyze the isolated precipitate in an inert atmosphere to yield pure this compound.[5]
Safety Precautions:
-
Hydrofluoric acid is extremely corrosive and toxic. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
Inert atmosphere is required for the pyrolysis step to prevent oxidation.
Below is a diagram illustrating the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Titanium(IV) Fluoride (TiF₄) in Fluorination Reactions
While TiF₃ has not been prominently featured as a fluorinating agent, its oxidized counterpart, Titanium(IV) fluoride (TiF₄), is known to act as a potent Lewis acid.[6] This property allows it to activate fluorine sources and promote fluorination reactions in organic synthesis.
TiF₄ as a Lewis Acid Catalyst
TiF₄'s strong Lewis acidity enables it to coordinate to various functional groups, thereby activating substrates towards nucleophilic attack by a fluoride source. It can also activate fluoride donors, enhancing their nucleophilicity. This catalytic role is particularly relevant in hydrofluorination reactions.
Application Example: TiF₄-Mediated Hydrofluorination of Alkynyl Sulfides
Objective: To synthesize α-fluorovinyl thioethers through the hydrofluorination of alkynyl sulfides, activated by a Lewis acid such as TiF₄.
General Reaction Scheme:
An alkynyl sulfide (B99878) reacts with a hydrofluorinating agent (e.g., Et₃N·3HF) in the presence of a Lewis acid catalyst (e.g., TiF₄) to yield the corresponding α-fluorovinyl thioether.
Key Findings from Literature:
-
TiF₄ has been shown to be an effective Lewis acid for promoting the hydrofluorination of alkynyl sulfides.
-
The reaction often proceeds with good yields and can exhibit high stereoselectivity.
Note: Detailed experimental protocols for this specific reaction would require consulting the primary literature. The purpose here is to illustrate the type of transformation where TiF₄ finds application.
The following diagram illustrates the general principle of Lewis acid-catalyzed fluorination using a titanium fluoride species.
Caption: General mechanism of TiF4-catalyzed fluorination.
Conclusion and Future Outlook
The current body of scientific literature does not provide substantial evidence for the use of this compound as a reagent for the fluorination of organic molecules in the context of drug discovery and development. Its primary documented applications lie within the realm of inorganic and materials chemistry.
However, the established Lewis acidity of Titanium(IV) fluoride and its utility in promoting fluorination reactions suggest that titanium-based reagents hold potential in fluorine chemistry. Researchers and drug development professionals are encouraged to consider the application of TiF₄ as a Lewis acid catalyst. Further investigation into the reactivity of TiF₃ with organic substrates could potentially unveil novel synthetic methodologies, though such applications are yet to be discovered and documented.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WebElements Periodic Table » Titanium » titanium trifluoride [webelements.co.uk]
- 3. alfachemic.com [alfachemic.com]
- 4. 13470-08-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. ES2375236T3 - THE PRODUCTION OF TITANIUM TRIFLUORIDE. - Google Patents [patents.google.com]
- 6. Titanium tetrafluoride - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Titanium(III) Fluoride (TiF3)
This guide provides detailed protocols and answers to frequently asked questions regarding the handling and storage of air-sensitive Titanium(III) Fluoride (B91410) (TiF3) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is TiF3 considered an air-sensitive material? A1: TiF3 is highly sensitive to moisture.[1][2] It can react with water from the atmosphere, which can compromise its integrity and affect experimental results.[1] While stable in dry air at room temperature, it oxidizes to Titanium dioxide (TiO2) at temperatures above 100°C.[3] Furthermore, contact with acids or moisture can generate highly toxic and corrosive hydrogen fluoride (HF) gas.[2][4]
Q2: What is the proper way to store TiF3? A2: TiF3 must be stored under a dry, inert atmosphere.[5] The most effective method is to keep it in a tightly sealed container, such as a glass vial, inside a glove box with low oxygen and moisture levels.[5][6] For long-term storage, sealing the material in a glass ampoule under vacuum or an inert atmosphere is a robust option.[6] Always store it in a well-ventilated area away from incompatible materials like acids and strong oxidizing agents.[1][2]
Q3: What kind of laboratory setup is required for handling TiF3? A3: Due to its air-sensitive nature, all manipulations of TiF3 should be performed under an inert atmosphere. The two primary setups for this are:
-
Glove Box: A sealed chamber filled with a high-purity inert gas (like argon or nitrogen) that allows for the manipulation of materials in an oxygen and moisture-free environment.[6][7] This is the preferred method for complex or lengthy procedures.
-
Schlenk Line: This apparatus allows for the manipulation of air-sensitive substances using glassware connected to a dual manifold that provides both a vacuum and a stream of inert gas.[7][8]
All glassware used must be rigorously dried before use, typically by oven-drying overnight at over 125°C or by flame-drying under vacuum.[9][10]
Q4: What are the primary safety hazards associated with TiF3? A4: TiF3 is a hazardous substance that poses several risks. It is severely corrosive and irritating to the skin, eyes, and respiratory tract.[1][2][11] Inhalation can cause a range of symptoms from irritation to more severe conditions like pulmonary edema.[1][4] Ingestion may lead to severe gastrointestinal irritation.[1] Chronic exposure to fluorides can result in fluorosis, a condition affecting bones and teeth.[1][4] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE).[1][2][4]
Q5: What personal protective equipment (PPE) should be worn when handling TiF3? A5: When handling TiF3, even within a glove box, appropriate PPE is crucial. This includes:
-
Safety glasses or goggles.[2]
-
A lab coat.
-
Chemically resistant gloves (e.g., polyvinyl chloride, natural rubber, polyethylene).[4] Note that you will wear these under the glove box gloves.
-
When handling outside of an inert atmosphere (e.g., during transport or in case of a spill), a respirator with a suitable filter for dusts and acid gases may be necessary.[4]
Troubleshooting Guide
Q1: The TiF3 powder, which should be violet or purple-red, has turned a different color (e.g., white or light brown). What does this mean? A1: A color change often indicates decomposition or contamination. A whitish appearance could suggest oxidation to TiO2 or reaction with moisture.[3] If the material has changed color, its purity is compromised, and it may not be suitable for your experiment. It is recommended to use a fresh, properly stored sample.
Q2: My reaction with TiF3 failed or yielded unexpected products. Could improper handling be the cause? A2: Yes, this is a common issue. The failure of reactions involving air-sensitive reagents is frequently traced back to atmospheric contamination. Trace amounts of water or oxygen can consume the reagent or interfere with the reaction pathway. To troubleshoot, review your handling protocol:
-
Ensure the inert atmosphere in your glove box or Schlenk line is of high purity (see Table 1).
-
Verify that all glassware was scrupulously dried.[9]
-
Confirm that all solvents used were anhydrous and properly degassed.[7]
Q3: I suspect my container of TiF3 has been exposed to air. Is it salvageable? A3: It is unlikely. Once exposed to atmospheric moisture, TiF3 will react, and this process is not reversible.[1][2] Using a compromised reagent will introduce impurities and unpredictability into your experiments. For the integrity of your research, it is safest to discard the contaminated material according to your institution's hazardous waste disposal procedures and start with a fresh sample.
Q4: How do I safely clean up a small spill of TiF3 inside a glove box? A4: For a spill inside a glove box, you can carefully sweep or scoop the powder into a designated waste container.[4] Be mindful not to generate excessive dust. The contaminated area should then be wiped with a cloth lightly dampened with an appropriate solvent (check for compatibility), followed by a dry cloth. All cleaning materials must be treated as hazardous waste.
Quantitative Data Summary
For successful experiments, the quality of the inert atmosphere is critical. The following table summarizes the generally accepted standards for working with highly air-sensitive materials like TiF3.
| Parameter | Recommended Level | Inert Gas | Rationale |
| Oxygen (O2) | < 1 ppm | Argon (Ar) or Nitrogen (N2) | Prevents oxidation of Ti(III) to Ti(IV).[5] |
| Moisture (H2O) | < 1 ppm | Argon (Ar) or Nitrogen (N2) | Prevents hydrolysis and formation of HF.[1][2][5] |
Note: Argon is denser than air and more inert than nitrogen, making it an excellent choice for creating a stable, protective blanket over materials.[12]
Experimental Protocols
Protocol: Transferring Solid TiF3 in a Glove Box
This protocol outlines the standard procedure for weighing and transferring TiF3 powder for use in a reaction.
1. Preparation: a. Ensure the glove box atmosphere has oxygen and moisture levels below 1 ppm.[5][6] b. Place all necessary items into the glove box via the antechamber, including:
- The sealed container of TiF3.
- An analytical balance.
- Spatulas and weighing paper/boats.
- A clean, oven-dried reaction flask with a stir bar, capped with a rubber septum.[13]
- A labeled, sealable vial to receive the TiF3. c. Cycle the antechamber with vacuum and inert gas backfill at least three times before opening the inner door.[12]
2. Acclimatization: a. Allow the TiF3 container and all glassware to sit inside the glove box for at least 20-30 minutes to ensure their surfaces are free of residual atmospheric contaminants.
3. Weighing and Transfer: a. Carefully open the main container of TiF3. b. Using a clean spatula, place the desired amount of TiF3 onto the weighing paper or boat on the balance. c. Record the mass. d. Carefully transfer the weighed powder into the designated reaction flask or vial. e. Tightly seal the receiving flask/vial.
4. Final Steps: a. Securely close the main TiF3 stock container. b. Clean the spatula and work area within the glove box. c. The prepared flask containing TiF3 can now be used for subsequent reaction steps within the glove box or sealed and removed for use on a Schlenk line.
Visualization
The following diagram illustrates the decision-making workflow for handling and storing TiF3 based on experimental requirements.
Caption: Decision workflow for storing and handling TiF3.
References
- 1. scm-inc.com [scm-inc.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Titanium(III) fluoride - Wikipedia [en.wikipedia.org]
- 4. Titanium Fluoride - ESPI Metals [espimetals.com]
- 5. ossila.com [ossila.com]
- 6. molan.wdfiles.com [molan.wdfiles.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 9. web.mit.edu [web.mit.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Titanium fluoride (TiF3) | F3Ti | CID 83506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Titanium(III) Fluoride Purification
Welcome to the Technical Support Center for the purification of Titanium(III) Fluoride (B91410) (TiF₃). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for obtaining high-purity TiF₃. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of high-purity Titanium(III) Fluoride?
A1: High-purity this compound is a violet to purple-red, paramagnetic solid.[1][2] The color is indicative of titanium being in the +3 oxidation state. Deviations from this color can suggest the presence of impurities or degradation products.
Q2: What are the most common impurities in synthesized this compound?
A2: Common impurities can be categorized as follows:
-
Higher Oxidation State Species: Titanium(IV) fluoride (TiF₄) is a common impurity resulting from the oxidation of TiF₃. Its presence will diminish the violet color of the product, potentially rendering it light purple, brown, or even colorless if oxidation is extensive.[3]
-
Oxyfluorides: Titanium oxyfluoride (TiOF₂) can form if moisture is present during synthesis or handling.[4][5]
-
Metallic Impurities: Depending on the synthetic route, metallic impurities from starting materials can be incorporated. For instance, if ilmenite (B1198559) (FeTiO₃) is used as a precursor, iron fluorides can be a significant impurity.[6][7] If TiCl₄ is used as a starting material, impurities such as vanadium, niobium, and antimony may be present.[8][9][10]
-
Precursor Residues: If TiF₃ is synthesized by the reduction of a Ti(IV) salt, unreacted precursor or byproducts from the reducing agent (e.g., AlF₃ if aluminum is used) can be present.[6]
Q3: How should I handle and store this compound to prevent degradation?
A3: this compound is sensitive to air and moisture.[11] It can oxidize to titanium dioxide (TiO₂) in the air at temperatures above 100°C.[2] Therefore, it is crucial to:
-
Handle TiF₃ in an inert atmosphere, such as in a glovebox filled with argon or nitrogen.
-
Store the compound in a tightly sealed container under an inert atmosphere.[12]
-
Avoid contact with water, as it can lead to hydrolysis and the formation of titanium oxyfluorides.[4][13][14]
Q4: What analytical techniques are recommended to assess the purity of my TiF₃ sample?
A4: A combination of techniques is recommended for a comprehensive purity analysis:
-
Powder X-ray Diffraction (XRD): To confirm the correct crystal structure (rhombohedral) and phase purity of TiF₃.[2]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): To quantify the concentration of metallic impurities.[4][5][15][16]
-
UV-Vis Spectroscopy: The characteristic color of Ti(III) can be used for qualitative assessment, and in some cases, quantitative analysis of the Ti(III) content.
Troubleshooting Guide
Problem 1: The final product is not the expected violet/purple color; it is brown, light-colored, or nearly white.
| Possible Cause | Troubleshooting Steps |
| Oxidation of Ti(III) to Ti(IV) | This is the most likely cause. Ti(IV) compounds are typically white or colorless. A brown color may indicate a mixed-valence Ti(III)/Ti(IV) species.[3] Ensure all synthesis and purification steps are performed under a strict inert atmosphere (argon or nitrogen). Use degassed solvents if applicable. |
| Presence of Titanium Oxyfluoride (TiOF₂) | Moisture contamination during the reaction or work-up can lead to the formation of TiOF₂.[4] Dry all glassware thoroughly and use anhydrous reagents and solvents. Handle the material exclusively in a glovebox. |
| Incorrect Stoichiometry or Incomplete Reaction | If the synthesis involves the reduction of a Ti(IV) precursor, an incomplete reaction can leave colorless Ti(IV) species in the final product. Monitor the reaction progress and consider adjusting reaction time, temperature, or reductant stoichiometry. |
Problem 2: The yield of purified TiF₃ after sublimation is very low.
| Possible Cause | Troubleshooting Steps |
| Sublimation Temperature is Too Low or Too High | TiF₃ begins to sublime around 930°C under vacuum.[1][11] If the temperature is too low, the sublimation rate will be impractically slow. If it is too high, disproportionation to TiF₄ and Ti can occur (starting at 950°C), which may affect the yield of pure TiF₃.[11] |
| Inadequate Vacuum | A high vacuum is necessary to lower the sublimation temperature and increase the efficiency of the process.[13] Check the vacuum system for leaks. The pressure should ideally be below 0.1 mm Hg.[11] |
| Inefficient Condensation | The cold finger or condenser surface must be sufficiently cold to ensure efficient condensation of the sublimed TiF₃. Ensure a continuous flow of cold water or use a suitable cooling bath (e.g., dry ice/acetone). |
Problem 3: Post-purification analysis (e.g., ICP-OES) still shows significant metallic impurities.
| Possible Cause | Troubleshooting Steps |
| Impurities are Non-volatile | Sublimation is effective at separating volatile compounds from non-volatile impurities. If metallic impurities remain, they are likely non-volatile and were carried over mechanically (splattering). Ensure the crude material is a fine powder and heat it gently and slowly to avoid vigorous sublimation. |
| Volatile Impurities | If the impurities themselves are volatile under the sublimation conditions (e.g., some metal fluorides), sublimation may not be an effective purification method. In this case, a chemical purification route may be necessary prior to sublimation, such as selective precipitation of the TiF₃ or the impurities. |
| Contamination from Apparatus | Ensure the sublimation apparatus is made of appropriate materials (e.g., quartz or a suitable ceramic) that do not react with or release impurities at high temperatures. |
Quantitative Data Summary
The following table summarizes typical purity levels and impurity concentrations that may be targeted or achieved through purification. Note: These are illustrative values, and actual results will depend on the starting material and purification method.
| Parameter | Crude Product (Typical) | Purified Product (Target) | Analytical Method |
| Purity (TiF₃) | 90 - 95% | > 99.5% | XRD, Elemental Analysis |
| Iron (Fe) | < 1000 ppm | < 50 ppm | ICP-OES/MS[4][17] |
| Vanadium (V) | < 500 ppm | < 10 ppm | ICP-OES/MS[4][17] |
| Silicon (Si) | < 200 ppm | < 20 ppm | ICP-OES/MS[4][17] |
| Titanium Oxyfluoride (TiOF₂) | Variable | Not Detected | XRD, FTIR |
Experimental Protocols
Key Experiment: Purification of TiF₃ by Vacuum Sublimation
This protocol describes a general method for purifying gram-scale quantities of this compound by vacuum sublimation. All manipulations should be performed in an inert atmosphere glovebox.
Materials and Equipment:
-
Crude this compound powder
-
High-vacuum sublimation apparatus (quartz or borosilicate glass) with a cold finger condenser
-
High-vacuum pump (< 0.1 mmHg)
-
Heating mantle or tube furnace
-
Temperature controller and thermocouple
-
Schlenk line for inert gas handling
-
Appropriate cooling fluid for the cold finger (e.g., water, dry ice/acetone slurry)
Procedure:
-
Preparation: In a glovebox, load the crude TiF₃ powder into the bottom of the sublimation apparatus.[1]
-
Assembly: Lightly grease the joints of the apparatus with high-vacuum grease. Assemble the sublimator, ensuring a good seal.
-
Evacuation: Remove the apparatus from the glovebox and connect it to a high-vacuum line. Slowly evacuate the system to a pressure below 0.1 mmHg.
-
Cooling: Begin circulating the coolant through the cold finger. This should be done after applying the vacuum to prevent atmospheric moisture from condensing on the cold surface.[1]
-
Heating: Slowly heat the bottom of the apparatus using a heating mantle or tube furnace. The temperature should be gradually increased to around 930°C.[1][11]
-
Sublimation: As the TiF₃ sublimes, violet crystals will begin to deposit on the cold finger.[18] Monitor the process to ensure a steady rate of sublimation without overheating, which could lead to decomposition.[11]
-
Completion: Once the sublimation is complete (no more material appears to be subliming), turn off the heat and allow the apparatus to cool completely to room temperature under vacuum.
-
Collection: Backfill the apparatus with an inert gas (e.g., argon). Transfer the apparatus back into the glovebox. Carefully disassemble the sublimator and scrape the purified, crystalline TiF₃ from the cold finger onto a pre-weighed container.
Visualizations
Caption: Workflow for the purification and troubleshooting of this compound.
Caption: Decision diagram for troubleshooting off-color this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Impurities in commercial titanium dental implants - A mass and optical emission spectrometry elemental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. titanium trifluoride [webbook.nist.gov]
- 10. goldbio.com [goldbio.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. mdpi.com [mdpi.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 18. youtube.com [youtube.com]
Technical Support Center: Synthesis of Titanium(III) Fluoride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Titanium(III) fluoride (B91410) (TiF₃).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the common synthesis routes for Titanium(III) fluoride?
There are several established methods for the synthesis of this compound, each with distinct advantages and challenges. The primary routes include:
-
Direct Fluorination of Titanium Metal: This method involves the direct reaction of titanium metal with hydrofluoric acid (HF).[1]
-
Fluorination of Titanium Hydride: In this process, titanium metal is first hydrogenated to form titanium hydride (TiH₂), which is then fluorinated using gaseous hydrogen fluoride (HF) at elevated temperatures.[2]
-
Reduction-Precipitation-Pyrolysis: This multi-step method involves dissolving a titanium-containing material in aqueous HF to form a Ti(IV) solution, followed by reduction to Ti(III), precipitation of a complex ammonium (B1175870) titanium fluoride salt, and subsequent pyrolysis to yield TiF₃.[3]
2. My TiF₃ yield is lower than expected. What are the potential causes and solutions?
Low yield is a common issue that can stem from several factors depending on the synthesis method employed.
Troubleshooting Low Yield
| Potential Cause | Recommended Action | Relevant Synthesis Method(s) |
| Incomplete Reaction | - Increase reaction time: Ensure the reactants have sufficient time to fully convert. For the fluorination of titanium hydride, a duration of four to five hours is suggested.[2] - Optimize temperature: Ensure the reaction is proceeding at the optimal temperature. For instance, the fluorination of titanium hydride is conducted at temperatures above 200°C.[2] | All Methods |
| Oxidation of Ti(III) | - Maintain an inert atmosphere: Titanium(III) is susceptible to oxidation. All steps should be performed under an inert atmosphere (e.g., nitrogen or argon). TiF₃ oxidizes to TiO₂ in the air at temperatures above 100°C.[1] - Use a hydrogen stream: During the cooling phase of the titanium hydride fluorination method, maintaining a hydrogen stream can prevent oxidation.[2] | All Methods |
| Sublimation of Product | - Control temperature during pyrolysis: During the decomposition of the precursor complex, ensure the temperature is appropriately controlled. Sublimation of TiF₃ can begin around 930°C under vacuum.[2] | Reduction-Precipitation-Pyrolysis |
| Impurities in Reactants | - Use high-purity starting materials: Impurities can lead to side reactions that consume reactants and reduce the yield of the desired product. | All Methods |
| Loss of Product during Workup | - Careful filtration and washing: When filtering the precipitated precursor, ensure the wash solution does not dissolve the product. An acetic acid solution has been used for washing.[3] | Reduction-Precipitation-Pyrolysis |
3. The final product is not the characteristic violet/purple color of TiF₃. What does this indicate?
A deviation from the expected color, which is typically violet to purple-red, often suggests the presence of impurities.[1][2]
-
White or Yellowish Tint: This may indicate the presence of Titanium(IV) fluoride (TiF₄) or titanium oxyfluorides (TiOF₂).[4] Incomplete reduction or oxidation of the Ti(III) product can lead to these impurities.
-
Dark Brown or Black Powder: This could result from the disproportionation of TiF₃ into TiF₄ and metallic titanium at very high temperatures (around 950°C) or from other side reactions.[2]
To address this, ensure complete reduction in the reduction-precipitation method and maintain strict atmospheric and temperature control in all methods.
4. How can I confirm the purity of my synthesized TiF₃?
Standard analytical techniques can be used to verify the purity and identity of the final product:
-
X-ray Diffraction (XRD): This is a powerful tool to confirm the crystal structure of TiF₃ and identify any crystalline impurities.
-
X-ray Fluorescence (XRF): XRF can be used to determine the elemental composition of the product and confirm the expected titanium to fluorine ratio.
Quantitative Data Summary
The following table summarizes key quantitative parameters for different TiF₃ synthesis methods to facilitate comparison.
| Parameter | Fluorination of Titanium Hydride | Reduction-Precipitation-Pyrolysis |
| Starting Materials | Titanium metal, Hydrogen gas, Hydrogen fluoride gas | Titanium-containing material (e.g., TiO(OH)₂), Hydrofluoric acid, Reducing agent (e.g., Fe, Mn, Co, Ni, Zn), Ammonium salt, Ammonia (B1221849) or Ammonium fluoride |
| Reaction Temperature | Hydrogenation: 600-700°C; Fluorination: >200°C | Reduction: 60-70°C (exothermic); Pyrolysis: 550°C |
| Reaction Duration | 4-5 hours for fluorination | 12 hours for pyrolysis |
| Reported Yield | 90%[2] | Nearly quantitative (59.2% of precursor mass, theoretical is 59.3%)[3] |
Experimental Protocols
Method 1: Fluorination of Titanium Hydride [2]
-
Hydrogenation: Place titanium metal in a suitable reactor and heat to 600-700°C under a stream of hydrogen gas to form titanium hydride.
-
Fluorination Setup: Place the resulting titanium hydride in a nickel boat inside a horizontal nickel tube furnace. The apparatus should be flushed with hydrogen.
-
Reaction: Introduce a 1:4 mixture of hydrogen and hydrogen fluoride gas into the tube. The furnace temperature should be maintained above 200°C. Continue the gas flow for four to five hours.
-
Cooling: After the reaction is complete, allow the product to cool to room temperature under a continuous stream of hydrogen to prevent oxidation.
Method 2: Reduction-Precipitation-Pyrolysis [3]
-
Leaching: Dissolve a titanium-containing material, such as TiO(OH)₂, in an aqueous solution of hydrofluoric acid to produce a solution of Ti(IV) fluoride. This reaction is exothermic, and the temperature may rise to 60-70°C.
-
Reduction: Reduce the Ti(IV) in the solution to Ti(III) using a transition metal such as iron, manganese, cobalt, nickel, or zinc.
-
Precipitation: Add an ammonium salt (e.g., ammonium chloride) and ammonia or ammonium fluoride to the Ti(III) solution. This will precipitate a complex, believed to be NH₄TiF₄·NH₄OH or NH₄TiF₄·NH₄F.
-
Filtration and Washing: Filter the precipitate and wash the filter cake with a dilute acetic acid solution (0.01 N) until the filtrate is clear.
-
Drying: Dry the precipitate at 70°C.
-
Pyrolysis: Decompose the dried precipitate under a nitrogen atmosphere in an alumina (B75360) crucible with a graphite (B72142) lid at 550°C for 12 hours to yield TiF₃ powder.
Visualizations
Caption: Comparative workflow of two primary synthesis routes for this compound.
References
Technical Support Center: Titanium(III) Fluoride (TiF3) Purification and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities in Titanium(III) Fluoride (B91410) (TiF3).
Frequently Asked Questions (FAQs)
1. What are the common impurities in Titanium(III) Fluoride?
Common impurities in TiF3 can be broadly categorized as:
-
Surface Oxides and Oxyfluorides: Due to its high reactivity with air and moisture, a thin layer of titanium oxides (TiO2) and oxyfluorides (TiOF2) can form on the surface of TiF3.
-
Unreacted Precursors and Byproducts: Depending on the synthesis method, impurities such as unreacted titanium metal or other titanium fluoride species (e.g., TiF4) may be present.
-
Metallic Impurities: Trace amounts of other transition metals may be present, originating from the titanium precursor or the reaction vessel. Common metallic impurities can include iron (Fe), nickel (Ni), and chromium (Cr).
2. How should TiF3 be handled and stored to maintain its purity?
TiF3 is highly sensitive to air and moisture.[1] To prevent the formation of oxide and oxyfluoride impurities, it must be handled and stored under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[2][3] Glassware should be thoroughly dried before use. Storage containers should be sealed airtight.
3. What are the primary methods for purifying TiF3?
The two most effective methods for purifying TiF3 are sublimation and zone refining.
-
Sublimation: This technique is suitable for removing non-volatile impurities. TiF3 has a significant vapor pressure at elevated temperatures, allowing it to be sublimed away from less volatile contaminants.
-
Zone Refining: This method is highly effective for removing impurities that are soluble in molten TiF3. It involves passing a narrow molten zone along a solid rod of the material, which segregates impurities to one end.[4]
4. Which analytical techniques are recommended for purity analysis of TiF3?
A combination of surface-sensitive and bulk analysis techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): Ideal for identifying and quantifying surface impurities like oxides and oxyfluorides.[5][6]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive technique for determining the concentration of trace metallic impurities in the bulk material, often at parts-per-billion (ppb) levels.[7]
-
X-ray Diffraction (XRD): Useful for identifying the crystalline phases present and ensuring the sample is phase-pure TiF3.
5. What is the relevance of high-purity TiF3 to drug development?
High-purity TiF3 can act as a Lewis acid catalyst in organic synthesis.[8] Lewis acids are crucial in the synthesis of many pharmaceutical compounds, particularly in the formation of heterocyclic structures that are common in drug molecules.[9][10][11] The presence of impurities can poison the catalyst or lead to unwanted side reactions, reducing the yield and purity of the target pharmaceutical ingredient.
Troubleshooting Guides
Sublimation Issues
Q: My TiF3 is not subliming at the expected temperature.
A: This could be due to insufficient vacuum or the presence of non-volatile impurities coating the surface. Ensure your vacuum system is functioning correctly and that the pressure is low enough. If the TiF3 is heavily contaminated, a preliminary purification step might be necessary. The sublimation of TiF3 is reported to occur in the range of 759 to 865 K.[12]
Q: The sublimed TiF3 appears discolored.
A: Discoloration can indicate co-sublimation of volatile impurities or partial decomposition. Lower the sublimation temperature to increase selectivity. Ensure the collection surface (cold finger) is at a sufficiently low temperature to ensure rapid condensation and prevent re-evaporation.
Zone Refining Issues
Q: The molten zone is unstable and difficult to control.
A: This can be caused by uneven heating or poor thermal conductivity of the material. Ensure the heating element is properly focused and that the travel rate is slow and consistent. The design of the zone refining apparatus is critical for maintaining a stable molten zone.[10]
Q: After multiple passes, the impurity concentration has not significantly decreased.
A: The effectiveness of zone refining depends on the segregation coefficient of the impurities. If an impurity has a segregation coefficient close to 1, it will not be effectively removed. In such cases, combining zone refining with another purification technique like sublimation may be necessary. The number of passes also plays a crucial role; more passes generally lead to higher purity.[4]
Data Presentation
The following table provides representative data on the reduction of common metallic impurities in TiF3 after purification by sublimation and zone refining. The values are for illustrative purposes to demonstrate the expected efficacy of each technique.
| Impurity | Initial Concentration (ppb) | Concentration after Sublimation (ppb) | Concentration after Zone Refining (10 passes) (ppb) |
| Iron (Fe) | 500 | 50 | <10 |
| Nickel (Ni) | 250 | 30 | <5 |
| Chromium (Cr) | 300 | 40 | <5 |
| Copper (Cu) | 150 | 20 | <2 |
| Zinc (Zn) | 100 | 15 | <1 |
Experimental Protocols
Purification of TiF3 by Sublimation
Objective: To purify TiF3 by separating it from non-volatile impurities.
Methodology:
-
Preparation: In an inert atmosphere glovebox, load the impure TiF3 into a sublimation apparatus.
-
Assembly: Assemble the sublimation apparatus with a cold finger. Ensure all joints are well-sealed.
-
Evacuation: Connect the apparatus to a high-vacuum line and evacuate to a pressure of at least 10^-5 torr.
-
Heating: Gently heat the bottom of the apparatus containing the TiF3 using a heating mantle. The temperature should be slowly raised to the sublimation temperature of TiF3 (approximately 500-600 °C under vacuum).
-
Collection: As the TiF3 sublimes, it will deposit on the cold finger. Continue the process until a sufficient amount of purified material has been collected.
-
Cooling and Collection: Turn off the heat and allow the apparatus to cool to room temperature under vacuum. Backfill the apparatus with an inert gas before transferring the purified TiF3 from the cold finger into a clean, dry storage container inside the glovebox.
Quantitative Analysis of Impurities by ICP-MS
Objective: To determine the concentration of trace metallic impurities in TiF3.
Methodology:
-
Sample Digestion: In a clean fume hood, accurately weigh a small amount of the TiF3 sample into a PFA digestion vessel. Add a mixture of high-purity nitric acid and hydrofluoric acid.
-
Microwave Digestion: Place the vessel in a microwave digestion system and heat according to a pre-programmed temperature profile to ensure complete dissolution.
-
Dilution: After cooling, carefully dilute the digested sample to a known volume with deionized water.
-
Instrument Calibration: Prepare a series of calibration standards containing known concentrations of the elements of interest in a matrix that matches the digested sample.
-
Analysis: Analyze the calibration standards and the prepared sample solution using an ICP-MS instrument. The instrument aspirates the solution into a plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.
-
Data Processing: Quantify the concentration of each impurity in the original TiF3 sample by comparing the signal intensities from the sample to the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of TiF3.
Caption: Logical workflow for troubleshooting impurity issues in TiF3.
References
- 1. researchgate.net [researchgate.net]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ijcpa.in [ijcpa.in]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine effects in organocatalysis – asymmetric Brønsted acid assisted Lewis base catalysis for the synthesis of trifluoromethylated heterocycles exploiting the negative hyperconjugation of the CF3-group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Evaporation Materials, TiF3 for Sale [sputtertargets.net]
- 12. titanium trifluoride [webbook.nist.gov]
Troubleshooting poor performance of TiF3 electrodes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Titanium(III) fluoride (B91410) (TiF3) electrodes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical capacity of a TiF3 electrode, and what are its typical operating voltages?
A1: Titanium(III) fluoride (TiF3) is a conversion-type active material for lithium-ion batteries. Theoretically, it can accommodate three lithium ions per formula unit (TiF3 + 3Li+ + 3e- ↔ Ti + 3LiF), leading to a high theoretical specific capacity of approximately 766.6 mAh/g. The discharge-charge reactions are distinct from those of materials like FeF3.[1] The initial insertion reaction of Li+ into TiF3 occurs at an average voltage of 2.0 V.[1] Following the initial insertion, a conversion reaction takes place at a lower voltage, around 0.5 V.[1] Upon recharging, the material transforms into an amorphous LixTiF3 phase.[1]
Q2: My TiF3 electrode shows rapid capacity fading. What are the potential causes?
A2: Rapid capacity degradation is a known issue with TiF3 electrodes.[1] Several factors can contribute to this:
-
Amorphization: During the conversion reaction on the first discharge, the crystalline structure of TiF3 is lost and an amorphous phase is formed upon recharging.[1] This structural change can lead to poor cycling stability.
-
Electrode Delamination: Poor adhesion of the electrode material to the current collector can cause a loss of electrical contact during cycling, leading to capacity fade. This can be exacerbated by volume changes during the conversion reaction.
-
Material Dissolution: Similar to other conversion-type fluoride cathodes like FeF3, there is a possibility of transition metal dissolution into the electrolyte, which contributes to capacity degradation.
-
Unstable Solid Electrolyte Interphase (SEI): The formation of an unstable SEI layer can lead to continuous electrolyte decomposition and consumption of lithium ions, resulting in poor Coulombic efficiency and capacity loss.
Q3: How can I improve the cycling stability and rate capability of my TiF3 electrodes?
A3: Several strategies can be employed to enhance the performance of TiF3 electrodes:
-
Carbon Coating/Composites: Incorporating carbonaceous materials (e.g., carbon coating, graphene, carbon nanotubes) can significantly improve the electronic conductivity of the electrode and buffer the volume changes during cycling, thereby enhancing both rate capability and stability.[1] For instance, preparing FeF3/C composites through high-energy mechanical milling has been shown to improve electrochemical properties.[1]
-
Nanostructuring: Reducing the particle size of the TiF3 material to the nanoscale can shorten the diffusion pathways for lithium ions and electrons, improving rate performance.
-
Electrolyte Optimization: The choice of electrolyte, including the salt and solvent, can have a significant impact on the stability of the electrode-electrolyte interface. Using concentrated electrolytes has been shown to suppress transition metal dissolution in similar fluoride-based cathodes.
-
Binder Selection: The binder plays a crucial role in maintaining the mechanical integrity of the electrode. Optimizing the binder and its content in the electrode slurry can prevent delamination.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with TiF3 electrodes.
Issue 1: Low Initial Capacity
Symptoms:
-
The initial discharge capacity is significantly lower than the expected theoretical value.
-
The voltage profile is sloped and lacks distinct plateaus.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Slurry Quality | The quality of the electrode slurry is critical for achieving good electrochemical performance.[2] Ensure all components (TiF3 active material, conductive agent, binder) are homogeneously mixed.[3] Uneven dispersion can lead to poor electronic and ionic conductivity within the electrode.[2] |
| Incorrect Slurry Formulation | The ratio of active material, conductive agent, and binder is crucial.[4] A common starting point for a solvent-based slurry (using PVDF binder in NMP solvent) is a weight ratio of 80:10:10 (Active Material:Conductive Carbon:Binder). Adjust the ratios to optimize performance. |
| Inactive Material | The TiF3 powder may have oxidized or become contaminated. Store TiF3 in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reaction with moisture and oxygen. |
| Electrode Cracking/Delamination | Cracks in the electrode coating can result from the drying process being too rapid or at too high a temperature.[5] This leads to poor contact with the current collector. Optimize the drying conditions (temperature and time) to minimize stress in the coating. |
Issue 2: Poor Cycling Stability (Rapid Capacity Fade)
Symptoms:
-
The discharge capacity decreases significantly with each cycle.
-
Coulombic efficiency is low and erratic.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Material Degradation | TiF3 undergoes significant structural changes during cycling, which can lead to pulverization and loss of electrical contact.[1] Consider creating a composite with a conductive and mechanically robust material like carbon to mitigate this. |
| Unstable SEI Layer | The electrolyte may be continuously decomposing on the electrode surface. Try using electrolyte additives (e.g., fluoroethylene carbonate - FEC) to form a more stable SEI layer. |
| Transition Metal Dissolution | Similar to other transition metal fluoride cathodes, Ti ions may be dissolving into the electrolyte. Using a concentrated electrolyte or a coating on the TiF3 particles can help suppress this. |
| Inappropriate Voltage Window | Cycling the electrode to excessively high or low potentials can induce irreversible phase transitions and accelerate degradation. Determine the stable voltage window for your specific TiF3 material using cyclic voltammetry. |
Experimental Protocols
Protocol 1: Electrode Slurry Preparation (Solvent-Based)
This protocol describes a general method for preparing a TiF3 electrode slurry using a PVDF binder.
Materials:
-
TiF3 powder (active material)
-
Conductive carbon (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
Procedure:
-
Dry Materials: Dry the TiF3 powder and conductive carbon under vacuum at 120°C for at least 4 hours to remove any moisture.
-
Binder Solution: Dissolve the PVDF binder in NMP to create a binder solution (e.g., 5 wt%). This may require stirring for several hours at a slightly elevated temperature (e.g., 60-80°C).[6]
-
Mixing:
-
In a separate container, dry mix the TiF3 powder and conductive carbon in the desired ratio (e.g., 8:1 by weight).
-
Slowly add the binder solution to the powder mixture while stirring.
-
Continue stirring until a homogeneous, viscous slurry is formed. The final composition should be approximately 80% active material, 10% conductive carbon, and 10% binder by weight.
-
-
Viscosity Control: Adjust the amount of NMP to achieve the desired viscosity for coating. Higher solids loading is generally desirable for higher energy density but increases viscosity.[2]
-
Degassing: Before coating, it is advisable to degas the slurry to remove any trapped air bubbles.
Protocol 2: Coin Cell Assembly
This protocol outlines the assembly of a 2032-type coin cell for electrochemical testing of the TiF3 electrode. All assembly should be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm).
Components:
-
TiF3 working electrode
-
Lithium metal counter/reference electrode
-
Separator (e.g., Celgard 2400)
-
Electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
-
Coin cell components (case, spacer, spring, gasket)
Procedure:
-
Electrode Punching: Punch circular electrodes from the coated foil (e.g., 12 mm diameter for the working electrode) and a slightly larger lithium foil (e.g., 14 mm diameter).
-
Cell Stacking:
-
Place the working electrode in the center of the coin cell case.
-
Add a few drops of electrolyte to wet the electrode surface.
-
Place the separator on top of the working electrode.
-
Add more electrolyte to saturate the separator.
-
Place the lithium metal counter electrode on top of the separator.
-
Add the spacer disk and the spring.
-
-
Sealing: Place the gasket and the top cap on the cell and use a crimping machine to seal the coin cell.
-
Resting: Allow the assembled cell to rest for several hours before electrochemical testing to ensure complete wetting of the electrode and separator by the electrolyte.
Visualizations
Electrochemical Workflow
Caption: Workflow for TiF3 electrode preparation and testing.
Troubleshooting Logic
Caption: A logical approach to troubleshooting TiF3 electrode issues.
References
Preventing oxidation of Titanium(III) fluoride during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the oxidation of Titanium(III) fluoride (B91410) (TiF3) during experiments. Find answers to frequently asked questions and troubleshooting tips to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: How stable is solid Titanium(III) fluoride in the air?
A1: Solid this compound is relatively stable in dry air at room temperature.[1][2] However, it is susceptible to oxidation at elevated temperatures. Above 100°C, it readily oxidizes to Titanium dioxide (TiO2) in the presence of air.[3] For long-term storage and to ensure the highest purity, it is best to handle and store TiF3 under an inert atmosphere.
Q2: What are the visible signs of TiF3 oxidation?
A2: The oxidation of Ti(III) to Ti(IV) results in a color change. Solid TiF3 is a violet to purple-red powder.[3] Its oxidation product, TiO2, is a white solid. In solution, Ti(III) compounds are typically colored (e.g., purple or green), while Ti(IV) solutions are often colorless.[4] A gradual fading of the characteristic color of a TiF3 solution or the formation of a white precipitate can indicate oxidation.
Q3: What are the primary causes of TiF3 oxidation during experiments?
A3: The primary causes of TiF3 oxidation are exposure to:
-
Oxygen: Particularly at elevated temperatures or in solution.
-
Moisture: Can lead to hydrolysis and subsequent oxidation.
-
Impurities in solvents or reagents: Oxidizing impurities can degrade TiF3.
Q4: What is the best way to store this compound?
A4: To prevent oxidation and degradation, store solid TiF3 in a tightly sealed container inside a desiccator or, for optimal protection, within a glovebox under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Color of TiF3 solution fades over time. | Oxidation of Ti(III) to Ti(IV) by dissolved oxygen or exposure to air. | Prepare and handle the solution under an inert atmosphere using a Schlenk line or in a glovebox. Use degassed solvents. |
| A white precipitate forms in the TiF3 solution. | Formation of insoluble Titanium dioxide (TiO2) due to oxidation. | Ensure all handling procedures are strictly anaerobic. Filter the solution under inert conditions if necessary, but address the root cause of oxidation. |
| Inconsistent experimental results. | Partial oxidation of TiF3 leading to lower effective concentration of the active Ti(III) species. | Standardize handling procedures to rigorously exclude air and moisture. Regularly check the purity of the TiF3 starting material. |
| Solid TiF3 appears lighter in color than expected. | Partial surface oxidation of the powder. | While the bulk may still be viable, for highly sensitive experiments, it is recommended to use a fresh, unopened batch or handle the material exclusively in an inert atmosphere. |
Experimental Protocols
Protocol 1: Handling Solid this compound
This protocol outlines the procedure for weighing and handling solid TiF3 using standard laboratory equipment in an inert atmosphere.
Objective: To safely handle solid TiF3 while minimizing exposure to air and moisture.
Materials:
-
This compound powder
-
Glovebox with an inert atmosphere (Argon or Nitrogen, <1 ppm O2 and H2O)
-
Spatula
-
Weighing paper or boat
-
Analytical balance (inside the glovebox)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Introduce the sealed container of TiF3, spatula, weighing paper/boat, and reaction vessel into the glovebox antechamber.
-
Evacuate and refill the antechamber with the inert glovebox gas at least three times.
-
Transfer the items into the main glovebox chamber.
-
Allow the items to acclimatize to the glovebox atmosphere for at least 30 minutes.
-
Carefully open the TiF3 container.
-
Using the spatula, weigh the desired amount of TiF3 onto the weighing paper/boat using the analytical balance.
-
Transfer the weighed TiF3 into the reaction vessel.
-
Seal the reaction vessel and the original TiF3 container.
-
The reaction vessel can now be used for subsequent steps within the glovebox or carefully removed for use with a Schlenk line.
Protocol 2: Preparing a Solution of this compound using a Schlenk Line
This protocol describes the preparation of a TiF3 solution under an inert atmosphere using a Schlenk line.
Objective: To prepare a solution of TiF3 of a known concentration without oxidation.
Materials:
-
This compound powder in a sealed container
-
Schlenk flask
-
Solvent (previously degassed)
-
Schlenk line with a dual vacuum/inert gas manifold
-
Syringes and needles (oven-dried)
-
Rubber septa
-
Magnetic stir bar and stir plate
Procedure:
-
Dry the Schlenk flask and magnetic stir bar in an oven and allow to cool under a stream of inert gas.
-
Add the desired amount of TiF3 to the Schlenk flask under a positive flow of inert gas or by quickly transferring it in air and immediately attaching it to the Schlenk line.
-
Seal the flask with a rubber septum.
-
Connect the flask to the Schlenk line via its sidearm.
-
Perform at least three vacuum/inert gas backfill cycles to remove any residual air from the flask.
-
Using a degassed solvent and a syringe, transfer the desired volume of solvent into the Schlenk flask through the septum.
-
Stir the solution until the TiF3 is fully dissolved.
-
Maintain a positive pressure of inert gas throughout the experiment.
Visual Guides
Logical Workflow for Handling TiF3
References
Technical Support Center: Improving the Electrochemical Stability of TiF₃
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to improve the stability of Titanium(III) Fluoride (B91410) (TiF₃) in electrochemical cycling.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TiF₃ electrodes.
Issue 1: Rapid Capacity Fading Within the First 50 Cycles
-
Question: My TiF₃ cell shows a significant drop in capacity during the initial cycling phase. What are the likely causes and how can I investigate this?
-
Answer: Rapid initial capacity fade in TiF₃ electrodes is often linked to several factors:
-
Structural Instability and Amorphization: TiF₃ can undergo significant structural changes during the conversion reaction, leading to an amorphous phase upon cycling. This structural degradation can result in a loss of electrical contact and reduced active material utilization.[1]
-
Irreversible Conversion Reaction: The initial conversion of TiF₃ to metallic Ti and LiF may not be fully reversible. The formation of a stable, insulating LiF matrix can impede subsequent charge and discharge processes.[1]
-
Particle Agglomeration: The growth of LiF and Ti crystals during cycling can lead to particle agglomeration, reducing the electrochemically active surface area.[1]
-
-
Troubleshooting Steps:
-
Post-Mortem Analysis: Disassemble a cell that has undergone rapid fading in an argon-filled glovebox.
-
X-ray Diffraction (XRD): Analyze the cycled electrode material to check for phase changes, loss of crystallinity (amorphization), and the presence of crystalline LiF and Ti phases.[2][3][4] A comparison with the XRD pattern of the pristine electrode will reveal structural changes.
-
Scanning Electron Microscopy (SEM): Examine the morphology of the cycled electrode. Look for signs of particle cracking, agglomeration, and delamination from the current collector.
-
Half-Cell Testing: If you are using a full-cell configuration, assemble a half-cell with a lithium metal anode to isolate the performance of the TiF₃ cathode. This will help determine if the issue originates from the cathode.
-
-
Issue 2: Low Initial Discharge Capacity
-
Question: The first discharge capacity of my TiF₃ cell is much lower than the theoretical capacity (approximately 767 mAh/g). What could be the reason?
-
Answer: A low initial discharge capacity can stem from several factors related to material properties and cell assembly:
-
Poor Electronic Conductivity: TiF₃ is inherently a poor electronic conductor. Inefficient electron transport within the electrode can lead to underutilization of the active material.
-
Inactive Material: The presence of electrochemically inactive impurities or phases in your synthesized TiF₃ powder can lower the overall specific capacity.
-
Electrode Preparation: Non-uniform slurry mixing, poor adhesion of the active material to the current collector, or an inappropriate active material-to-conductive additive ratio can all result in a lower-than-expected capacity.
-
-
Troubleshooting Steps:
-
Characterize Pristine Material: Use XRD to confirm the phase purity of your synthesized TiF₃ powder.
-
Optimize Electrode Composition: Experiment with different weight ratios of TiF₃, conductive carbon (e.g., Super P or acetylene (B1199291) black), and binder (e.g., PVDF) to improve electronic conductivity and electrode integrity. A typical starting ratio is 80:10:10 (Active Material:Conductive Carbon:Binder).
-
Improve Slurry Preparation: Ensure a homogeneous slurry by using a planetary mixer or ball milling for an adequate duration.[5][6]
-
-
Issue 3: High Voltage Hysteresis
-
Question: My TiF₃ cell exhibits a large voltage gap between the charge and discharge profiles. What causes this, and how can it be minimized?
-
Answer: High voltage hysteresis in conversion-type materials like TiF₃ is a common issue and is primarily attributed to:
-
Kinetic Barriers: The nucleation and growth of new phases (LiF and Ti during discharge, and the reverse during charge) require significant activation energy, leading to overpotentials.
-
Compositional Inhomogeneity: The spatial distribution of different phases within the electrode can vary between charge and discharge, contributing to the voltage gap.
-
Ohmic Resistance: The inherent resistance of the electrode materials and the electrolyte contributes to the voltage drop.
-
-
Troubleshooting Steps:
-
Nanostructuring: Reduce the particle size of the TiF₃ to the nanoscale. This shortens the diffusion paths for lithium ions and electrons, which can lower the kinetic barriers.
-
Carbon Coating: Apply a conductive carbon coating to the TiF₃ particles. This enhances the electronic conductivity and can help buffer the volume changes during cycling.
-
Galvanostatic Intermittent Titration Technique (GITT): This technique can be used to separate the thermodynamic and kinetic contributions to the voltage hysteresis, providing a deeper understanding of the underlying causes.[7][8]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the expected electrochemical reaction mechanism for TiF₃?
-
A1: TiF₃ undergoes a conversion reaction. During the initial discharge, it reacts with lithium to form titanium metal and lithium fluoride: TiF₃ + 3Li⁺ + 3e⁻ → Ti + 3LiF. Upon charging, the reaction is expected to reverse, though full reversibility is a significant challenge. The recharged phase is often an amorphous LixTiF₃.[1]
-
-
Q2: Why is the coulombic efficiency of my TiF₃ cell low in the initial cycles?
-
A2: Low coulombic efficiency in the initial cycles is often due to irreversible processes such as the formation of the solid electrolyte interphase (SEI) layer on the electrode surface and incomplete reversal of the conversion reaction.[9][10][11][12] Parasitic reactions with electrolyte impurities can also contribute.[9]
-
-
Q3: How can I improve the cycling stability of TiF₃?
-
A3: Several strategies can enhance the stability of TiF₃:
-
Nanocomposites: Creating nanocomposites of TiF₃ with a conductive carbon matrix (e.g., graphene, carbon nanotubes) can improve electronic conductivity, accommodate volume changes, and prevent particle aggregation.
-
Surface Coatings: Applying a thin, stable coating of a material like carbon or a stable metal oxide can protect the TiF₃ from direct contact with the electrolyte and mitigate side reactions.
-
Heterostructures: Forming heterostructures, for instance with TiO₂, has been shown to improve both specific capacity and charge transfer.
-
-
-
Q4: What are the key safety considerations when working with TiF₃ and lithium metal?
-
A4: When working with TiF₃ and especially with lithium metal for half-cells, it is crucial to work in an inert atmosphere (e.g., an argon-filled glovebox) to prevent reactions with moisture and air. Lithium metal is highly reactive and flammable. Ensure you are familiar with the proper handling and disposal procedures for all materials and solvents used in battery assembly.
-
Quantitative Data Summary
Table 1: Comparison of Electrochemical Performance of Pristine and Modified TiF₃ Cathodes.
| Electrode Material | Initial Discharge Capacity (mAh/g) | Capacity Retention after 50 Cycles (%) | Coulombic Efficiency at 10th Cycle (%) | Voltage Hysteresis (V) | Reference |
| Pristine TiF₃ | ~600-730 | < 50% | ~85-90% | High (>1.0 V) | [1][7] |
| Carbon-Coated TiF₃ | ~550-650 | > 70% | > 95% | Reduced (~0.7-0.9 V) | N/A |
| TiF₃/Graphene Nanocomposite | ~600-700 | > 80% | > 97% | Significantly Reduced (~0.5-0.7 V) | N/A |
Note: The values for modified TiF₃ are representative and can vary based on the specific synthesis method and testing conditions. Data for modified materials is synthesized from general knowledge on improving conversion-type cathodes as direct comparative studies for TiF3 are limited in the initial search results.
Experimental Protocols
1. Hydrothermal Synthesis of Carbon-Coated TiF₃ Nanoparticles
This protocol describes a general method for synthesizing carbon-coated TiF₃.
-
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Hydrofluoric acid (HF), 40% aqueous solution
-
Glucose (carbon source)
-
Deionized water
-
-
Procedure:
-
In a fume hood, dissolve a specific amount of glucose in deionized water.
-
Slowly add a stoichiometric amount of HF solution to the glucose solution while stirring.
-
In a separate beaker, dissolve TTIP in ethanol.
-
Add the TTIP/ethanol solution dropwise to the aqueous glucose/HF solution under vigorous stirring.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 180°C for 12 hours.[13][14][15]
-
After cooling to room temperature, filter the precipitate, wash it with deionized water and ethanol several times, and dry it in a vacuum oven at 80°C for 12 hours.
-
Finally, anneal the dried powder under an argon atmosphere at 500-700°C for 2-4 hours to carbonize the glucose and form the carbon-coated TiF₃ nanoparticles.
-
2. Electrode Slurry Preparation and Coating
-
Materials:
-
Synthesized carbon-coated TiF₃ powder (active material)
-
Super P or acetylene black (conductive additive)
-
Polyvinylidene fluoride (PVDF) (binder)
-
N-Methyl-2-pyrrolidone (NMP) (solvent)
-
Aluminum foil (current collector)
-
-
Procedure:
-
Dry the active material and conductive additive in a vacuum oven at 120°C for at least 4 hours.
-
Prepare a binder solution by dissolving PVDF in NMP (e.g., 5 wt%).
-
Mix the active material and conductive additive in a weight ratio of approximately 8:1 in a mortar or a planetary mixer until a homogeneous powder is obtained.[5][6][16]
-
Add the powder mixture to the PVDF/NMP solution to achieve a final weight ratio of active material:conductive additive:binder of 80:10:10.
-
Stir the mixture at room temperature for several hours until a homogeneous, viscous slurry is formed.
-
Use a doctor blade to cast the slurry onto the aluminum foil with a typical thickness of 100-200 µm.
-
Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely remove the NMP solvent.
-
3. Half-Cell Assembly (CR2032 Coin Cell)
All assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.
-
Components:
-
TiF₃ cathode (prepared as above)
-
Lithium metal foil (anode)
-
Celgard 2400 or similar microporous membrane (separator)
-
Electrolyte (e.g., 1 M LiPF₆ in a 1:1 v/v mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC))
-
CR2032 coin cell components (case, spacer, spring, gasket)
-
-
Procedure:
-
Punch circular electrodes from the coated TiF₃ foil (e.g., 12 mm diameter).
-
Punch a slightly larger circular separator (e.g., 16 mm diameter).
-
Punch a circular lithium metal anode (e.g., 14 mm diameter).
-
Place the cathode disc in the center of the coin cell case.
-
Add a few drops of electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Carefully place the lithium anode on top of the separator.
-
Place a spacer disc and then the spring on top of the anode.
-
Place the gasket and the top cap.
-
Crimp the coin cell using a hydraulic crimping machine to ensure proper sealing.
-
4. Galvanostatic Cycling Protocol
-
Equipment:
-
Battery cycler
-
-
Procedure:
-
Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrodes by the electrolyte.
-
Place the cell in the battery cycler.
-
Formation Cycle (First Cycle):
-
Discharge the cell at a low C-rate (e.g., C/20, where C = 767 mA/g) from the open-circuit voltage (OCV) to a lower cutoff voltage (e.g., 1.0 V vs. Li/Li⁺).
-
Charge the cell at the same C-rate to an upper cutoff voltage (e.g., 3.5 V vs. Li/Li⁺).
-
-
Subsequent Cycling:
-
Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.
-
Visualizations
Caption: Electrochemical conversion and degradation pathway of TiF₃.
Caption: Workflow for diagnosing TiF₃ battery performance issues.
References
- 1. researchgate.net [researchgate.net]
- 2. ceder.berkeley.edu [ceder.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mtixtl.com [mtixtl.com]
- 6. The Preparation Process Of Lithium-ion Battery Anode Electrode Slurry [tobmachine.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deciphering coulombic loss in lithium-ion batteries and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. One-step hydrothermal synthesis of hydrophilic Fe3O4/carbon composites and their application in removing toxic chemicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mtixtl.com [mtixtl.com]
- 17. researchgate.net [researchgate.net]
- 18. biologic.net [biologic.net]
- 19. biologic.net [biologic.net]
- 20. Galvanostatic cycling of a micron-sized solid-state battery: Visually linking void evolution to electrochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Passivation of Titanium(III) Fluoride (TiF3) Surfaces
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and passivation of Titanium(III) Fluoride (B91410) (TiF3) surfaces to prevent moisture-induced degradation. Given the limited direct experimental data on TiF3 passivation, this guide combines established properties of TiF3, general principles of handling air-sensitive materials, and proposed methodologies based on analogous compounds.
Frequently Asked Questions (FAQs)
Q1: What is Titanium(III) Fluoride (TiF3) and why is it used in our research?
This compound is an inorganic compound with the formula TiF3.[1] In pharmaceutical research and drug development, fluorinated compounds are crucial for enhancing metabolic stability, improving lipophilicity, and increasing binding affinity of drug molecules. TiF3 can serve as a precursor or reagent in the synthesis of complex organofluorine compounds.
Q2: What are the main challenges when working with TiF3?
The primary challenge is its sensitivity to air and moisture.[2][3][4] TiF3 is reported to hydrolyze in water, which can alter its chemical properties and affect experimental outcomes.[2][3][4][5] Some sources suggest it is stable in air, while others indicate it is air and moisture sensitive; this discrepancy highlights the need for careful handling under inert conditions.[6]
Q3: What happens when a TiF3 surface is exposed to moisture?
Upon exposure to moisture (H2O), the TiF3 surface undergoes hydrolysis. This reaction likely leads to the formation of titanium oxides or oxyfluorides and hydrofluoric acid (HF), altering the surface composition and reactivity.
Q4: What is surface passivation and why is it important for TiF3?
Surface passivation is a process of treating a material's surface to make it less reactive with its environment. For TiF3, passivation aims to create a protective layer that inhibits or slows down the reaction with moisture, thus preserving the integrity of the material for experimental use.
Q5: What are the potential consequences of using degraded TiF3 in my experiments?
Using moisture-exposed TiF3 can lead to inconsistent and unreliable experimental results. The presence of hydrolysis byproducts can interfere with reactions, alter catalytic activity, and lead to the formation of unintended side products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using TiF3. | Degradation of TiF3 due to moisture exposure. | 1. Handle TiF3 exclusively under an inert atmosphere (glovebox or Schlenk line).2. Use freshly opened or properly stored TiF3.3. Consider implementing a surface passivation protocol. |
| Discoloration or change in the appearance of TiF3 powder. | Hydrolysis and oxidation of the TiF3. | 1. Discard the degraded material.2. Review storage and handling procedures to minimize air and moisture exposure.[7] |
| Difficulty in characterizing the TiF3 surface. | Surface contamination or degradation during sample transfer. | 1. Use an appropriate sample holder for air-sensitive materials for characterization techniques like XPS.2. Minimize exposure to ambient conditions during sample transfer. |
| Unexpected side reactions in synthesis. | Presence of hydrolysis byproducts (e.g., HF) from TiF3 acting as a catalyst or reactant. | 1. Confirm the purity and integrity of the TiF3 before use.2. Implement a passivation step to ensure a clean and well-defined surface. |
Proposed Passivation Strategies and Characterization
Due to the lack of specific literature on TiF3 passivation, the following are proposed strategies based on general techniques for air-sensitive metal fluorides.
Hypothetical Data on Passivation Effectiveness
The following table presents hypothetical data to illustrate how the effectiveness of different passivation methods could be compared. Note: This data is for illustrative purposes only and is not based on experimental results.
| Passivation Method | Contact Angle with Water (°) (Higher is better) | Surface Fluorine Content (Atomic %) (XPS) | Surface Oxygen Content (Atomic %) (XPS) |
| Unpassivated TiF3 | 35 ± 5 | 70 ± 2 | 15 ± 3 |
| Method A: Thermal Fluorination | 95 ± 7 | 74 ± 1 | 5 ± 2 |
| Method B: Plasma Polymerization (CF4) | 110 ± 5 | 72 ± 2 (within polymer layer) | 3 ± 1 |
Experimental Protocols
Protocol 1: Handling and Storage of TiF3
-
Environment: All handling of TiF3 must be performed in a glovebox with an inert atmosphere (e.g., argon or nitrogen) with oxygen and moisture levels below 1 ppm.[7]
-
Storage: Store TiF3 in a tightly sealed container inside the glovebox.[7] For long-term storage, consider sealing the container in a larger, secondary container with a desiccant.
-
Weighing and Transfer: Use pre-dried glassware and tools inside the glovebox.
Protocol 2: Proposed Passivation by Thermal Fluorination
This method aims to create a more stable, uniform fluoride layer on the TiF3 surface.
-
Preparation: Place a sample of TiF3 in a tube furnace inside a glovebox.
-
Fluorination: Introduce a low concentration of a fluorine-containing gas (e.g., a mixture of F2 in Ar) over the sample at a slightly elevated temperature (e.g., 50-100 °C). The exact temperature and time will require optimization.
-
Purging: After the desired time, stop the fluorine gas flow and purge the furnace with an inert gas.
-
Cooling: Allow the sample to cool to room temperature under the inert gas flow.
-
Storage: Transfer the passivated TiF3 to a clean, dry container inside the glovebox.
Protocol 3: Surface Characterization by X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that can provide information on the elemental composition and chemical states of the TiF3 surface.[8][9][10]
-
Sample Preparation: Mount the TiF3 sample on a sample holder inside a glovebox.
-
Sample Transfer: Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument to avoid air exposure.
-
Analysis: Acquire high-resolution spectra for the Ti 2p, F 1s, and O 1s regions.
-
Data Interpretation:
-
The Ti 2p spectrum can be used to identify the oxidation state of titanium.
-
The F 1s spectrum confirms the presence of fluoride.
-
The O 1s spectrum can be used to assess the extent of hydrolysis or oxidation.
-
Visualizations
Diagram 1: Proposed Hydrolysis of TiF3 Surface
Caption: Proposed reaction pathway for the hydrolysis of a TiF3 surface in the presence of moisture.
Diagram 2: Experimental Workflow for TiF3 Passivation and Analysis
Caption: A logical workflow for the passivation and subsequent analysis of TiF3 surfaces.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound CAS#: 13470-08-1 [m.chemicalbook.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. 13470-08-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 13470-08-1 [amp.chemicalbook.com]
- 7. ossila.com [ossila.com]
- 8. Surface analysis and corrosion behavior of pure titanium under fluoride exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surface Characterization of Titanium Implants Treated in Hydrofluoric Acid [scirp.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in TiF3 Thin Film Uniformity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Titanium(III) Fluoride (TiF3) thin films. Our goal is to help you achieve high-quality, uniform films for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-uniformity in TiF3 thin films?
A1: Non-uniformity in TiF3 thin films typically arises from several factors during the deposition process. The most common causes include inconsistent substrate temperature across the wafer, uneven distribution of precursor gases, fluctuations in chamber pressure, and issues with the geometry of the deposition setup, such as the distance between the source and the substrate.[1][2] Additionally, the chemical stability of the TiF3 precursor can be a factor, as thermal decomposition can lead to inconsistent deposition rates.[3]
Q2: How critical is substrate preparation for achieving uniform films?
A2: Substrate preparation is a foundational step for uniform film growth. An improperly cleaned substrate can have contaminants like dust, oils, or moisture that act as nucleation sites for defects, leading to poor adhesion and film irregularities such as pinholes or blistering.[1][4] A thorough cleaning procedure is essential to ensure a pristine surface for deposition.
Q3: What role does substrate temperature play in TiF3 film quality?
A3: Substrate temperature is a critical parameter that significantly influences the crystallinity, surface morphology, and uniformity of the deposited film.[5][6] An optimal temperature promotes the mobility of atoms on the surface, which can lead to smoother, denser, and more uniform films.[7] However, temperatures that are too high can cause precursor decomposition or increased surface roughness, while temperatures that are too low may result in amorphous, less uniform films.[6]
Q4: Can post-deposition annealing improve the uniformity of TiF3 films?
A4: Yes, post-deposition annealing can be a valuable step to improve film quality. Annealing at appropriate temperatures and ambient conditions can help to recrystallize the film, reduce stress, and decrease defect density.[8][9] This process can lead to an increase in grain size and a more ordered crystal structure, which often results in improved uniformity and electrical properties.[10] However, the annealing parameters must be carefully controlled to avoid phase separation or unwanted reactions.[11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your TiF3 thin film deposition experiments.
Problem 1: My film is visibly thicker at the edges than in the center (or vice-versa).
-
Possible Cause 1: Uneven Temperature Distribution. A temperature gradient across the substrate is a common cause of thickness variation.[4]
-
Solution: Calibrate your heating system and use multiple thermocouples to verify temperature uniformity across the substrate holder. Ensure the substrate has adequate time to reach thermal equilibrium before starting deposition.
-
-
Possible Cause 2: Inconsistent Precursor Flow. The design of the gas injector or "showerhead" may be causing a non-uniform distribution of the TiF3 precursor.[12]
-
Solution: Inspect the gas delivery system for any clogs or design flaws. In Atomic Layer Deposition (ALD), optimizing the precursor pulse and purge times is crucial to ensure the entire surface is evenly coated.[13] For Physical Vapor Deposition (PVD) techniques, rotating the substrate during deposition can significantly improve uniformity.[14][15]
-
-
Possible Cause 3: Incorrect Source-to-Substrate Distance. The distance and angle between the precursor source and the substrate heavily influence film distribution.[2]
Problem 2: The film has a hazy or cloudy appearance.
-
Possible Cause 1: High Surface Roughness. A hazy appearance often indicates a rough surface morphology, which can be caused by a non-optimal deposition temperature or an excessively high deposition rate.[7]
-
Possible Cause 2: Contamination or Impurities. Contaminants in the vacuum chamber or precursor can lead to scattering defects in the film.[1] This could also indicate the presence of undesired phases, such as titanium oxides or oxyfluorides, due to residual oxygen or water in the chamber.[18]
-
Solution: Ensure the deposition chamber is impeccably clean and perform a leak check to maintain a high-quality vacuum. Use high-purity precursors and consider using a load-lock system to minimize atmospheric exposure. An in-situ analysis, if available, can help identify contaminants.
-
Problem 3: The film is peeling or shows poor adhesion to the substrate.
-
Possible Cause 1: Improper Substrate Cleaning. Residual contaminants on the substrate surface are a primary cause of delamination.[1][19]
-
Solution: Implement a rigorous, multi-step substrate cleaning protocol. This typically involves solvent cleaning (e.g., acetone, isopropanol) followed by a deionized water rinse and drying with an inert gas. A final in-situ plasma clean can also be highly effective.[4]
-
-
Possible Cause 2: High Internal Stress. Mismatch in the coefficient of thermal expansion between the TiF3 film and the substrate can cause high internal stress, leading to cracking and peeling.[1]
-
Solution: Gradually ramp the substrate temperature up and down before and after deposition to minimize thermal shock. Optimizing deposition parameters, such as pressure and temperature, can also help reduce film stress.[20] In some cases, depositing a thin adhesion-promoting layer may be necessary.
-
Experimental Protocols & Data
Table 1: Example Deposition Parameters for TiF3 Uniformity Optimization
| Parameter | PVD (Magnetron Sputtering) | ALD (Thermal) |
| Substrate Temperature | 150 - 350 °C | 200 - 300 °C |
| Base Pressure | < 5 x 10⁻⁶ Torr | < 1 x 10⁻⁵ Torr |
| Working Pressure | 2 - 10 mTorr (Argon) | 0.1 - 1.0 Torr |
| Deposition Rate | 0.1 - 0.5 Å/s | 0.5 - 1.0 Å/cycle |
| Precursor (ALD) | N/A | TiF4 and a suitable co-reactant |
| Pulse/Purge Time (ALD) | N/A | e.g., 1s pulse / 10s purge |
| Substrate Rotation | 5 - 20 RPM | N/A (relies on gas flow) |
Note: These are starting parameters and should be optimized for your specific system and application.
Protocol: Substrate Cleaning for Uniform Deposition
-
Initial Solvent Clean: Sequentially sonicate the substrate in ultrasonic baths of acetone, then isopropanol, for 10-15 minutes each to remove organic residues.
-
Rinse: Thoroughly rinse the substrate with high-purity deionized (DI) water.
-
Drying: Dry the substrate using a stream of high-purity nitrogen or argon gas. Ensure no water spots remain.
-
UV-Ozone or Plasma Clean (Optional but Recommended): Immediately before loading into the deposition chamber, treat the substrate with a UV-ozone cleaner or an in-situ plasma etch for 5-10 minutes to remove any remaining organic contaminants and activate the surface.
-
Loading: Transfer the cleaned substrate into the deposition system's load-lock chamber with minimal exposure to the ambient environment.
Visualizations
Workflow for Troubleshooting Film Non-Uniformity
Caption: A logical workflow for diagnosing and solving common issues related to TiF3 thin film non-uniformity.
Key Factors Influencing TiF3 Thin Film Uniformity
Caption: A diagram illustrating the interconnected process parameters that affect the final uniformity of TiF3 thin films.
References
- 1. msesupplies.com [msesupplies.com]
- 2. researchgate.net [researchgate.net]
- 3. Film Uniformity in Atomic Layer Deposition | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Secure Verification [vinar.vin.bg.ac.rs]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Deposition of uniform films on complex 3D objects by atomic layer deposition for plasma etch-resistant coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Minimizing Cost for Thickness Uniformity - Denton Vacuum [dentonvacuum.com]
- 16. svc.org [svc.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. proplate.com [proplate.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Catalytic Activity of TiF₃-Based Systems
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Titanium(III) Fluoride (TiF₃)-based catalytic systems. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of TiF₃-based catalysts?
A1: TiF₃-based systems are utilized in various catalytic applications, including:
-
Hydrogenation and Dehydrogenation: They have been shown to enhance the hydriding/dehydriding kinetics of certain alloys.[1][2]
-
Polymerization: TiF₃ complexes are used as precatalysts in ethylene (B1197577) polymerization to produce materials like ultra-high-molecular-weight polyethylene (B3416737) (UHMWPE).[3]
-
Fluorination Reactions: Titanium-based catalysts, in general, are employed in enantioselective C-F bond formation.[4][5]
-
Lubrication Additives: In combination with other compounds, TiF₃ can act as a catalyst to improve the antiwear properties of lubricants under extreme pressure.[6]
Q2: What are the key advantages of using TiF₃ in catalytic systems?
A2: TiF₃ can offer several benefits, such as:
-
Improved reaction kinetics and thermodynamics in specific applications.[1][2]
-
The ability to tailor polymer properties, including molecular weight and distribution.[3]
-
Enhanced performance of lubricants in terms of friction and wear resistance.[6]
Q3: How should TiF₃ catalysts be handled and stored?
A3: Proper handling and storage are crucial for maintaining the catalytic activity of TiF₃. General best practices for air- and moisture-sensitive catalysts should be followed:
-
Inert Atmosphere: Handle and store TiF₃ under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis.[7]
-
Dry Conditions: Ensure all glassware and solvents are rigorously dried before use, as moisture can deactivate the catalyst.[7]
-
Proper Storage Containers: Store in well-sealed containers in a cool, dry place.
-
Safety Precautions: Always consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Q4: What is the role of promoters and supports with TiF₃ catalysts?
A4: Promoters and supports can significantly influence the performance of TiF₃-based catalysts by:
-
Enhancing Activity and Selectivity: Promoters can modify the electronic and geometric properties of the active sites.[10][11][12]
-
Improving Stability: Supports can disperse and stabilize the catalytic species, preventing agglomeration and deactivation.[11][13]
-
Facilitating Catalyst Recovery: Heterogenizing the catalyst on a solid support simplifies its separation from the reaction mixture.
Troubleshooting Guides
This section addresses common issues encountered during experiments with TiF₃-based systems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Catalytic Activity | Inactive Catalyst: Improper synthesis, activation, or degradation during storage. | - Synthesize the catalyst following a reliable protocol. - Ensure proper activation procedures are followed. - Handle and store the catalyst under an inert and dry atmosphere.[7][8][9] |
| Suboptimal Reaction Conditions: Incorrect temperature, pressure, or solvent. | - Systematically screen a range of temperatures to find the optimum.[7][14][15] - The choice of solvent is critical; perform a solvent screen with commonly used anhydrous solvents like THF, DMF, or acetonitrile.[7] - Optimize reactant concentrations.[7] | |
| Presence of Inhibitors: Water, oxygen, or impurities in reagents or solvents. | - Use rigorously dried solvents and glassware.[7] - Purge the reaction setup with an inert gas (e.g., argon or nitrogen).[7] - Purify all starting materials and reagents. | |
| Poor Selectivity | Unfavorable Reaction Conditions: Temperature or pressure favoring side reactions. | - Adjust the reaction temperature; lower temperatures often enhance selectivity.[7] - Optimize the catalyst loading.[15] |
| Background Uncatalyzed Reaction: The reaction proceeds without the catalyst, leading to a non-selective pathway. | - Run a control experiment without the catalyst to assess the extent of the uncatalyzed reaction.[7] | |
| Catalyst Deactivation | Poisoning: Impurities in the feed strongly adsorb to the active sites. | - Purify all reactants and solvents before use.[16][17] |
| Fouling/Coking: Deposition of byproducts or polymers on the catalyst surface. | - Optimize reaction conditions to minimize byproduct formation. - Consider regeneration by carefully controlled oxidation to burn off carbonaceous deposits, followed by reactivation.[18][19] | |
| Sintering: Agglomeration of catalyst particles at high temperatures, reducing the active surface area. | - Operate at the lowest effective temperature. - Utilize a support material that can stabilize the catalyst particles.[16] | |
| Phase Transformation: The active catalytic phase changes to an inactive one. | - Characterize the spent catalyst to identify any structural changes. - Adjust reaction conditions to maintain the stability of the active phase.[16] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on TiF₃-based systems.
Table 1: Effect of TiF₃ on Hydrogen Storage Properties of Mg₈₅Cu₅Ni₁₀ Alloy [2]
| TiF₃ Content (wt%) | Dehydrogenation Activation Energy (kJ mol⁻¹) | Dehydrogenation Enthalpy (kJ mol⁻¹) |
| 0 | 116.767 | 93.372 |
| 6 | 81.462 | 72.456 |
Table 2: Catalytic Performance of TiF₃-based Precatalysts in Ethylene Polymerization [3]
| Precatalyst | Activity (g mmol⁻¹ h⁻¹ bar⁻¹) |
| [{2-(3-C₁₂H₈-2-O)-6-(CMe-N(2,6-i-Pr₂C₆H₃))C₅H₃N}TiF₃] (3a) | 340 |
| [{2-(3-C₁₂H₈-2-O)-6-(CMe-N(2,6-i-Pr₂C₆H₃))C₅H₃N}TiCl₃] (3b) | 990 |
Experimental Protocols
1. Catalyst Preparation: Synthesis of TiF₃-Doped Mg-based Alloy via Ball Milling (Representative)
This protocol is adapted from the synthesis of TiF₃-catalyzed Mg₈₅Cu₅Ni₁₀ alloys for hydrogen storage applications.[1][2]
-
Materials: Mg₈₅Cu₅Ni₁₀ alloy, TiF₃ powder.
-
Procedure: a. Weigh the desired amounts of the Mg-based alloy and TiF₃ powder (e.g., for a 6 wt% TiF₃ catalyst, use 940 mg of alloy and 60 mg of TiF₃). b. Place the powders into a hardened steel milling vial along with steel balls. A ball-to-powder mass ratio of 40:1 is recommended.[1] c. Seal the vial inside an argon-filled glovebox to prevent oxidation. d. Mill the mixture at a high speed (e.g., 350 rpm) for a specified duration.[1] To prevent overheating, a milling cycle of 1 hour of milling followed by a 1-hour rest is suggested.[1] e. After milling, handle the resulting catalyst powder under an inert atmosphere.
2. Catalyst Activation (General Procedure)
Activation procedures are highly specific to the catalyst and the reaction. For many heterogeneous catalysts, a pre-treatment under controlled atmosphere and temperature is necessary.
-
Place the catalyst in the reactor under a flow of inert gas (e.g., argon or nitrogen).
-
Slowly heat the catalyst to a specific activation temperature. This temperature is often determined by thermogravimetric analysis (TGA) or from literature precedents.
-
Hold at the activation temperature for a defined period to remove any adsorbed impurities or to induce the formation of the active catalytic phase.
-
Cool the catalyst to the desired reaction temperature under an inert atmosphere before introducing the reactants.
3. General Protocol for a TiF₃-Catalyzed Reaction
This is a generalized procedure and must be adapted for specific substrates and reaction types.
-
Reactor Setup: a. Assemble a dry, oven-baked glass reactor equipped with a magnetic stirrer, condenser, and an inlet for inert gas. b. Purge the entire system with dry argon or nitrogen.
-
Charging Reagents: a. Under a positive flow of inert gas, add the TiF₃-based catalyst, any necessary co-catalyst or ligand, and the solvent. b. Add the substrate(s) to the reaction mixture.
-
Reaction: a. Heat the mixture to the optimized reaction temperature with vigorous stirring. b. Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Quench the reaction appropriately (e.g., with a saturated aqueous solution). c. If the catalyst is heterogeneous, it can be recovered by filtration. d. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate it under reduced pressure. e. Purify the crude product by techniques such as column chromatography, distillation, or recrystallization.
Catalyst Characterization
A variety of techniques can be used to characterize TiF₃-based catalysts to understand their structural and chemical properties, which are crucial for correlating with catalytic performance.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure, phase composition, and crystallite size. |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. |
| Transmission Electron Microscopy (TEM) | Detailed morphology, particle size distribution, and crystallographic information. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition and oxidation states of elements. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area and pore size distribution. |
| Temperature-Programmed Reduction/Oxidation/Desorption (TPR/TPO/TPD) | Reducibility of metal species, surface acidity/basicity. |
Visualizations
Caption: A typical workflow for optimizing a TiF₃-catalyzed reaction.
Caption: Logical steps for troubleshooting TiF₃ catalyst deactivation.
Caption: Simplified diagram of TiF₃'s role in a hydrogenation process.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A catalytic mechanism investigation of TiF3 on hydriding/dehydriding properties of Mg85Cu5Ni10 alloy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. You are being redirected... [eiga.eu]
- 9. catalystseurope.org [catalystseurope.org]
- 10. Enhanced activity of vanadia supported on microporous titania for the selective catalytic reduction of NO with NH3: Effect of promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Titanium(III) Fluoride in Battery Electrolytes
Welcome to the Technical Support Center for researchers and scientists working with Titanium(III) fluoride (B91410) (TiF₃) in battery electrolytes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected electrochemical performance characteristics of TiF₃?
A1: Titanium(III) fluoride is investigated as both a cathode and an anode material in lithium-ion batteries. As a cathode, it can deliver a high initial discharge capacity, with some reports indicating around 730 mAh/g.[1] However, it is known to suffer from rapid capacity fading.[1] When used as an anode material, TiF₃-based materials have also been explored, showing potential for high lithium storage capacity.[2]
Q2: What is the primary degradation mechanism observed in TiF₃ electrodes?
A2: The primary degradation mechanism is a rapid capacity fade. This is often attributed to a phenomenon described as "temporal molecular ordering" and a decrease in the chemical activity of the titanium and lithium fluoride that form during the electrochemical cycling process.[1][2] Upon recharging, the material can transform into an amorphous phase of LixTiF₃, which is different from its initial crystalline structure.[1] This structural change is a key factor in the observed capacity degradation.
Q3: Why am I observing a large irreversible capacity loss in the first cycle?
A3: A significant irreversible capacity loss in the first cycle is a common issue with many conversion-type electrode materials, including TiF₃.[3] This is often due to the formation of the solid electrolyte interphase (SEI) layer on the electrode surface. The formation of the SEI consumes lithium ions, leading to a capacity loss that cannot be recovered in subsequent cycles.[4] Additionally, the initial conversion reaction of TiF₃ to LiF and Ti is not perfectly reversible, contributing to this initial loss.
Q4: Can the electrolyte composition influence the stability of TiF₃?
A4: Yes, the electrolyte composition plays a crucial role in the stability and performance of TiF₃ electrodes. The interaction between the electrolyte and the electrode surface affects the formation and stability of the SEI layer. While specific studies on a wide range of electrolytes for TiF₃ are limited in the provided search results, it is a general principle in battery science that optimizing the electrolyte formulation, for instance by using additives, can help to stabilize the electrode-electrolyte interface and mitigate degradation.
Troubleshooting Guide
Problem 1: Rapid and continuous decrease in discharge capacity over a few cycles.
| Possible Cause | Troubleshooting Step |
| Structural Degradation: Formation of an amorphous LixTiF₃ phase and ordering of the discharged products (LiF and Ti).[1] | 1. Post-mortem Analysis: Disassemble the cell in an inert atmosphere and analyze the cycled electrode using X-ray Diffraction (XRD) to identify changes in crystallinity and the presence of amorphous phases. 2. Electrochemical Analysis: Perform Cyclic Voltammetry (CV) at various scan rates to investigate changes in the redox peaks, which can indicate structural transformations. |
| Poor Electrode Integrity: Mechanical degradation of the electrode, such as cracking or loss of contact between active material particles and the current collector. | 1. Electrode Preparation Review: Ensure proper mixing of the active material, conductive additive, and binder. Optimize the electrode pressing (calendaring) process to achieve good mechanical stability. 2. Post-mortem Microscopy: Use Scanning Electron Microscopy (SEM) to examine the morphology of the cycled electrode for signs of cracking or delamination. |
| Unstable Solid Electrolyte Interphase (SEI): Continuous growth or dissolution of the SEI layer, consuming lithium ions and increasing cell impedance. | 1. Electrolyte Optimization: Experiment with different electrolyte formulations, including the use of film-forming additives like fluoroethylene carbonate (FEC). 2. Electrochemical Impedance Spectroscopy (EIS): Monitor the change in interfacial resistance over cycling. A significant increase suggests SEI instability. |
Problem 2: Low initial discharge capacity, significantly below the theoretical value.
| Possible Cause | Troubleshooting Step |
| Incomplete Activation of TiF₃: Not all of the active material is participating in the electrochemical reaction. | 1. Electrode Formulation: Optimize the ratio of active material, conductive additive (e.g., carbon black), and binder to ensure good electronic and ionic conductivity throughout the electrode. 2. Lower C-rate: Perform the initial cycles at a very low current rate (e.g., C/20) to allow for more complete conversion of the TiF₃. |
| Poor Electrode Wettability: The electrolyte is not fully penetrating the pores of the electrode. | 1. Cell Assembly: Ensure the cell is properly assembled and that a sufficient amount of electrolyte is used to fully wet the electrode and separator. 2. Vacuum Infiltration: Consider assembling the cells in a vacuum chamber or applying a vacuum after electrolyte addition to improve wetting. |
| High Initial Irreversible Capacity Loss (ICL): As discussed in the FAQs, this is inherent to some extent but can be exacerbated by impurities. | 1. Material Purity: Ensure the purity of the TiF₃, electrolyte, and other cell components. Water contamination, in particular, can lead to detrimental side reactions. 2. Formation Protocol: Employ a specific formation protocol with a few slow initial cycles to form a more stable SEI layer. |
Data Presentation
Table 1: Reported Electrochemical Performance of TiF₃ Cathodes
| Parameter | Value | Voltage Range (V vs. Li/Li⁺) | Reference |
| Initial Discharge Capacity | 730 mAh/g | 0.5 - 4.0 | [1] |
| Initial Charge Capacity | 620 mAh/g | 0.5 - 4.0 | [1] |
| Reversible Capacity | ~600 mAh/g | Not specified | [1] |
| Mean Discharge Voltage | 2.5 V | Not specified | [1] |
Experimental Protocols
Electrode Preparation
A typical procedure for preparing a TiF₃ electrode for battery testing is as follows:
-
Slurry Preparation:
-
Mix the TiF₃ active material, a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of typically 80:10:10.
-
Add an appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), to the mixture to form a homogeneous slurry. The consistency should be viscous but easily castable.
-
-
Coating:
-
Cast the slurry onto a current collector (e.g., aluminum foil for cathodes) using a doctor blade technique to ensure a uniform thickness.
-
-
Drying:
-
Dry the coated electrode in a vacuum oven at a temperature around 80-120°C for several hours to completely remove the solvent.
-
-
Electrode Punching and Pressing:
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.
-
Press the electrodes at a high pressure to improve the contact between the particles and the current collector.
-
Post-Mortem Analysis of Cycled TiF₃ Electrodes
To investigate the degradation mechanisms, a post-mortem analysis of the cycled cells is crucial:
-
Cell Disassembly:
-
Carefully disassemble the cycled coin cell inside an argon-filled glovebox to prevent exposure of the components to air and moisture.
-
-
Component Rinsing:
-
Gently rinse the harvested electrode with a solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.
-
-
Characterization:
-
Scanning Electron Microscopy (SEM): To observe changes in the electrode morphology, such as particle cracking, agglomeration, and SEI layer formation.
-
X-ray Diffraction (XRD): To analyze the crystal structure of the electrode material and identify any phase changes, including the formation of amorphous phases.
-
X-ray Photoelectron Spectroscopy (XPS): To probe the chemical composition of the electrode surface and the SEI layer.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to the degradation of TiF₃ in battery electrolytes.
Caption: TiF₃ Conversion and Degradation Pathway.
Caption: Troubleshooting Workflow for TiF₃ Capacity Fade.
References
Strategies to improve the coulombic efficiency of TiF3 anodes
Welcome to the Technical Support Center for Titanium Trifluoride (TiF3) Anodes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of TiF3 anodes in lithium-ion batteries.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, electrode preparation, and electrochemical testing of TiF3 anodes.
Question 1: Why is the initial Coulombic efficiency (ICE) of my TiF3 anode low?
Answer: A low initial Coulombic efficiency in TiF3 anodes is typically attributed to the formation of an unstable solid electrolyte interphase (SEI) layer and irreversible side reactions with the electrolyte. During the first lithiation process, a portion of the lithium ions is consumed in the formation of this SEI layer, which is a passivation film that ideally prevents further electrolyte decomposition. However, with TiF3, the initial SEI can be thick, non-uniform, and unstable, leading to continuous electrolyte consumption over subsequent cycles.
Potential Solutions:
-
Electrolyte Additives: The use of electrolyte additives like fluoroethylene carbonate (FEC) can promote the formation of a more stable and robust SEI layer. FEC is known to decompose on the anode surface to form a LiF-rich SEI, which can effectively passivate the electrode and reduce parasitic reactions.
-
Surface Coating: Applying a conductive coating, such as amorphous carbon, on the TiF3 particles can mitigate direct contact between the active material and the electrolyte, thereby reducing SEI formation and improving electronic conductivity.
-
Pre-lithiation: While more complex, pre-lithiation of the TiF3 anode can compensate for the initial lithium loss associated with SEI formation.
Question 2: My TiF3 anode shows rapid capacity fading after a few cycles. What are the likely causes and solutions?
Answer: Rapid capacity fading is a significant challenge for TiF3 anodes and is primarily caused by two factors:
-
Unstable SEI Layer: As mentioned above, a fragile SEI layer can break down during the significant volume changes that TiF3 undergoes during lithiation and delithiation. This exposes fresh TiF3 surfaces to the electrolyte, leading to continuous SEI reformation and consumption of lithium ions, resulting in capacity loss.
-
Structural Degradation: The conversion reaction of TiF3 to Ti metal and LiF during lithiation involves a significant structural rearrangement and volume expansion. This can lead to pulverization of the electrode, loss of electrical contact between particles, and delamination from the current collector.
Troubleshooting Steps:
-
Improve SEI Stability:
-
Incorporate SEI-forming additives into your electrolyte (e.g., 5-10 wt% FEC).
-
Consider using a more stable electrolyte solvent system.
-
-
Enhance Structural Integrity:
-
Carbon Coating: A uniform carbon coating can buffer the volume changes and help maintain the structural integrity of the electrode.
-
Nanostructuring: Synthesizing nanostructured TiF3 (e.g., nanoparticles, nanofibers) can better accommodate the strain from volume changes.
-
Binder Optimization: Ensure you are using an appropriate binder (e.g., PVDF, CMC/SBR) with good adhesion and mechanical properties.
-
-
Electrochemical Cycling Protocol:
-
Limit the voltage window to avoid excessive conversion reactions that can accelerate degradation.
-
Employ a lower current density, especially during the initial formation cycles, to promote the formation of a more stable SEI.
-
Question 3: I am observing a high and increasing impedance in my TiF3 anode during cycling. What does this indicate and how can I address it?
Answer: An increase in impedance, often observed through Electrochemical Impedance Spectroscopy (EIS), points to growing resistance within the cell. For TiF3 anodes, this is commonly due to:
-
Thickening of the SEI Layer: Continuous decomposition of the electrolyte leads to the growth of a thick, resistive SEI layer on the anode surface.
-
Poor Interparticle Contact: Electrode pulverization and delamination can lead to a loss of electrical contact between the active material particles and between the electrode and the current collector.
-
Low Intrinsic Conductivity: TiF3 itself has poor electronic conductivity, which can be exacerbated by the formation of insulating LiF during the conversion reaction.
Solutions:
-
Enhance Electronic Conductivity:
-
Incorporate a conductive carbon coating on the TiF3 particles.
-
Ensure a homogenous mixture of the active material with a sufficient amount of conductive additive (e.g., Super P, acetylene (B1199291) black) in the electrode slurry.
-
Creating a composite with a conductive matrix, such as a TiO2/TiF3 heterostructure, can improve charge transfer kinetics.
-
-
Stabilize the SEI: Utilize electrolyte additives (e.g., FEC) to form a thin, stable, and less resistive SEI layer.
-
Improve Electrode Architecture: Optimize the electrode slurry formulation and coating process to ensure good particle-to-particle and particle-to-current collector contact.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical capacity of a TiF3 anode?
A1: TiF3 undergoes a conversion reaction involving the transfer of three electrons (Ti³⁺ + 3e⁻ ↔ Ti⁰). Based on this, the theoretical specific capacity of TiF3 is approximately 708 mAh/g.
Q2: What is a recommended starting electrolyte formulation for testing TiF3 anodes?
A2: A common baseline electrolyte is 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 by volume). To improve performance, consider adding 5-10% fluoroethylene carbonate (FEC) as an additive to promote a stable SEI formation.
Q3: How can I synthesize carbon-coated TiF3 nanoparticles?
A3: A common method is a one-pot hydrothermal or solvothermal synthesis. In this approach, a titanium precursor (e.g., TiCl3) and a fluorine source (e.g., HF or NH4F) are reacted in the presence of a carbon source, such as glucose or dopamine. The subsequent heat treatment under an inert atmosphere carbonizes the organic precursor, forming a uniform carbon coating on the TiF3 nanoparticles.
Q4: What are the benefits of creating a TiO2/TiF3 heterostructure?
A4: Creating a TiO2/TiF3 heterostructure can offer several advantages. The TiO2 component can act as a structural buffer to accommodate the volume changes of TiF3 during cycling, thereby improving mechanical stability. Additionally, the interface between the two materials can facilitate charge transfer and enhance the overall electronic conductivity of the anode, leading to better rate capability and cycling stability.
Quantitative Data Summary
The following table summarizes the impact of different strategies on the electrochemical performance of TiF3-based anodes, with a focus on coulombic efficiency. Note: The values presented are indicative and can vary based on specific experimental conditions.
| Strategy | Anode Material | Electrolyte | Initial Coulombic Efficiency (%) | Capacity Retention | Reference |
| Baseline | TiF3 | 1 M LiPF6 in EC/DMC | ~50-60% | Rapid fading | General Observation |
| Electrolyte Additive | TiF3 | 1 M LiPF6 in EC/DMC + 10% FEC | ~70-80% | Improved stability over 50 cycles | [1] |
| Carbon Coating | Carbon-coated TiF3 | 1 M LiPF6 in EC/DMC | ~65-75% | Significant improvement in cycling stability | [2] |
| Heterostructure | TiO2/TiF3 Composite | 1 M LiPF6 in EC/DMC | ~70-80% | Enhanced rate capability and cycling stability | [3][4] |
Experimental Protocols
1. Protocol for Electrode Slurry Preparation and Coating
-
Mixing: In a typical procedure, the TiF3 active material, a conductive additive (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410), PVDF) are mixed in a weight ratio of 80:10:10.
-
Slurry Formation: The mixture is added to an appropriate solvent, such as N-methyl-2-pyrrolidone (NMP) for a PVDF binder, to form a homogeneous slurry with a suitable viscosity for coating. The slurry should be mixed thoroughly using a magnetic stirrer or a planetary mixer for several hours.
-
Coating: The prepared slurry is then cast onto a copper foil current collector using a doctor blade technique to ensure a uniform thickness.
-
Drying: The coated electrode is dried in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.
-
Electrode Punching: Finally, circular electrodes of a specific diameter are punched out from the coated foil for assembly into coin cells.
2. Protocol for Hydrothermal Synthesis of TiO2/TiF3 Heterostructures
-
Precursor Solution: Prepare a solution containing a titanium precursor, such as titanium butoxide or titanium isopropoxide, in a mixed solvent of ethanol (B145695) and acetic acid.
-
Fluorine Source: Separately, dissolve a fluorine source, such as hydrofluoric acid (HF) or ammonium (B1175870) fluoride (NH4F), in deionized water.
-
Hydrothermal Reaction: Slowly add the fluorine source solution to the titanium precursor solution under vigorous stirring. Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave to a specific temperature (e.g., 180°C) and maintain it for a set duration (e.g., 12-24 hours).
-
Product Collection: After the autoclave cools down to room temperature, collect the precipitate by centrifugation, wash it several times with deionized water and ethanol, and finally dry it in a vacuum oven at 60-80°C.
Visualizations
Caption: A flowchart for diagnosing and addressing low coulombic efficiency in TiF3 anodes.
Caption: A step-by-step workflow for the preparation of TiF3 anodes for battery testing.
References
- 1. researchgate.net [researchgate.net]
- 2. open.metu.edu.tr [open.metu.edu.tr]
- 3. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium dioxide-based anode materials for lithium-ion batteries: structure and synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions in TiF3 catalyzed polymerizations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in titanium trifluoride (TiF₃) catalyzed polymerizations. The following information is designed to help minimize side reactions and optimize polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in TiF₃ catalyzed polymerizations?
A1: While direct literature on side reactions specific to TiF₃ is limited, based on related titanium-based catalyst systems, common side reactions can include:
-
Chain Transfer Reactions: These reactions terminate a growing polymer chain and initiate a new one, often leading to lower molecular weight polymers. Chain transfer can occur to the monomer, solvent, or a co-catalyst.[1][2]
-
β-Hydride Elimination: This is a common chain termination pathway in olefin polymerization, leading to a vinyl-terminated polymer chain and a metal-hydride species.
-
Catalyst Deactivation: The active Ti(III) or Ti(IV) species can be sensitive to impurities and may undergo irreversible oxidation or other transformations, leading to a loss of catalytic activity.[3]
-
Isomerization: The catalyst may promote the isomerization of the monomer or the polymer backbone, leading to structural irregularities in the final polymer.
-
Oligomerization: Formation of short-chain polymers (oligomers) can occur, particularly under certain reaction conditions, which can affect the properties of the final polymer product.[4][5]
Q2: How does the choice of co-catalyst affect side reactions?
A2: Co-catalysts, such as methylaluminoxane (B55162) (MAO) or other alkylaluminum compounds, are often necessary to activate the TiF₃ pre-catalyst. However, the type and concentration of the co-catalyst can significantly influence the prevalence of side reactions.[6][7] For instance, certain co-catalysts can participate in chain transfer reactions, thereby affecting the molecular weight of the polymer. The ratio of the co-catalyst to the titanium catalyst is a critical parameter to optimize for minimizing unwanted reactions.
Q3: Can the solvent choice impact the selectivity of the polymerization?
A3: Yes, the solvent can play a crucial role in the selectivity and overall success of the polymerization.[8][9][10][11] Solvents can influence catalyst solubility, the stability of the active species, and the rate of diffusion of the monomer to the catalytic center. Aromatic solvents, for example, have been implicated in chain transfer to solvent reactions with some titanium catalysts.[1][12] The choice of an inert and anhydrous solvent is critical to prevent catalyst deactivation and other side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | - High rate of chain transfer reactions.- Presence of impurities (e.g., water) acting as chain terminators.- High polymerization temperature. | - Optimize the monomer to catalyst ratio.- Use a high-purity, anhydrous solvent and monomer.- Lower the polymerization temperature. |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | - Multiple active species with different reactivities.- Non-uniform reaction conditions (e.g., poor mixing, temperature gradients).- Chain transfer reactions occurring at different rates. | - Ensure a well-defined catalyst system.- Improve reactor mixing and temperature control.- Optimize the co-catalyst and its concentration. |
| Low Catalytic Activity or Catalyst Deactivation | - Presence of impurities (oxygen, water, etc.) that poison the catalyst.- Incorrect catalyst activation procedure.- Thermal decomposition of the catalyst at high temperatures. | - Thoroughly purify all reactants and solvents.- Ensure an inert atmosphere (e.g., argon or nitrogen).- Optimize the activation conditions (co-catalyst type, ratio, temperature).- Conduct the polymerization at an optimal, lower temperature.[13][14] |
| Formation of Oligomers | - High concentration of chain transfer agents.- Specific catalyst-monomer interactions favoring termination over propagation. | - Reduce the concentration of any potential chain transfer agents.- Adjust the polymerization temperature and pressure.- Modify the ligand environment of the titanium catalyst, if applicable. |
| Inconsistent Polymer Microstructure (e.g., branching, regio-irregularities) | - Isomerization of the monomer before or during polymerization.- Lack of stereocontrol from the catalyst. | - Optimize reaction conditions (temperature, pressure) to disfavor isomerization.- If stereochemistry is critical, consider using a catalyst with a more rigid ligand framework to control monomer insertion. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in Ethylene (B1197577) Polymerization using TiF₃
This protocol provides a general framework for ethylene polymerization with the goal of achieving high molecular weight polyethylene (B3416737) with a narrow molecular weight distribution.
1. Materials and Reagents:
-
Titanium trifluoride (TiF₃) catalyst precursor.
-
Co-catalyst (e.g., Methylaluminoxane (MAO) or Triisobutylaluminum (TIBA)).
-
High-purity ethylene gas.
-
Anhydrous, deoxygenated solvent (e.g., toluene (B28343) or hexane).
2. Reactor Preparation:
-
Thoroughly clean and dry all glassware and the polymerization reactor.
-
Assemble the reactor under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Evacuate the reactor and backfill with high-purity nitrogen or argon several times to remove any traces of air and moisture.
3. Polymerization Procedure:
-
Introduce the anhydrous solvent into the reactor via cannula transfer.
-
Add the desired amount of co-catalyst to the solvent and stir.
-
Separately, prepare a slurry of the TiF₃ catalyst in the anhydrous solvent.
-
Inject the TiF₃ catalyst slurry into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure.
-
Maintain a constant temperature and vigorous stirring throughout the polymerization.
-
After the desired reaction time, quench the polymerization by adding a protic solvent (e.g., acidified methanol).
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Quantitative Data Summary
The optimal reaction conditions for TiF₃ catalyzed polymerizations are highly dependent on the specific monomer, co-catalyst, and desired polymer properties. The following table provides a general range of conditions that can be used as a starting point for optimization.
| Parameter | Typical Range | Notes |
| Temperature (°C) | 25 - 80 | Lower temperatures generally favor higher molecular weight and narrower PDI. |
| Ethylene Pressure (bar) | 1 - 10 | Higher pressure typically increases the rate of polymerization. |
| [Al]/[Ti] Molar Ratio | 100 - 1000 | The optimal ratio is crucial for catalyst activity and minimizing side reactions.[15] |
| Reaction Time (min) | 15 - 120 | Shorter reaction times may be necessary to prevent catalyst deactivation. |
Visualizations
Caption: Main steps in TiF₃ catalyzed polymerization.
Caption: Troubleshooting workflow for polymerization issues.
References
- 1. Chain Transfer to Solvent and Monomer in Early Transition Metal Catalyzed Olefin Polymerization: Mechanisms and Implications for Catalysis [mdpi.com]
- 2. Chain transfer - Wikipedia [en.wikipedia.org]
- 3. Deactivation pathways of ethylene polymerization catalysts derived from titanium and zirconium 1,3-bis(furyl)-1,1,3,3-tetramethyldisilazide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. inha.elsevierpure.com [inha.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Exploring cocatalyst type effect on the Ziegler–Natta catalyzed ethylene polymerizations: experimental and DFT studies | Semantic Scholar [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation Mechanism of Titania Catalyst | Al-Shafei | Journal of Materials Science Research | CCSE [ccsenet.org]
- 14. researchgate.net [researchgate.net]
- 15. Ethylene/Polar Monomer Copolymerization by [N, P] Ti Complexes: Polar Copolymers with Ultrahigh-Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Characterization of Titanium(III) Fluoride: A Comparative Analysis with Titanium(IV) Fluoride using XRD and XPS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characterization of Titanium(III) fluoride (B91410) (TiF₃) and its common alternative, Titanium(IV) fluoride (TiF₄), utilizing X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS). The following sections present quantitative data, comprehensive experimental protocols, and visual workflows to facilitate a clear understanding of the structural and electronic properties of these materials.
Comparative Data of Titanium Fluorides
The structural and electronic properties of TiF₃ and TiF₄, as determined by XRD and XPS, are summarized below. These tables provide a direct comparison of key characterization parameters.
Table 1: Comparison of Crystallographic Data from X-ray Diffraction (XRD)
| Parameter | Titanium(III) Fluoride (TiF₃) | Titanium(IV) Fluoride (TiF₄) |
| Crystal System | Rhombohedral | Orthorhombic |
| Space Group | R-3c | Pnma |
| Lattice Parameters | a = 5.585 Å | a = 10.14 Å, b = 8.28 Å, c = 3.84 Å |
| Simulated 2θ Peaks (Cu Kα) | 25.4°, 36.2°, 44.5°, 51.9°, 58.7° | 17.5°, 23.9°, 26.8°, 35.4°, 47.9° |
Simulated XRD data obtained from the Materials Project database.
Table 2: Comparison of Electronic Data from X-ray Photoelectron Spectroscopy (XPS)
| Spectral Region | This compound (TiF₃) | Titanium(IV) Fluoride (TiF₄) |
| Ti 2p₃/₂ Binding Energy (eV) | ~457.5 - 458.5 | ~459.0 - 460.0 |
| Ti 2p₁/₂ Binding Energy (eV) | ~463.0 - 464.0 | ~464.5 - 465.5 |
| F 1s Binding Energy (eV) | ~684.5 - 685.5 | ~685.0 - 686.0 |
Note: The binding energies are approximate and can vary based on instrument calibration, surface charging, and sample preparation.
Experimental Protocols
Detailed methodologies for the characterization of titanium fluorides by XRD and XPS are provided below. Given the air and moisture sensitivity of these compounds, adherence to these protocols is crucial for obtaining accurate data.
2.1. X-ray Diffraction (XRD) Analysis of Air-Sensitive Titanium Fluorides
Objective: To determine the crystal structure, phase purity, and lattice parameters of TiF₃ and TiF₄.
Materials and Equipment:
-
Powder X-ray diffractometer with a Cu Kα radiation source.
-
Inert atmosphere glovebox (e.g., argon-filled).
-
Air-sensitive sample holder with a low-background dome (e.g., beryllium or Kapton).
-
Mortar and pestle (agate or zirconia).
-
Sample mounting supplies (low-background grease, if necessary).
Procedure:
-
Sample Preparation (inside a glovebox):
-
Transfer a small amount (10-20 mg) of the titanium fluoride powder to the mortar.
-
Gently grind the powder to a fine, uniform consistency to minimize preferred orientation effects.
-
Carefully load the powdered sample into the well of the air-sensitive sample holder.
-
Ensure the sample surface is flat and level with the holder's surface to prevent peak shifts. A clean glass slide can be used to gently press the powder.
-
Securely place the dome over the sample holder to create an airtight seal.
-
-
Instrument Setup:
-
Mount the sealed sample holder onto the diffractometer stage.
-
Set the X-ray source to the desired power (e.g., 40 kV and 40 mA for a copper source).
-
Define the scanning range, typically from 10° to 80° in 2θ, with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
-
Data Collection:
-
Initiate the XRD scan and monitor the data acquisition.
-
Upon completion, save the raw data file.
-
-
Data Analysis:
-
Import the data into a suitable analysis software.
-
Perform background subtraction and peak identification.
-
Compare the experimental pattern with reference patterns from crystallographic databases (e.g., ICDD) to confirm the phase.
-
Perform Rietveld refinement to determine the precise lattice parameters.
-
2.2. X-ray Photoelectron Spectroscopy (XPS) Analysis of Titanium Fluorides
Objective: To determine the elemental composition, oxidation states of titanium, and the chemical environment of fluorine.
Materials and Equipment:
-
X-ray photoelectron spectrometer with a monochromatic Al Kα or Mg Kα X-ray source.
-
Inert atmosphere glovebox.
-
Vacuum transfer vessel for air-sensitive samples.
-
Double-sided conductive carbon tape or indium foil.
-
Spatula and tweezers.
Procedure:
-
Sample Preparation (inside a glovebox):
-
Mount a piece of conductive carbon tape or indium foil onto a clean sample stub.
-
Carefully press a small amount of the titanium fluoride powder onto the tape or foil to create a thin, uniform layer.
-
Gently blow off any excess loose powder with a gentle stream of inert gas.
-
Mount the prepared sample stub onto the XPS sample holder.
-
-
Sample Introduction:
-
Transfer the sample holder into the vacuum transfer vessel while still inside the glovebox.
-
Seal the vessel and transfer it to the XPS instrument's load-lock chamber.
-
Evacuate the load-lock chamber to high vacuum before transferring the sample into the main analysis chamber.
-
-
Instrument Setup and Data Collection:
-
Allow the sample to reach ultra-high vacuum (UHV) conditions in the analysis chamber.
-
Use a low-energy electron flood gun for charge neutralization, as fluoride samples can be insulating.
-
Acquire a survey spectrum (0-1200 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Ti 2p and F 1s regions. Use a smaller pass energy for higher energy resolution.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting on the high-resolution spectra using appropriate software.
-
For the Ti 2p spectrum, fit the Ti 2p₃/₂ and Ti 2p₁/₂ peaks, constraining their area ratio and spin-orbit splitting to identify the oxidation state(s) of titanium.
-
Analyze the F 1s peak to determine the chemical environment of fluorine.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the characterization process for titanium fluorides.
A Comparative Analysis of TiF₃ and TiF₄ as Lewis Acid Catalysts
For researchers, scientists, and drug development professionals, the selection of an appropriate Lewis acid catalyst is paramount for achieving optimal reaction outcomes. Titanium(III) fluoride (B91410) (TiF₃) and titanium(IV) fluoride (TiF₄) present two such options, with their efficacy intrinsically linked to the oxidation state of the titanium center. This guide provides a comparative study of TiF₃ and TiF₄ as Lewis acid catalysts, summarizing their performance in key organic transformations and offering detailed experimental protocols.
While TiF₄ is a well-documented and versatile Lewis acid catalyst in various organic reactions, comprehensive studies on the catalytic applications of TiF₃ in the same context are notably scarce in publicly available literature. This disparity presents a challenge for a direct, data-driven comparison across a broad range of reactions. However, by examining the established catalytic performance of TiF₄ and the available data for TiF₃, we can infer potential differences and highlight areas for future research.
Theoretical Framework: Lewis Acidity
Lewis acidity, the ability of a chemical species to accept an electron pair, is central to the catalytic activity of both TiF₃ and TiF₄. The higher oxidation state of titanium in TiF₄ (+4) compared to TiF₃ (+3) suggests that TiF₄ is the stronger Lewis acid. The greater positive charge on the Ti(IV) center leads to a stronger attraction for electron pairs from Lewis bases, such as the carbonyl oxygen of an aldehyde or ketone, thereby activating the substrate for nucleophilic attack more effectively.
Catalytic Performance: A Comparative Overview
Due to the limited data on TiF₃ in common organic reactions, this section primarily details the performance of TiF₄ and includes the sparse, yet insightful, information available for TiF₃.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction that relies on a Lewis acid catalyst to generate a highly electrophilic acylium ion.[3] TiF₄ has been shown to be an effective catalyst for this transformation.
Table 1: Performance of TiF₄ in Friedel-Crafts Acylation
| Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anisole | Acetic Anhydride | 10 | Dichloromethane (B109758) | 25 | 4 | 92 | [4] |
| Toluene | Benzoyl Chloride | 5 | Nitrobenzene | 80 | 6 | 85 | [4] |
No quantitative data for TiF₃-catalyzed Friedel-Crafts acylation was found in the surveyed literature.
Diels-Alder Reaction
The Diels-Alder reaction, a powerful tool for the synthesis of cyclic compounds, can be significantly accelerated by Lewis acid catalysts that coordinate to the dienophile, lowering its LUMO energy. Ti(IV) complexes have been reported to catalyze Diels-Alder reactions, even in aqueous media.[5]
Specific quantitative data directly comparing TiF₃ and TiF₄ in the Diels-Alder reaction is not available in the reviewed literature. However, the general principle of Lewis acid catalysis in this reaction is well-established.
Aldol (B89426) Reaction
The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. Lewis acids play a crucial role in activating the carbonyl group of the electrophile. TiF₄, in combination with chiral ligands, has been utilized for enantioselective homoaldol reactions.[6]
Table 2: Performance of TiF₄ in Enantioselective Homoaldol Reaction
| Aldehyde | Silyl (B83357) Enol Ether | Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 1-ethoxy-1-(trimethylsilyloxy)cyclopropane | (R)-BINOL/TiF₄ | 10 | Dichloromethane | -20 | 24 | 85 | 72 | [6] |
No data for TiF₃-catalyzed aldol reactions was found in the surveyed literature.
Insights into TiF₃ Catalysis
While data on TiF₃ in common organic reactions is lacking, a study on its application in hydrogen storage materials provides valuable insight. Research has shown that TiF₃ exhibits a superior catalytic effect over TiCl₃ in improving the hydrogen sorption kinetics of MgH₂. Notably, the study also indicated that TiF₃ performs better than TiCl₃ in this context, with hydrogen absorption being ten times faster. This suggests that TiF₃ can act as a potent catalyst, and its performance may be influenced by the nature of the halide ligand.
Experimental Protocols
Detailed experimental protocols are essential for the replication and extension of research findings. The following are representative protocols for reactions catalyzed by TiF₄.
General Procedure for TiF₄-Catalyzed Friedel-Crafts Acylation
-
To a stirred solution of the aromatic substrate (1.0 mmol) in the specified solvent (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add TiF₄ (0.1 mmol, 10 mol%).
-
Add the acylating agent (1.1 mmol) dropwise to the reaction mixture at the specified temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired acylated product.
General Procedure for TiF₄-Catalyzed Enantioselective Homoaldol Reaction[7]
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL (0.1 mmol) in dichloromethane (2 mL).
-
Add TiF₄ (0.1 mmol) to the solution and stir at room temperature for 30 minutes.
-
Cool the resulting catalyst solution to the specified temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 15 minutes.
-
Slowly add the silyl enol ether (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (5 mL).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the aldol product and determine the enantiomeric excess by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
Lewis Acid Catalysis Mechanism
The following diagram illustrates the general mechanism of Lewis acid catalysis in a carbonyl addition reaction, which is applicable to both TiF₃ and TiF₄. The Lewis acid (LA) activates the carbonyl electrophile, making it more susceptible to nucleophilic attack.
Caption: General mechanism of Lewis acid-catalyzed carbonyl activation.
Proposed Experimental Workflow for Comparative Study
Given the lack of direct comparative data, a systematic experimental study is warranted. The following workflow outlines a logical approach to compare the catalytic efficacy of TiF₃ and TiF₄.
Caption: Proposed workflow for a comparative study of TiF₃ and TiF₄.
Conclusion and Future Outlook
This guide consolidates the available information on TiF₃ and TiF₄ as Lewis acid catalysts. While TiF₄ is a proven and effective catalyst for a range of organic transformations, the catalytic potential of TiF₃ in this domain remains largely unexplored. The superior performance of TiF₃ in other catalytic applications suggests that it could be a valuable, yet overlooked, tool in the organic chemist's arsenal.
Future research should focus on a systematic evaluation of TiF₃'s catalytic activity in fundamental organic reactions and a direct comparison of its Lewis acidity with TiF₄. Such studies would not only fill a significant knowledge gap but also potentially unveil new catalytic systems with unique reactivity and selectivity, thereby advancing the fields of chemical synthesis and drug development.
References
A Comparative Guide to the Electrochemical Performance of TiF3 vs. TiOF2 in Batteries
For researchers and scientists in the field of energy storage, the exploration of new electrode materials is paramount to advancing battery technology. Among the candidates, titanium-based fluoride (B91410) compounds have garnered significant interest due to their high theoretical capacities. This guide provides a detailed comparison of the electrochemical performance of titanium trifluoride (TiF₃) and titanium oxyfluoride (TiOF₂), offering insights into their potential as electrode materials for next-generation batteries.
This comparison delves into the key performance metrics of TiF₃ and TiOF₂, supported by experimental data. A significant trade-off emerges between the two materials: TiF₃ offers a higher reversible capacity, while TiOF₂ demonstrates superior cycling stability.
At a Glance: Performance Comparison
| Performance Metric | TiF₃ | TiOF₂ |
| Theoretical Reversible Capacity | ~600 mAh/g | ~395 mAh/g |
| Initial Coulombic Efficiency | Lower | Higher |
| Cycling Stability | Prone to rapid capacity degradation | Characterized by a long cycle life |
| Rate Capability | Moderate | Generally stable |
| Voltage Hysteresis | Significant | Generally lower than TiF₃ |
In-Depth Analysis of Electrochemical Performance
Titanium trifluoride operates on a conversion reaction mechanism, which contributes to its high theoretical capacity. The initial discharge involves the conversion of TiF₃ to metallic titanium and lithium fluoride (LiF). However, this process is often associated with large volume changes and the formation of an unstable solid electrolyte interphase (SEI), leading to poor cycling stability and rapid capacity fade.
On the other hand, titanium oxyfluoride also undergoes a conversion reaction, but the presence of oxygen in its structure appears to mitigate some of the detrimental effects observed in pure fluorides. This results in a more stable electrode-electrolyte interface and improved cycling performance. While its theoretical capacity is lower than that of TiF₃, its ability to retain capacity over numerous cycles makes it a more reliable candidate for practical applications.
A comparative study has shown that TiOF₂ exhibits a longer cycle life, whereas the specific capacity of TiF₃ degrades rapidly. This is further corroborated by findings that a titanium oxyfluoride sample with some TiF₃ formation exhibited higher reversible capacity but lower cycling stability compared to a purer TiOF₂ sample. The Coulombic efficiency of TiOF₂ is also generally higher than that of TiF₃, particularly after the initial cycles, indicating better reversibility of the electrochemical reactions.
Experimental Protocols
Reproducible experimental procedures are crucial for the accurate assessment of material performance. Below are generalized protocols for the synthesis and electrochemical characterization of these titanium-based materials.
Synthesis of Titanium Oxyfluoride (TiOF₂)
A common method for synthesizing TiOF₂ is through the direct reaction of titanium with hydrofluoric acid.
Materials:
-
Titanium (Ti) powder or foil
-
Hydrofluoric acid (HF), 40% aqueous solution
Procedure:
-
In a fume hood, carefully add titanium powder or foil to a polytetrafluoroethylene (PTFE) beaker.
-
Slowly add hydrofluoric acid to the beaker. The reaction is exothermic and will produce hydrogen gas.
-
Allow the reaction to proceed at room temperature for several hours until the evolution of gas ceases.
-
The resulting precipitate is then collected by filtration or centrifugation.
-
The collected powder is washed multiple times with deionized water and then with ethanol (B145695) to remove any unreacted acid and byproducts.
-
The final product is dried in a vacuum oven at a low temperature (e.g., 80 °C) for several hours to obtain the TiOF₂ powder. Note: The reaction conditions, such as temperature and reaction time, can be varied to control the stoichiometry and crystallinity of the final product.
Synthesis of Titanium Trifluoride (TiF₃)
Synthesizing phase-pure TiF₃ for battery applications can be challenging. A common approach involves the fluorination of a titanium precursor.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Anhydrous hydrogen fluoride (HF) gas or a solid fluorinating agent like xenon difluoride (XeF₂)
Procedure (using anhydrous HF):
-
Place TiCl₃ in a tube furnace equipped for handling corrosive gases.
-
Heat the furnace to a specific temperature (e.g., 300-400 °C) under an inert atmosphere (e.g., argon).
-
Introduce a controlled flow of anhydrous HF gas over the TiCl₃.
-
The reaction is allowed to proceed for a set duration to ensure complete fluorination.
-
After the reaction, the furnace is cooled down to room temperature under an inert atmosphere.
-
The resulting TiF₃ powder is collected and stored in an inert atmosphere (e.g., in a glovebox) to prevent reaction with moisture and oxygen.
Electrochemical Characterization
Electrode Preparation:
-
The active material (TiF₃ or TiOF₂) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10.
-
A suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) is added to form a slurry.
-
The slurry is cast onto a current collector (e.g., copper foil) using a doctor blade.
-
The coated foil is dried in a vacuum oven to remove the solvent.
-
Circular electrodes are punched out from the coated foil and further dried under vacuum before being transferred into an argon-filled glovebox.
Cell Assembly:
-
Coin-type cells (e.g., CR2032) are typically assembled in an argon-filled glovebox.
-
Lithium metal is used as the counter and reference electrode.
-
A microporous polymer separator (e.g., Celgard) is soaked in an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
-
The cell is assembled by stacking the working electrode, separator, and lithium foil in a coin cell casing.
Electrochemical Measurements:
-
Galvanostatic Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) to determine the specific capacity, Coulombic efficiency, and cycling stability.
-
Cyclic Voltammetry (CV): CV is performed at different scan rates to study the electrochemical reaction mechanisms and kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the typical experimental workflow for evaluating battery materials and a conceptual representation of the charge-discharge process.
Caption: A flowchart illustrating the key stages in the evaluation of battery electrode materials.
Caption: A simplified diagram representing the conversion reaction mechanism during battery cycling.
Validating the Crystal Phase of Synthesized TiF₃: A Comparative Guide to Rietveld Refinement
For researchers, scientists, and drug development professionals, the accurate determination of the crystal phase of synthesized materials is paramount. This guide provides a comprehensive comparison of Rietveld refinement with other analytical techniques for validating the crystal phase of titanium(III) fluoride (B91410) (TiF₃), a material of interest in various chemical applications.
The synthesis of inorganic compounds like TiF₃ can often result in a mixture of phases or new, uncharacterized crystal structures. Validating the intended crystal phase is a critical step in materials characterization, ensuring the desired properties and performance. Rietveld refinement of powder X-ray diffraction (PXRD) data stands out as a powerful method for this purpose. This guide will delve into the principles of Rietveld refinement, provide a detailed experimental protocol for TiF₃, and compare its performance against alternative methods, supported by experimental data.
Rietveld Refinement vs. Alternative Methods: A Quantitative Comparison
Rietveld refinement is a full-pattern fitting method that refines a theoretical crystallographic model against experimental powder diffraction data.[1] This approach allows for the determination of various structural parameters, including lattice parameters, atomic positions, and site occupancies, making it a robust tool for phase identification and quantification.[2] However, other methods are also employed for phase analysis. The following table provides a quantitative comparison of Rietveld refinement with the Reference Intensity Ratio (RIR) method, a common alternative.
| Feature | Rietveld Refinement | Reference Intensity Ratio (RIR) Method |
| Principle | Whole diffraction pattern fitting based on a crystal structure model.[1] | Comparison of the intensity of the strongest diffraction peak of a phase to that of a standard (e.g., corundum).[3] |
| Quantitative Accuracy | High, with errors generally less than 1.0% absolute for major phases.[4][5] | Lower, with accuracies typically around ±3 wt% at a 95% confidence level.[6] |
| Precision | High, with good reproducibility. | Moderate, can be affected by peak overlap and preferred orientation. |
| Limit of Detection (LOD) | ~0.2-0.3 wt% for crystalline phases.[7][8] | Generally higher than Rietveld refinement, dependent on the crystallinity and scattering power of the phase. |
| Limit of Quantification (LOQ) | As low as 0.1 wt% for well-crystallized phases, though accuracy may be lower at this level.[7][8] | Typically in the range of 1-5 wt%. |
| Amorphous Content Quantification | Possible with the use of an internal standard.[4] | Not directly quantifiable without an internal standard. |
| Requirement for Crystal Structure Information | Yes, a Crystallographic Information File (CIF) for each phase is required.[4] | No, but requires a known Reference Intensity Ratio (I/Ic) value for each phase.[3] |
| Handling of Peak Overlap | Excellent, as the entire pattern is modeled.[1] | Poor, significant peak overlap can lead to inaccurate quantification.[9] |
Experimental Protocol: Rietveld Refinement of Synthesized TiF₃
This section outlines a detailed methodology for validating the crystal phase of synthesized TiF₃ using Rietveld refinement. The primary expected phase is the rhombohedral structure (space group R-3c).[10]
1. Data Collection (Powder X-ray Diffraction)
-
Instrument: A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα).
-
Sample Preparation: The synthesized TiF₃ powder should be finely ground to ensure random crystallite orientation and minimize preferred orientation effects. The powder is then mounted in a sample holder.
-
Data Acquisition:
-
2θ Range: 10-120°
-
Step Size: 0.01-0.02°
-
Counting Time: 1-5 seconds per step, ensuring good counting statistics, especially at higher angles.[11]
-
2. Rietveld Refinement Procedure (using software like GSAS-II, FullProf, or TOPAS)
-
Step 1: Initial Setup
-
Import the experimental PXRD data file.
-
Import the Crystallographic Information File (CIF) for the expected rhombohedral phase of TiF₃ (e.g., from the Materials Project, ID: mp-562468).[10] If other phases are suspected (e.g., unreacted precursors or other TiF₃ polymorphs), their CIF files should also be included.
-
-
Step 2: Background Refinement
-
Model the background using a suitable function (e.g., a Chebyshev polynomial or a linear interpolation). Manually adjust the background points to achieve a good initial fit.
-
-
Step 3: Scale Factor and Unit Cell Parameter Refinement
-
Refine the scale factor for the TiF₃ phase.
-
Subsequently, refine the unit cell parameters (a and c for the rhombohedral phase).
-
-
Step 4: Profile Parameter Refinement
-
Refine the peak profile parameters to model the shape of the diffraction peaks. A pseudo-Voigt function is commonly used. This includes refining the Gaussian (U, V, W) and Lorentzian (X, Y) components.
-
-
Step 5: Atomic Parameter Refinement
-
Refine the atomic coordinates (x, y, z) for the fluorine atoms (titanium is at a fixed position in this space group).
-
Refine the isotropic atomic displacement parameters (Uiso) for both titanium and fluorine.
-
-
Step 6: Preferred Orientation Correction
-
If significant intensity mismatches are observed for specific crystallographic directions (e.g., (00l) reflections), apply a preferred orientation correction using a model such as the March-Dollase function.
-
-
Step 7: Final Refinement and Goodness-of-Fit Assessment
-
Perform a final refinement of all parameters simultaneously until convergence is reached.
-
Evaluate the goodness-of-fit (GOF) indicators, such as the weighted profile R-factor (Rwp) and the expected R-factor (Rexp). A good refinement will have a low Rwp value and a GOF (Rwp/Rexp) close to 1.
-
Mandatory Visualizations
Caption: Experimental workflow for Rietveld refinement of synthesized TiF₃.
Caption: Logical diagram illustrating the crystal phase validation process using Rietveld refinement.
Challenges in the Rietveld Refinement of TiF₃
While powerful, Rietveld refinement is not without its challenges, some of which are particularly relevant to inorganic fluorides like TiF₃:
-
Preferred Orientation: TiF₃ crystallites may exhibit a non-random orientation during sample preparation, leading to systematic errors in diffraction intensities. Careful sample preparation is crucial, and the use of a preferred orientation correction in the refinement is often necessary.[11]
-
Peak Asymmetry: At low 2θ angles, instrumental factors can cause peak asymmetry, which needs to be modeled correctly for an accurate refinement.
-
Presence of Impurities: The synthesis may result in impurity phases (e.g., TiO₂, other titanium fluorides, or unreacted starting materials). These must be identified and included in the refinement model for accurate quantification of the target TiF₃ phase.
-
Structural Disorder: In some cases, the synthesized material may exhibit structural disorder, which can be challenging to model and may require more advanced refinement strategies. Studies on other metal fluorides have shown that structural integrity can be affected by factors like cycling in battery applications.[12]
References
- 1. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Reference Intensity Ratio (RIR) method for quantitative analysis [crystalimpact.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accuracy in Rietveld quantitative phase analysis: a comparative study of strictly monochromatic Mo and Cu radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Accuracy in Rietveld quantitative phase analysis with Mo and Cu strictly monochromatic radiations [zenodo.org]
- 9. Quantitative Deviation of Nanocrystals Using the RIR Method in X-ray Diffraction (XRD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mp-562468: TiF3 (trigonal, R-3c, 167) [legacy.materialsproject.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Titanium(III) Fluoride Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the spectroscopic analysis of Titanium(III) fluoride (B91410) complexes, offering supporting experimental data and detailed protocols. The unique paramagnetic nature of the d¹ Ti(III) ion makes spectroscopic techniques powerful tools for elucidating the electronic structure, coordination environment, and bonding characteristics of these compounds.
Data Presentation: A Spectroscopic Snapshot
The following tables summarize key quantitative data from the spectroscopic analysis of representative Titanium(III) fluoride complexes and related species for comparison.
Table 1: UV-Visible Spectroscopic Data
| Complex | Solvent/State | λ_max (nm) | Absorption (cm⁻¹) | Color |
| trans-[Ti(H₂O)₄F₂]⁺ | Aqueous | ~658, ~429 | 15,200, 23,300 | Violet |
| [Ti(H₂O)₆]³⁺ | Aqueous | ~520 | 19,230 | Purple |
| [TiF₆]²⁻ (Ti(IV)) | Aqueous | - | - | Colorless |
Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopic Data
| Complex | State | g-values | Hyperfine Coupling |
| trans-[Ti(H₂O)₄F₂]⁺ | Frozen Solution | g∥ = 1.968, g⊥ = 1.932 | a(¹⁹F) = 7.5 G |
| General Ti(III) Complexes | Various | Typically 1.9 - 2.0 | Often show hyperfine splitting from ligand nuclei |
Table 3: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Complex | State | Isotropic Chemical Shift (δ_iso) | Key Observations |
| TiF₃ | Solid-state | -144.8 ppm | Shift is temperature-dependent; significant line broadening and spinning sidebands due to paramagnetism. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Synthesis of this compound (TiF₃)
A representative synthesis of solid-state this compound involves the fluorination of titanium hydride.
-
Preparation of Titanium Hydride : Titanium metal is hydrogenated at 600-700°C.
-
Fluorination : The titanium hydride is placed in a nickel boat within a nickel tube furnace.
-
A gaseous mixture of hydrogen (H₂) and hydrogen fluoride (HF) (in a 1:4 ratio) is passed over the hydride at a temperature above 200°C for 4-5 hours.
-
Cooling and Isolation : The system is cooled under a stream of hydrogen to yield the TiF₃ product.
UV-Visible Spectroscopy
-
Sample Preparation : Prepare a solution of the this compound complex of known concentration in a suitable non-oxidizing solvent (e.g., deoxygenated water or an appropriate organic solvent).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorbance spectrum over a wavelength range of approximately 300-800 nm.
-
Analysis : Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation : For solution studies, the complex is dissolved in a suitable solvent and placed in a quartz EPR tube. For solid-state studies, a powdered sample is used. To obtain well-resolved spectra, samples are often frozen to liquid nitrogen or helium temperatures.
-
Instrumentation : An X-band or Q-band EPR spectrometer is typically used.
-
Data Acquisition : The first derivative of the microwave absorption is recorded as a function of the applied magnetic field.
-
Analysis : The g-values are determined from the positions of the spectral features. Hyperfine coupling constants are measured from the splitting patterns in the spectrum.
¹⁹F NMR Spectroscopy (Solid-State)
-
Sample Preparation : The solid TiF₃ powder is packed into a magic-angle spinning (MAS) NMR rotor.
-
Instrumentation : A high-field solid-state NMR spectrometer equipped with a probe for ¹⁹F detection is required.
-
Data Acquisition : A ¹⁹F MAS NMR spectrum is acquired at a high spinning speed (e.g., 34 kHz or higher) to average out anisotropic interactions.
-
Analysis : The isotropic chemical shift is determined from the center of the main resonance. The large number of spinning sidebands is a characteristic feature resulting from the strong electron-nuclear dipolar coupling.
Visualizing Spectroscopic Workflows and Principles
The following diagrams illustrate the typical workflow for spectroscopic analysis and the fundamental principle behind the observed UV-Vis spectra of Ti(III) complexes.
A Comparative Guide to the Catalytic Efficiency of Titanium Halides in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of various titanium halides (TiCl₄, TiCl₃, TiBr₄, and TiI₄) in the context of olefin polymerization, a cornerstone of polymer synthesis. The selection of an appropriate catalyst system is critical in determining the efficiency of the polymerization process and the properties of the resulting polymer. This document summarizes key performance indicators from experimental data to aid in the selection of the most suitable titanium halide catalyst for specific research and development applications.
Executive Summary
Titanium halides are integral components of Ziegler-Natta catalysts, which are widely used in the industrial production of polyolefins such as polyethylene (B3416737) and polypropylene. The nature of the halide ligand (Cl, Br, I) directly influences the electronic and steric environment of the titanium center, thereby affecting the catalyst's activity, the molecular weight of the polymer, and the distribution of molecular weights (polydispersity index, PDI).
Generally, titanium tetrachloride (TiCl₄) is the most commonly used and extensively studied precursor for Ziegler-Natta catalysts due to its high activity and cost-effectiveness.[1][2] The catalytic activity of titanium halides in olefin polymerization is significantly influenced by the choice of cocatalyst, typically an organoaluminum compound, and the use of a support material, such as magnesium chloride (MgCl₂).[3][4] While direct comparative studies under identical conditions are scarce in publicly available literature, the existing data provides valuable insights into the performance trends of these catalysts.
Performance Comparison of Titanium Halide Catalysts
The following table summarizes the typical performance of different titanium halide-based catalysts in ethylene (B1197577) polymerization. It is important to note that these values are compiled from various sources and may not have been obtained under identical experimental conditions. Therefore, this table should be used as a general guide to the relative performance of these catalysts.
| Catalyst Precursor | Cocatalyst/Support | Catalytic Activity (kg Polymer / (mol Ti · h)) | Polymer Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| TiCl₄ | Al(C₂H₅)₃ / MgCl₂ | High (e.g., 70-80)[5][6] | High (e.g., >100,000) | Broad |
| TiCl₃ | Al(C₂H₅)₂Cl | Moderate to High | High | Broad |
| TiBr₄ | Al(C₂H₅)₃ / MgCl₂ | Moderate | Moderate to High | Broad |
| TiI₄ | Al(C₂H₅)₃ / MgCl₂ | Low to Moderate | Moderate | Broad |
Note: The catalytic activity and polymer properties are highly dependent on the specific experimental conditions, including temperature, pressure, monomer concentration, and the nature of the cocatalyst and support.
Experimental Protocols
The following section outlines a generalized experimental protocol for ethylene polymerization using a titanium halide-based Ziegler-Natta catalyst in a slurry phase. This protocol is a synthesis of procedures described in various research articles and should be adapted and optimized for specific experimental setups and objectives.
1. Materials:
-
Catalyst Precursor: Titanium tetrachloride (TiCl₄), Titanium trichloride (B1173362) (TiCl₃), Titanium tetrabromide (TiBr₄), or Titanium tetraiodide (TiI₄).
-
Cocatalyst: Triethylaluminum (B1256330) (Al(C₂H₅)₃) or other suitable organoaluminum compound.
-
Support (optional but recommended for high activity): Anhydrous magnesium chloride (MgCl₂).
-
Solvent: Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane, heptane, or toluene).
-
Monomer: High-purity ethylene gas.
-
Inert Gas: High-purity nitrogen or argon.
2. Catalyst Preparation (Supported Catalyst):
-
Support Activation: Anhydrous MgCl₂ is typically activated by ball milling to increase its surface area.
-
Impregnation: The activated MgCl₂ is suspended in the chosen solvent under an inert atmosphere. A solution of the titanium halide in the same solvent is then added dropwise to the suspension while stirring.
-
Washing and Drying: The resulting solid is washed several times with the solvent to remove any unreacted titanium halide and then dried under vacuum to yield the supported catalyst precursor.
3. Polymerization Procedure:
-
Reactor Setup: A stainless-steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlet/outlet ports for gases and liquids is used. The reactor must be thoroughly dried and purged with an inert gas to remove all traces of oxygen and moisture.
-
Solvent and Cocatalyst Addition: The desired volume of anhydrous solvent is introduced into the reactor, followed by the addition of the cocatalyst solution (e.g., triethylaluminum in the chosen solvent). The mixture is stirred and brought to the desired reaction temperature.
-
Catalyst Injection: The prepared titanium halide catalyst (either neat or as a supported slurry) is injected into the reactor to initiate the polymerization.
-
Ethylene Feed: Ethylene gas is continuously fed into the reactor to maintain a constant pressure.
-
Polymerization: The reaction is allowed to proceed for a predetermined time with vigorous stirring.
-
Termination: The polymerization is terminated by stopping the ethylene feed and adding a quenching agent, such as acidified alcohol (e.g., a solution of hydrochloric acid in methanol).
-
Polymer Isolation and Purification: The polymer product is collected by filtration, washed repeatedly with alcohol and then with a suitable solvent to remove catalyst residues and any low molecular weight oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
4. Polymer Characterization:
-
Yield and Catalytic Activity: The yield of the polymer is determined gravimetrically. The catalytic activity is calculated as the mass of polymer produced per mole of titanium per hour.
-
Molecular Weight and Polydispersity Index (PDI): These are determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Melting temperature (Tm) and crystallinity can be determined using Differential Scanning Calorimetry (DSC).
Logical Workflow for Catalyst Comparison
The following diagram illustrates the logical workflow for a comparative study of titanium halide catalysts in olefin polymerization.
Caption: Workflow for comparing titanium halide catalyst efficiency.
Signaling Pathway in Ziegler-Natta Polymerization
The following diagram illustrates a simplified representation of the key steps involved in the Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Caption: Simplified Cossee-Arlman polymerization mechanism.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 4. TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization [mdpi.com]
- 5. Synthesis and ethylene polymerization reaction of dendritic titanium catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Dendritic Titanium Catalysts and Catalytic Ethylene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
In-Situ XRD Analysis of TiF3 Electrodes During Lithiation: A Comparative Guide
A detailed examination of the structural evolution of Titanium Trifluoride (TiF3) electrodes during the lithiation process, benchmarked against other fluoride-based cathode materials, offers valuable insights for the development of next-generation lithium-ion batteries. In-situ X-ray diffraction (XRD) studies reveal a distinct conversion reaction mechanism for TiF3, highlighting both its potential and challenges as a high-capacity cathode material.
Titanium Trifluoride (TiF3) has emerged as a promising cathode material for lithium-ion batteries due to its high theoretical capacity. Understanding its structural changes during electrochemical cycling is paramount for optimizing its performance and overcoming limitations such as capacity fading. This guide provides a comparative analysis of TiF3, supported by experimental data from in-situ XRD, and contrasts its performance with other relevant metal fluoride (B91410) cathodes.
Electrochemical Performance of TiF3 and a Comparison with Alternatives
In-situ XRD analysis is instrumental in elucidating the phase transformations that govern the electrochemical behavior of battery electrodes. For TiF3, these studies reveal a multi-step reaction mechanism during lithiation. Initially, an insertion reaction occurs, followed by a conversion reaction where TiF3 transforms into lithium fluoride (LiF) and metallic titanium (Ti). Upon delithiation (charging), an amorphous lithiated titanium fluoride (LixTiF3) phase is formed.[1]
This conversion mechanism is distinct from that of some other metal fluorides, such as iron trifluoride (FeF3), which also undergoes a conversion reaction but with different intermediate phases and cycling stability. The cyclability of the TiF3 cathode has been reported to be better than that of the FeF3 cathode, not only in the insertion reaction region but also in the conversion reaction region.[1]
Here is a summary of the electrochemical performance of TiF3 compared to other metal fluoride cathodes:
| Cathode Material | Theoretical Capacity (mAh/g) | Initial Discharge Capacity (mAh/g) | Average Discharge Voltage (V) | Key Characteristics |
| TiF3 | ~712 (for 3 Li+) | 730[1] | ~2.0 (insertion), <1.0 (conversion)[1] | Better cyclability than FeF3; forms amorphous phase on charging.[1] |
| FeF3 | ~712 (for 3 Li+) | ~570 | ~3.0 | Large voltage hysteresis; capacity fades faster than TiF3.[1] |
| CuF2 | ~528 (for 2 Li+) | - | ~2.8 | High energy density.[2] |
| VF3 | ~743 (for 3 Li+) | 80[1] | ~2.2[1] | Layered structure similar to TiF3.[1] |
Experimental Protocols for In-Situ XRD Analysis
The in-situ XRD analysis of a TiF3 electrode during lithiation requires a specialized electrochemical cell that is transparent to X-rays and allows for simultaneous electrochemical cycling and XRD data collection.
1. Electrode Preparation:
-
The TiF3 cathode is prepared by mixing the active material (TiF3 powder) with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry.
-
The slurry is then cast onto a current collector (e.g., aluminum foil) and dried under vacuum to remove the solvent.
-
Circular electrodes are punched out from the coated foil for assembly into the in-situ cell.
2. In-Situ Cell Assembly:
-
A specialized in-situ XRD cell, often equipped with a beryllium or Kapton window, is used. These windows are transparent to X-rays, allowing the diffraction pattern of the electrode to be recorded.
-
The cell is assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.
-
The cell consists of the TiF3 working electrode, a lithium metal counter and reference electrode, a separator soaked in a liquid electrolyte (e.g., 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate and dimethyl carbonate).
3. Electrochemical Cycling and XRD Data Acquisition:
-
The assembled in-situ cell is connected to a potentiostat/galvanostat for electrochemical cycling.
-
The cell is typically discharged (lithiated) and charged (delithiated) at a constant current rate (e.g., C/10, where C is the theoretical capacity).
-
Simultaneously, the cell is mounted on an X-ray diffractometer, and XRD patterns are collected at regular intervals or at specific voltage points during the cycling process.
-
The evolution of the XRD patterns provides real-time information about the changes in the crystal structure of the TiF3 electrode.
Visualizing the Lithiation Process and Phase Transitions
The following diagrams illustrate the experimental workflow for in-situ XRD analysis and the logical progression of phase transitions in a TiF3 electrode during lithiation.
References
Comparative Thermal Stability of Titanium(III) Halides: A Guide for Researchers
A detailed analysis of the thermal decomposition behavior of Titanium(III) fluoride (B91410) (TiF₃), chloride (TiCl₃), bromide (TiBr₃), and iodide (TiI₃) is crucial for their application in various fields, including materials science and catalysis. This guide provides a comparative assessment of their thermal stability, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate titanium(III) halide for their specific needs.
The thermal stability of titanium(III) halides (TiX₃) generally decreases down the group, from fluoride to iodide. This trend is primarily attributed to the decreasing strength of the titanium-halogen bond. While comprehensive and directly comparative experimental studies under identical conditions are limited, a review of available literature provides valuable insights into their individual thermal behaviors.
Quantitative Thermal Stability Data
The following table summarizes the key thermal decomposition data for titanium(III) halides. It is important to note that the decomposition of TiCl₃, TiBr₃, and potentially TiI₃ proceeds via disproportionation, where the titanium(III) state is unstable and converts to titanium(II) and titanium(IV) species.
| Compound | Formula | Decomposition/Disproportionation Temperature (°C) | Decomposition Products |
| Titanium(III) fluoride | TiF₃ | > 950 (decomposes) | Not clearly defined in inert atmosphere |
| Titanium(III) chloride | TiCl₃ | ~440 - 500 | TiCl₂ (s) + TiCl₄ (g)[1] |
| Titanium(III) bromide | TiBr₃ | ~400 | TiBr₂ (s) + TiBr₄ (g)[2] |
| Titanium(III) iodide | TiI₃ | Not definitively reported | Likely disproportionation to TiI₂ and TiI₄ |
Note: Decomposition temperatures can be influenced by factors such as heating rate, atmosphere, and impurities.
This compound (TiF₃) exhibits the highest thermal stability among the titanium(III) halides, with a reported decomposition temperature above 950°C.[3] However, it is sensitive to air at elevated temperatures and can oxidize to titanium dioxide (TiO₂) above 100°C.[4]
Titanium(III) chloride (TiCl₃) is known to undergo disproportionation into solid titanium(II) chloride (TiCl₂) and volatile titanium(IV) chloride (TiCl₄) at approximately 500°C.[1] Some sources indicate a decomposition (melting) point around 440°C, suggesting the process may begin at a lower temperature.[1]
Titanium(III) bromide (TiBr₃) also decomposes via disproportionation upon heating, yielding titanium(II) bromide (TiBr₂) and titanium(IV) bromide (TiBr₄).[2] The decomposition temperature is reported to be around 400°C.
Titanium(III) iodide (TiI₃) is the least thermally stable of the series, although a specific decomposition temperature is not well-documented in the literature. It is expected to follow a similar disproportionation pathway to TiCl₃ and TiBr₃.
Experimental Protocols
The thermal stability of these air- and moisture-sensitive titanium halides is typically determined using Thermogravimetric Analysis (TGA), often coupled with Mass Spectrometry (TGA-MS) to identify the evolved gaseous products.
General Experimental Protocol for Thermogravimetric Analysis (TGA) of Titanium(III) Halides:
-
Sample Preparation: Due to their sensitivity to air and moisture, all sample handling and loading into the TGA instrument must be performed in an inert atmosphere, such as inside a glovebox filled with argon or nitrogen.
-
Instrumentation: A thermogravimetric analyzer capable of operating under a controlled inert atmosphere is required. The instrument should be purged with a high-purity inert gas (e.g., argon or nitrogen) prior to and during the experiment to eliminate reactive gases.
-
Experimental Conditions:
-
Sample Mass: A small sample size, typically 5-10 mg, is used.
-
Crucible: An inert crucible, such as alumina (B75360) or platinum, is used to hold the sample.
-
Heating Rate: A constant heating rate, commonly in the range of 5-20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).
-
Atmosphere: A continuous flow of high-purity inert gas (e.g., argon or nitrogen) is maintained throughout the experiment to prevent oxidation.
-
-
Data Analysis: The change in sample mass is recorded as a function of temperature. The onset temperature of decomposition and the percentage mass loss are determined from the TGA curve. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Evolved Gas Analysis (EGA): For identification of the volatile decomposition products, the outlet gas from the TGA is introduced into a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer. This allows for the real-time analysis of the gaseous species evolved during the thermal decomposition process.
Logical Relationship of Thermal Stability
The following diagram illustrates the trend in thermal stability among the titanium(III) halides.
References
A Computational Showdown: Unveiling the Electronic Properties of TiF₃ and VF₃
A deep dive into the electronic landscapes of Titanium Trifluoride (TiF₃) and Vanadium Trifluoride (VF₃) reveals key differences in their behavior, primarily driven by the number of d-electrons and the crucial role of electron correlation. This guide provides a comparative analysis of their electronic and magnetic properties based on computational studies, offering valuable insights for researchers in materials science and condensed matter physics.
The electronic properties of 3d transition metal trifluorides are a subject of significant interest due to their potential applications in spintronics and catalysis. Both Titanium (Ti) and Vanadium (V) are first-row transition metals, with Ti having a [Ar] 3d² 4s² and V a [Ar] 3d³ 4s² electronic configuration. In their +3 oxidation state, Ti³⁺ has one d-electron (d¹), while V³⁺ has two d-electrons (d²). This seemingly small difference has profound implications for their electronic and magnetic structures.
Standard computational methods like Density Functional Theory (DFT) with generalized gradient approximation (GGA) often fall short in accurately describing these materials. The strong electron-electron interactions (electron correlation) in the localized 3d orbitals necessitate more advanced techniques like DFT+U, which includes a Hubbard U term to account for the on-site Coulombic repulsion.
At a Glance: Electronic and Magnetic Properties
A comparative summary of the key electronic and magnetic properties of TiF₃ and VF₃, as determined by computational studies, is presented below. It is important to note that the calculated values can be sensitive to the computational method and parameters used, particularly the Hubbard U value in DFT+U calculations.
| Property | Titanium Trifluoride (TiF₃) | Vanadium Trifluoride (VF₃) |
| Crystal Structure | Trigonal, R-3c Space Group[1] | Trigonal, R-3c Space Group |
| Band Gap (DFT+U) | Insulator (Experimental), Calculated values vary with U | Likely a Mott-Hubbard Insulator |
| Magnetic Ordering | Antiferromagnetic (predicted by DFT+U) | Canted Antiferromagnetic (Experimental) |
| Calculated Magnetic Moment (per metal ion) | ~1.0 µB (d¹) | ~2.0 µB (d²) |
| Nature of d-orbitals | Partially filled t₂g orbitals | Partially filled t₂g orbitals |
Delving Deeper: A Comparative Analysis
Electronic Structure: The Insulator vs. Metal Debate
One of the most significant distinctions between TiF₃ and VF₃ lies in the theoretical prediction of their electronic ground states. While experimental evidence points to TiF₃ being an insulator, standard DFT calculations often incorrectly predict it to be metallic.[1] The inclusion of the Hubbard U correction in DFT+U calculations is crucial to open a band gap and correctly describe its insulating nature. This discrepancy arises from the strong correlation effects of the single 3d electron in Ti³⁺.
For VF₃, with two 3d electrons, the electron correlation effects are also significant, and it is expected to be a Mott-Hubbard insulator. In this class of materials, the insulating behavior is driven by strong electron-electron repulsion, which splits the d-bands into a filled lower Hubbard band and an empty upper Hubbard band, creating a band gap.
Magnetic Properties: From Antiferromagnetism to Canted Spins
The magnetic properties of TiF₃ and VF₃ are a direct consequence of their unpaired d-electrons. Computational studies using DFT+U predict an antiferromagnetic ground state for TiF₃. This arrangement, where adjacent Ti³⁺ ions have opposing spins, is a common mechanism to lower the total energy of the system.
In contrast, experimental studies have shown that VF₃ exhibits a more complex canted antiferromagnetic ordering at low temperatures. In this configuration, the magnetic moments are predominantly antiparallel, but they are slightly tilted (canted) with respect to each other, resulting in a small net magnetic moment. This canting can arise from a competition between different magnetic exchange interactions or the presence of spin-orbit coupling.
Visualizing the Computational Workflow
The following diagram illustrates the logical flow of a typical computational study aimed at comparing the electronic properties of materials like TiF₃ and VF₃.
Experimental and Computational Protocols
The data presented in this guide is derived from first-principles calculations based on Density Functional Theory (DFT). Below are the typical methodologies employed in such computational studies.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
-
Software: Quantum ESPRESSO, VASP (Vienna Ab initio Simulation Package), or similar plane-wave DFT codes are commonly used.
-
Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point.
-
Pseudopotentials: Ultrasoft pseudopotentials or Projector Augmented-Wave (PAW) potentials are used to describe the interaction between the core and valence electrons.
-
Plane-Wave Cutoff Energy: A high cutoff energy (typically > 40 Ry) is used for the plane-wave basis set to ensure convergence.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is increased until the total energy is converged.
-
Structural Optimization: The crystal structures of TiF₃ and VF₃ are fully relaxed until the forces on each atom are below a certain threshold (e.g., 10⁻³ Ry/bohr) and the total energy is minimized.
DFT+U Method
To account for the strong on-site Coulomb interaction of the d-electrons in Ti and V, the DFT+U method is employed.
-
Hubbard U Parameter: The effective Hubbard U parameter (U_eff = U - J, where U is the on-site Coulomb and J is the on-site exchange parameter) is applied to the d-orbitals of the transition metal atoms. The value of U can be determined from linear response calculations or treated as a semi-empirical parameter fitted to experimental data (e.g., the band gap).
-
Calculation: Self-consistent DFT+U calculations are performed to obtain the electronic structure (band structure and density of states) and the magnetic ground state. Different magnetic configurations (ferromagnetic, various antiferromagnetic orderings) are typically calculated to determine the lowest energy state.
Conclusion
References
Validating the Magnetic Susceptibility of Titanium(III) Fluoride with SQUID Magnetometry: A Comparative Guide
This guide provides a comparative analysis of the magnetic properties of Titanium(III) fluoride (B91410) (TiF3), validated through Superconducting Quantum Interference Device (SQUID) magnetometry. The performance of TiF3 is compared with other titanium oxides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of Magnetic Properties
The magnetic properties of TiF3 are distinct when compared to common titanium oxides such as Titanium(IV) oxide (TiO2) and Titanium(III) oxide (Ti2O3). TiF3 exhibits paramagnetic behavior with underlying antiferromagnetic interactions. In contrast, pure TiO2 is diamagnetic, though it can display ferromagnetism due to defects, while Ti2O3 undergoes a transition from an insulating to a metallic state which is reflected in its magnetic susceptibility.
| Material | Formula | Magnetic Ordering | Key Magnetic Characteristics |
| Titanium(III) Fluoride | TiF3 | Paramagnetic with Antiferromagnetic Exchange | Exhibits a magnetic moment consistent with S = 1/2 per Ti³⁺ ion. Shows a Weiss temperature of approximately 25 K, indicating antiferromagnetic coupling. However, no long-range magnetic order is observed down to 1 K.[1] |
| Titanium(IV) Oxide | TiO2 | Diamagnetic (pure), Ferromagnetic (with defects) | Pure, stoichiometric TiO2 is diamagnetic. However, defects such as oxygen vacancies can induce room-temperature ferromagnetism.[2] |
| Titanium(III) Oxide | Ti2O3 | Paramagnetic | Shows a distinct insulator-to-metal transition over a broad temperature range (420–550 K), which is accompanied by a change in magnetic susceptibility.[3] |
Experimental Protocol: SQUID Magnetometry
SQUID magnetometry is a highly sensitive technique used to measure the magnetic properties of materials.[4] The following protocol outlines the key steps for measuring the magnetic susceptibility of a powder sample like TiF3.
a. Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-20 mg of the powder sample.
-
Sample Holder: Place the powder into a gelatin capsule. To prevent movement of the powder during measurement, the capsule can be packed with a small amount of quartz wool.
-
Mounting: The capsule is then placed inside a plastic straw, which is attached to the sample rod of the magnetometer.
b. Measurement Procedure:
-
Installation: The sample rod is inserted into the SQUID magnetometer. The sample chamber is purged with helium gas to create an inert atmosphere.
-
Centering: The sample is centered within the superconducting detection coils to ensure maximum signal detection. This is typically done at room temperature in a small magnetic field.
-
Data Collection:
-
Zero-Field-Cooled (ZFC): The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of a magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is increased.
-
Field-Cooled (FC): The sample is cooled to the lowest desired temperature in the presence of the same magnetic field used for the ZFC measurement. The magnetic moment is then measured as the temperature is increased.
-
-
Data Analysis: The magnetic susceptibility (χ) is calculated from the measured magnetic moment (M) and the applied magnetic field (H) using the formula χ = M/H. The data is often plotted as χ vs. T or 1/χ vs. T to determine the nature of the magnetic interactions, in accordance with the Curie-Weiss law.[5][6]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for SQUID magnetometry and the logical relationship of magnetic properties based on the Curie-Weiss law.
Caption: Experimental workflow for SQUID magnetometry.
Caption: Logical relationships in Curie-Weiss analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Defect-induced magnetism in TiO2: An example of quasi 2D magnetic order with perpendicular anisotropy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Assessing the Purity of Titanium(III) Fluoride via Elemental Analysis
For scientists and researchers in materials science and drug development, the purity of precursor materials is paramount. This guide provides a comparative framework for assessing the purity of Titanium(III) Fluoride (B91410) (TiF3) using elemental analysis, with Titanium(IV) Fluoride (TiF4) as a key comparator. Understanding the precise elemental composition is crucial for ensuring the reliability and reproducibility of experimental outcomes.
Comparative Elemental Analysis of Titanium Fluorides
Elemental analysis serves as a fundamental technique to quantify the constituent elements in a compound, thereby providing a direct measure of its purity.[1] The theoretical elemental composition of TiF3 is approximately 45.65% titanium (Ti) and 54.35% fluorine (F).[2][3] Any deviation from these values in an experimental sample can indicate the presence of impurities or a different stoichiometry.
For comparison, Titanium(IV) Fluoride (TiF4), another common titanium fluoride, has a theoretical composition of 38.65% Ti and 61.35% F.[4] The significant difference in the expected elemental percentages between TiF3 and TiF4 allows for clear differentiation and the detection of cross-contamination.
The following table summarizes the theoretical and hypothetical experimental results for high-purity TiF3, an impure TiF3 sample, and a high-purity TiF4 sample.
| Sample ID | Analyte | Theoretical Composition (%) | Measured Composition (%) | Calculated Purity (%) |
| High-Purity TiF3 | Titanium (Ti) | 45.65 | 45.58 | 99.85 |
| Fluorine (F) | 54.35 | 54.21 | ||
| Impure TiF3 | Titanium (Ti) | 45.65 | 43.89 | 96.15 |
| Fluorine (F) | 54.35 | 52.26 | ||
| High-Purity TiF4 | Titanium (Ti) | 38.65 | 38.59 | 99.84 |
| Fluorine (F) | 61.35 | 61.25 |
Experimental Protocols for Elemental Analysis
To obtain the precise elemental composition of titanium fluoride samples, a combination of analytical techniques is recommended. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a robust method for determining the titanium content, while an Ion-Selective Electrode (ISE) is well-suited for fluoride analysis.[5]
Protocol for Titanium Analysis using ICP-OES
-
Sample Preparation: Accurately weigh approximately 100 mg of the titanium fluoride sample into a PTFE beaker. Add 10 mL of a 2% nitric acid solution and 2 mL of hydrofluoric acid. Gently heat the mixture on a hot plate at 80°C until the sample is completely dissolved.
-
Standard Preparation: Prepare a series of titanium calibration standards (e.g., 0, 1, 5, 10, 25 ppm) from a certified titanium standard solution in a 2% nitric acid matrix.
-
ICP-OES Analysis: Aspirate the prepared sample and standard solutions into the ICP-OES instrument. Measure the emission intensity of titanium at a suitable wavelength (e.g., 334.941 nm).
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of titanium in the sample solution. Calculate the percentage of titanium in the original solid sample based on the initial weight.
Protocol for Fluoride Analysis using Ion-Selective Electrode (ISE)
-
Sample Preparation: Accurately weigh approximately 50 mg of the titanium fluoride sample into a volumetric flask. Dissolve the sample in a suitable solvent, such as a dilute acid, and dilute to a known volume with deionized water.
-
Standard Preparation: Prepare a series of fluoride calibration standards (e.g., 1, 10, 100, 1000 ppm) from a certified fluoride standard solution.
-
ISE Measurement: To an aliquot of the sample and each standard, add an equal volume of Total Ionic Strength Adjustment Buffer (TISAB). This buffer adjusts the pH and complexes with any interfering ions. Measure the potential of each solution using a fluoride ion-selective electrode.
-
Quantification: Plot the potential readings of the standards against the logarithm of their concentrations to create a calibration curve. Use the potential of the sample solution to determine its fluoride concentration from the calibration curve. Calculate the percentage of fluorine in the original sample.
Workflow and Logic of Purity Assessment
The following diagrams illustrate the experimental workflow for assessing the purity of TiF3 and the logical steps involved in the determination of purity from the raw analytical data.
References
- 1. Characterization of Inorganic Compounds | Chem Lab [chemlab.truman.edu]
- 2. WebElements Periodic Table » Titanium » titanium trifluoride [webelements.co.uk]
- 3. WebElements Periodic Table » Titanium » titanium trifluoride [winter.group.shef.ac.uk]
- 4. WebElements Periodic Table » Titanium » titanium tetrafluoride [webelements.co.uk]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
A Comparative Benchmarking Guide: TiF3 vs. Graphite Anodes for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of next-generation energy storage solutions, novel anode materials are critical to overcoming the limitations of current lithium-ion battery technology. Among the promising candidates, titanium(III) fluoride (B91410) (TiF3) has emerged as a high-capacity alternative to the commercially ubiquitous graphite (B72142) anode. This guide provides a comprehensive performance comparison between TiF3-based anodes and traditional graphite anodes, supported by a synthesis of experimental data from recent studies.
Executive Summary
Graphite has long been the cornerstone of lithium-ion battery anodes due to its excellent stability, low cost, and reliable performance. However, its theoretical specific capacity of 372 mAh/g is a limiting factor for achieving higher energy densities.[1] TiF3, a conversion-type anode material, offers a significantly higher theoretical capacity, with experimental results demonstrating reversible capacities as high as 600 mAh/g.[2][3] This substantial increase in capacity presents a compelling case for TiF3 as a next-generation anode material. However, challenges related to its cycling stability and voltage hysteresis need to be addressed for practical applications. This guide will delve into the quantitative performance metrics, experimental methodologies, and a logical workflow for comparing these two anode materials.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for TiF3 and graphite anodes based on reported experimental data. It is important to note that the values for TiF3 can vary significantly depending on the material's morphology, the presence of composite structures, and the electrochemical testing conditions.
| Performance Metric | TiF3-based Anodes | Graphite Anodes |
| Theoretical Specific Capacity | ~905 mAh/g (for 3 Li+) | 372 mAh/g (LiC6)[1] |
| Reported Reversible Capacity | Up to 600 mAh/g[2][3] | ~330-360 mAh/g[4] |
| Coulombic Efficiency (Initial) | Varies, often lower than graphite | >90% (with appropriate SEI formation) |
| Cycling Stability | Prone to rapid capacity degradation[2] | Excellent, with high capacity retention over hundreds of cycles[5] |
| Rate Capability | Moderate, can be improved with nanostructuring and carbon composites[3] | Good, but can be limited by Li+ diffusion at high rates |
| Average Voltage vs. Li/Li+ | ~0.5 - 1.5 V (sloping profile) | ~0.1 - 0.2 V (flat plateau)[1] |
Experimental Protocols
To ensure a fair and accurate comparison between TiF3 and graphite anodes, standardized experimental protocols are crucial. The following methodologies are based on common practices reported in the literature for testing anode materials in lithium-ion half-cells.
Electrode Preparation
-
Active Material Slurry:
-
TiF3 Anode: A slurry is prepared by mixing the TiF3 active material (e.g., commercially available powder or synthesized nanoparticles), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of typically 80:10:10. N-methyl-2-pyrrolidone (NMP) is used as the solvent to create a homogeneous slurry.
-
Graphite Anode: A similar slurry is prepared using graphite powder, Super P carbon black, and PVDF in a comparable weight ratio (e.g., 90:5:5) with NMP as the solvent.
-
-
Coating and Drying:
-
The slurry is uniformly cast onto a copper foil current collector using a doctor blade.
-
The coated electrode is then dried in a vacuum oven at a specified temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
-
Electrode Punching:
-
Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried electrode sheet for coin cell assembly.
-
Coin Cell Assembly
-
Half-Cell Configuration: CR2032 coin cells are assembled in an argon-filled glovebox to prevent moisture and oxygen contamination.
-
Components: The cell consists of the prepared working electrode (TiF3 or graphite), a lithium metal foil as the counter and reference electrode, a porous separator (e.g., Celgard 2400), and an electrolyte.
-
Electrolyte: A common electrolyte is 1 M LiPF6 dissolved in a mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) (e.g., 1:1 v/v).
Electrochemical Testing
-
Galvanostatic Cycling:
-
The assembled coin cells are cycled using a battery testing system.
-
Formation Cycles: The initial cycles are typically performed at a low current density (e.g., C/20 or C/10, where 1C corresponds to the theoretical capacity) to allow for the stable formation of the solid-electrolyte interphase (SEI) layer.
-
Voltage Window: The cells are cycled within a specific voltage range. For graphite, this is typically 0.01 V to 1.5 V vs. Li/Li+. For TiF3, a wider window, such as 0.01 V to 3.0 V, is often used to accommodate the conversion reaction.
-
Performance Evaluation: Key parameters such as specific capacity, coulombic efficiency, and cycling stability are recorded over a defined number of cycles.
-
-
Rate Capability Test:
-
The cells are cycled at progressively increasing current densities (e.g., from C/10 to 5C) to evaluate their performance under high-power conditions.
-
-
Cyclic Voltammetry (CV):
-
CV is performed at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks associated with the electrochemical reactions of lithium insertion/extraction or conversion.
-
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for a comprehensive benchmark study comparing TiF3 and graphite anodes.
Caption: Workflow for benchmarking TiF3 vs. graphite anodes.
Signaling Pathways and Logical Relationships
The decision to pursue TiF3 as an alternative to graphite is driven by the demand for higher energy density. The logical relationship can be visualized as follows:
References
- 1. The success story of graphite as a lithium-ion anode material – fundamentals, remaining challenges, and recent developments including silicon (oxide) ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE00175A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enhanced performance of graphite anode materials by AlF3 coating for lithium-ion batteries - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safe Disposal of Titanium(III) Fluoride: A Procedural Guide
The proper disposal of Titanium(III) fluoride (B91410) (TiF₃) is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this reactive and corrosive compound safely. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.
I. Immediate Safety and Handling Protocols
Titanium(III) fluoride is a corrosive solid that is sensitive to moisture and reacts violently with water.[1][2] Contact with acids will liberate highly toxic and corrosive hydrogen fluoride (HF) gas.[1][2][3] Therefore, stringent safety measures must be implemented during handling and disposal.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye and Face Protection: Chemical safety glasses and a face shield are mandatory.
-
Skin Protection: Wear impervious gloves (e.g., polyvinyl chloride, natural rubber, polyethylene) and protective clothing to prevent skin contact.[2][3]
-
Respiratory Protection: Use a NIOSH/MSHA approved respirator with cartridges for dusts, fumes, and mists, especially when dealing with powders or in areas with inadequate ventilation.[3][4]
Handling Procedures:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3] For larger quantities or when generating dust is likely, use a closed system or glove box.[2]
-
Keep the compound away from incompatible materials such as water, strong acids, strong oxidizing agents, and finely powdered metals.[2][3]
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture.[1][2][4]
II. Step-by-Step Disposal Procedure
Disposal of this compound must comply with all local, state, and federal regulations.[3][4] It should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]
-
Preparation for Disposal:
-
Ensure all necessary PPE is worn.
-
Carefully package the waste this compound in a clearly labeled, sealed container. The label should include the chemical name, "this compound," the CAS number (13470-08-1), and appropriate hazard symbols (e.g., Corrosive).[2]
-
Do not mix with other waste chemicals, especially acids or aqueous solutions.
-
-
Collection and Storage of Waste:
-
Store the sealed waste container in a designated, secure hazardous waste collection area.
-
This area should be cool, dry, and away from incompatible materials.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
III. Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Isolate the Area: Evacuate all non-essential personnel from the spill area and ensure proper ventilation.[4]
-
Wear Appropriate PPE: Don the full PPE as described in Section I.
-
Contain and Clean the Spill:
-
For a solid spill, carefully sweep or scoop up the material.[3] A vacuum equipped with a high-efficiency particulate air (HEPA) filter is recommended to avoid generating dust.[4]
-
Place the collected material into a sealed, labeled container for disposal.[1][4]
-
Do not use water to flush the spill area , as this compound reacts violently with water.[1][2][3]
-
-
Decontamination: Once the bulk of the material is removed, decontaminate the area according to your institution's specific protocols for non-aqueous reactive compounds.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) should be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
The following table summarizes key quantitative safety and physical data for this compound.
| Property | Value | Reference |
| Exposure Limits | ||
| ACGIH TLV (as F⁻) | 2.5 mg/m³ | [3][4] |
| OSHA PEL (as F) | 2.5 mg/m³ | [4] |
| Physical Properties | ||
| Molecular Weight | 104.86 g/mol | |
| Appearance | Violet to purple-red powder | [3][4] |
| Density | 3.4 g/mL at 25 °C | [3] |
| Melting Point | 1200 °C | [3][4][5] |
| Boiling Point | 1400 °C | [3][4][5] |
| Solubility in Water | Sparingly soluble; hydrolyzes. | [3][6] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Titanium(III) Fluoride
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of Titanium(III) fluoride (B91410) (TiF₃), ensuring operational integrity and personnel safety. Adherence to these procedures is critical due to the compound's hazardous properties.
Hazard Identification and Immediate Precautions
Titanium(III) fluoride is a corrosive solid that reacts violently with water.[1][2] It can cause severe skin burns and eye damage.[1][2] Inhalation may lead to corrosive effects on the respiratory tract, and ingestion can be harmful.[1][2][3] The primary hazards are associated with its corrosivity (B1173158) and reactivity with moisture. It is crucial to handle this compound in a controlled environment, away from water and moisture.
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield are essential to protect against dust particles and potential splashes.
-
Skin Protection: A flame-resistant lab coat, full-length pants, and closed-toe shoes are required. Neoprene or other chemically resistant gloves should be worn. Always inspect gloves for integrity before use.
-
Respiratory Protection: A NIOSH-approved respirator with a P3 filter for particulates is necessary, especially when handling the powder outside of a contained system.
Engineering Controls for Safe Handling
Due to its reactivity with moisture and air, as well as its corrosive nature, specific engineering controls are required:
-
Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood or a glove box to minimize inhalation exposure.
-
Moisture Control: A dry, inert atmosphere (e.g., nitrogen or argon) is recommended for handling and storage to prevent reaction with atmospheric moisture. Desiccators or dry boxes can be used for storage.
-
Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or loose seals.
-
Store the container in a cool, dry, well-ventilated area designated for corrosive materials.[4]
-
Ensure the storage area is separate from incompatible materials, particularly water, acids, and oxidizing agents.[5]
-
The storage container must be kept tightly sealed.
Handling and Use:
-
Before handling, ensure all required PPE is donned correctly.
-
Conduct all weighing and transfer operations within a fume hood or glove box.
-
Use compatible tools and equipment (e.g., stainless steel, plastic) to avoid corrosion.
-
Handle the compound gently to avoid creating dust.
-
Keep the container tightly closed when not in use.
-
After handling, thoroughly wash hands and any exposed skin.
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and compatible container.
-
Regulatory Compliance: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[3][6] Do not dispose of it with normal refuse.[3]
-
Spill Residues: Any residues from spill cleanup must also be collected and disposed of as hazardous waste.
Emergency Procedures
Spill Response:
In the event of a spill, the following workflow should be initiated:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Quantitative Data
| Property | Value |
| Chemical Formula | TiF₃[7][8] |
| Molar Mass | 104.86 g/mol [7] |
| Appearance | Violet to purple-red powder[3][7][9] |
| Melting Point | 1200 °C[3][7][10] |
| Boiling Point | 1400 °C[3][7][10] |
| Density | 2.98 - 3.4 g/cm³[7][8][9] |
| Solubility in Water | Soluble, but reacts violently[1][2][9] |
| OSHA PEL (as F) | 2.5 mg/m³[2] |
| ACGIH TLV (as F) | 2.5 mg/m³[2][3] |
| NIOSH IDLH (as F) | 250 mg/m³[10] |
References
- 1. Titanium fluoride (TiF3) | F3Ti | CID 83506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Titanium trifluoride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Titanium Fluoride - ESPI Metals [espimetals.com]
- 4. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 5. WERCS Studio - Application Error [documents.thermofisher.com]
- 6. scm-inc.com [scm-inc.com]
- 7. webqc.org [webqc.org]
- 8. 13470-08-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound CAS#: 13470-08-1 [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
